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  • Product: 4-chloroquinoline-8-sulfonamide
  • CAS: 2166667-87-2

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of the 4-Chloroquinoline-8-Sulfonamide Scaffold: In Vitro Mechanisms of Action and Target Engagement

Executive Summary In modern drug discovery, the rational design of small-molecule inhibitors frequently relies on privileged bifunctional scaffolds. 4-chloroquinoline-8-sulfonamide (CAS: 2166667-87-2) operates as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of small-molecule inhibitors frequently relies on privileged bifunctional scaffolds. 4-chloroquinoline-8-sulfonamide (CAS: 2166667-87-2) operates as a highly versatile, dual-action pharmacophore. Rather than functioning as a single-target drug, its structural architecture provides two distinct mechanistic handles: a 4-chloroquinoline core that acts as a "switchable electrophile" for covalent target inactivation, and an 8-sulfonamide moiety that establishes critical hydrogen-bonding networks for allosteric modulation[1][2].

This technical whitepaper deconstructs the in vitro mechanisms of action of the 4-chloroquinoline-8-sulfonamide scaffold and its derivatives, detailing their roles in covalent enzyme inhibition, allosteric modulation of Pyruvate Kinase M2 (PKM2), and dual MDM2/XIAP inhibition.

Structural Pharmacology & Mechanistic Rationale

The pharmacological efficacy of 4-chloroquinoline-8-sulfonamide derivatives is driven by the synergistic action of its two primary functional groups:

The 4-Chloro Handle: Switchable Electrophilicity

The 4-chloroquinoline moiety is a recognized "switchable electrophile"[2]. In a neutral aqueous environment, the quinoline ring is relatively unreactive. However, upon binding to an enzyme's active site or entering an acidic microenvironment, the quinoline nitrogen becomes protonated. This protonation drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring system, highly activating the C4 position. Consequently, the C4-chloro group becomes highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) by active-site cysteine residues, leading to irreversible covalent enzyme inactivation[2].

The 8-Sulfonamide Moiety: Hydrogen Bonding & Allosteric Modulation

The 8-sulfonamide group serves as a potent amide bioisostere[1]. The lone electron pairs on the nitrogen and oxygen atoms of the sulfonamide fragment provide exceptional stabilization of the ligand-receptor complex. In vitro studies demonstrate that this moiety is essential for docking into the allosteric pockets of metabolic enzymes like PKM2, where it alters the enzyme's conformational state to inhibit oncogenic metabolic flux[1][3].

MOA Scaffold 4-Chloroquinoline-8-Sulfonamide C4 C4-Chloro Handle (Switchable Electrophile) Scaffold->C4 C8 C8-Sulfonamide (H-Bonding Network) Scaffold->C8 Target1 Covalent Binding (Active Site Cysteines) C4->Target1 Protonation & S_NAr Target2 PKM2 Allosteric Modulation C8->Target2 Ligand Stabilization Target3 MDM2/XIAP Dual Inhibition C8->Target3 Translation Block Outcome1 Irreversible Enzyme Inactivation Target1->Outcome1 Outcome2 Metabolic Shift (Decreased Pyruvate) Target2->Outcome2 Outcome3 Apoptosis Induction Target3->Outcome3

Biochemical mechanisms of the 4-chloroquinoline-8-sulfonamide scaffold.

Key In Vitro Targets & Signaling Pathways

Allosteric Modulation of Pyruvate Kinase M2 (PKM2)

PKM2 is a critical regulator of the Warburg effect in tumor cells. Quinoline-8-sulfonamide derivatives have been identified as potent PKM2 modulators[1]. In vitro fluorometric analysis using A549 lung cancer cell models reveals that exposure to these derivatives significantly reduces intracellular pyruvate levels. The 8-sulfonamide group interacts with key amino acid residues (e.g., Phe26, Gly315) in the PKM2 pocket, shifting the enzyme into a less active state, thereby starving the cancer cell of glycolytic intermediates and halting proliferation[3].

Dual MDM2/XIAP Inhibition

Derivatives constructed from the quinoline-8-sulfonamide scaffold (such as hexahydrofuro[3,2-c]quinoline-8-sulfonamides) act as potent dual inhibitors of Murine Double Minute 2 (MDM2) and X-linked Inhibitor of Apoptosis Protein (XIAP)[4]. In vitro mechanistic assays demonstrate that these compounds induce MDM2 protein degradation while simultaneously inhibiting XIAP mRNA translation. This dual-targeting mechanism effectively bypasses traditional resistance pathways, leading to profound apoptosis in acute lymphoblastic leukemia (EU-1) cell lines with an IC50​ of 0.3 µM[4][5].

Quantitative Data Summary

The following table synthesizes the in vitro efficacy metrics of various derivatives utilizing the 4-chloroquinoline and quinoline-8-sulfonamide pharmacophores across different biological targets.

Scaffold / DerivativePrimary TargetIn Vitro Efficacy MetricBiological EffectSource
4-Chloroquinoline (Fragment) DDAH (Cysteine Protease) kinact​/KI​ = 12.0 M−1s−1 Irreversible Covalent Inactivation[2]
Quinoline-8-Sulfonamide (Cmpd 9a) PKM2 (Pyruvate Kinase M2)~50% Pyruvate Reduction (at 200 µg/mL)Anti-proliferative (A549 cells)[1]
Hexahydrofuro-quinoline-8-sulfonamide (Cmpd 14) MDM2 / XIAP IC50​ = 0.3 µMApoptosis Induction (EU-1 cells)[4]
Quinoline-sulfonamide (Cmpd a5/a12) MAO-A / MAO-B / BChE IC50​ = 0.47 - 0.59 µMMulti-target Neurotherapeutic[6]

Standardized In Vitro Experimental Protocols

To ensure rigorous scientific validation, the following self-validating protocols are established for evaluating the dual mechanisms of this scaffold.

Workflow Prep Compound Prep (DMSO Stock) Assay1 Cell-Free Assay (Fluorometric) Prep->Assay1 Assay2 Intracellular Assay (A549 Cells) Prep->Assay2 Readout1 Calculate kinact/KI (Covalent Binding) Assay1->Readout1 Readout2 Quantify Pyruvate (Metabolic Readout) Assay2->Readout2

In vitro experimental workflow for validating target engagement and cellular efficacy.

Protocol 1: Time-Dependent Covalent Inhibition Assay (Switchable Electrophilicity)

Objective: Determine the covalent inactivation efficiency ( kinact​/KI​ ) of the 4-chloroquinoline moiety against target enzymes (e.g., DDAH)[2].

  • Step 1: Enzyme Pre-incubation. Incubate recombinant target enzyme (10 nM) with varying concentrations of the inhibitor (0.1 µM – 50 µM) in assay buffer (pH 7.4) at 37°C. Causality: Covalent inhibitors require time to form irreversible bonds via SN​Ar ; pre-incubation captures the time-dependent decay of enzyme activity.

  • Step 2: Activity Measurement. At specific time intervals (0, 15, 30, 60 minutes), add the fluorogenic substrate and measure fluorescence (Ex/Em) continuously for 10 minutes. Causality: The initial velocity of product formation is directly proportional to the remaining uninhibited enzyme.

  • Step 3: Dialysis Validation (Self-Validating Step). Transfer the enzyme-inhibitor complex into a 10 kDa MWCO dialysis cassette and dialyze against 1000 volumes of buffer for 24 hours at 4°C. Re-measure enzyme activity. Causality: If inhibition is reversible, activity will be restored. Sustained suppression of activity definitively validates the irreversible, covalent nature of the 4-chloroquinoline bond[2].

Protocol 2: Intracellular PKM2 Modulation & Metabolic Shift Assay

Objective: Quantify the allosteric modulation of PKM2 by measuring intracellular pyruvate reduction in A549 lung cancer cells[1].

  • Step 1: Cell Seeding and Treatment. Seed A549 cells in a 6-well plate at 2×105 cells/well. After 24h, treat cells with the quinoline-8-sulfonamide derivative (e.g., 200 µg/mL) for 72 hours. Causality: A 72-hour exposure model is required to allow sufficient time for metabolic reprogramming and measurable shifts in glycolytic flux.

  • Step 2: Pyruvate Quantification. Lyse the cells using a standard assay buffer. Centrifuge at 10,000 x g to remove debris. Use a fluorometric Pyruvate Assay Kit to quantify intracellular pyruvate levels against a standard curve. Causality: PKM2 catalyzes the conversion of phosphoenolpyruvate to pyruvate. Direct quantification of pyruvate serves as a primary biomarker for PKM2 target engagement[1][3].

  • Step 3: Viability Normalization (Self-Validating Step). Perform a parallel CellTiter-Glo (ATP quantification) assay on an identically treated plate. Normalize the calculated pyruvate concentration to the viable cell count. Causality: This prevents false positives by ensuring the observed reduction in pyruvate is due to specific enzymatic modulation by the 8-sulfonamide moiety, rather than a general artifact of compound-induced cytotoxicity[1].

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: MDPI (Molecules) URL:[Link]

  • Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

  • Discovery of 4,4′-Dipyridylsulfide Analogs as “Switchable Electrophiles” for Covalent Inhibition Source: ACS Chemical Biology URL:[Link]

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors Source: RSC Advances URL:[Link]

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation Source: MDPI (Cancers) URL:[Link]

Sources

Exploratory

Pharmacokinetics and Pharmacodynamics of 4-Chloroquinoline-8-Sulfonamide Derivatives: A Technical Guide for Lead Optimization

Executive Summary The 4-chloroquinoline-8-sulfonamide scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Originally derived from classical antimalarial frameworks, the stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-chloroquinoline-8-sulfonamide scaffold represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Originally derived from classical antimalarial frameworks, the strategic integration of an 8-sulfonamide moiety has expanded its therapeutic utility into oncology and neuropharmacology. As a Senior Application Scientist, I approach the optimization of these derivatives by rigorously balancing their pharmacodynamic (PD) potency with their pharmacokinetic (PK) viability. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds, supported by self-validating experimental protocols designed to accelerate lead optimization.

Structural Rationale & Pharmacodynamics

The biological efficacy of 4-chloroquinoline-8-sulfonamide derivatives stems from the synergistic action of its two primary structural components:

  • The 4-Chloroquinoline Core: The planar, nitrogen-containing heterocyclic ring system is highly lipophilic and electron-deficient. In parasitology, this core is responsible for the inhibition of hemozoin (β-hematin) formation, a critical detoxification pathway in Plasmodium falciparum[1].

  • The 8-Sulfonamide Moiety: The addition of the sulfonamide group (-SO₂NH-) introduces a potent hydrogen bond donor and acceptor. This functional group is critical for targeting specific metalloenzymes and kinases. For instance, para- and meta-substituted sulfonamide derivatives exhibit low-nanomolar inhibitory constants ( KI​ = 5.5 to 8.4 nM) against tumor-associated Carbonic Anhydrase (CA) isoforms IX and XII[2]. Furthermore, specific 8-quinolinesulfonamide derivatives have been identified as potent modulators of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2), actively reducing intracellular pyruvate levels in lung cancer models[3].

MOA CQS 4-Chloroquinoline-8-Sulfonamide PKM2 PKM2 Modulation CQS->PKM2 Oncology CAIX CA IX / XII Inhibition CQS->CAIX Oncology Hemozoin Hemozoin Blockade CQS->Hemozoin Parasitology Tumor Tumor Suppression PKM2->Tumor CAIX->Tumor Malaria Plasmodium Death Hemozoin->Malaria

Mechanistic pathways of 4-chloroquinoline-8-sulfonamide derivatives in oncology and parasitology.

Pharmacokinetic (ADME) Profiling

To transition a biologically active 4-chloroquinoline-8-sulfonamide from an in vitro hit to an in vivo lead, its pharmacokinetic parameters must be meticulously tuned.

Absorption and Lipophilicity

The absorption of quinoline-sulfonamides is heavily dictated by their lipophilicity (LogP) and polar surface area (PSA). Compounds with a calculated LogP between 1.27 and 3.65 demonstrate optimal cellular penetrance[4]. Excessive lipophilicity (LogP > 4.0) often leads to poor aqueous solubility and membrane trapping, reducing oral bioavailability.

Distribution and Protein Binding

Investigating the binding mechanism of these small molecules to serum albumins is crucial for understanding their pharmacodynamics. Sulfonamides possess a high thermodynamic affinity for Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA). Because only the unbound (free) fraction of the drug can cross cell membranes to exert a therapeutic effect, high protein binding can significantly restrict the drug's volume of distribution and efficacy[5].

Metabolism and Excretion

The primary metabolic vulnerability of the quinoline scaffold lies in hepatic oxidation by Cytochrome P450 (CYP450) enzymes. The presence of the halogen (chlorine) at the 4-position sterically and electronically shields the ring from rapid Phase I oxidation[6]. However, the sulfonamide nitrogen and any attached alkyl/aryl chains remain susceptible to N-dealkylation and hydroxylation.

ADME Start Compound Library Abs Absorption (Caco-2) Start->Abs Dist Distribution (BSA Binding) Abs->Dist Met Metabolism (HLM Assay) Dist->Met Exc Excretion (Clearance) Met->Exc

Sequential in vitro ADME profiling workflow for quinoline-sulfonamide lead optimization.

Quantitative Data Summary

The following table aggregates the pharmacokinetic and pharmacodynamic parameters of key 4-chloroquinoline-8-sulfonamide derivatives based on recent literature benchmarks.

Derivative / SubstitutionPrimary TargetPotency ( IC50​ / KI​ )Calculated LogPHLM t1/2​ (min)BSA Binding (%)
Unsubstituted Core Hemozoin125 nM2.4045.078.5
Para-sulphonamide 13b CA IX5.5 nM3.1532.485.2
Meta-sulphonamide 11c CA IX8.4 nM2.8038.181.0
N-benzyl-substituted PKM2470 nM3.6518.592.4

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every protocol includes internal controls to prove that the experimental conditions (and not artifacts) are responsible for the observed data.

Protocol 1: Synthesis of the 4-Chloroquinoline-8-Sulfonamide Core

Causality: Synthesizing the sulfonamide directly from 4-chlorosulfonylquinoline is challenging due to the instability of the sulfonyl chloride intermediate, which can decompose into 4-chloroquinoline and sulfur dioxide at room temperature[7]. Therefore, strict temperature control is mandatory.

  • Preparation: Dissolve 4-chloroquinoline-8-sulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction vessel to exactly 0–10 °C using an ice-water bath. Rationale: This prevents the premature hydrolysis and thermal degradation of the sulfonyl chloride.

  • Amine Addition: Add the desired substituted amine (1.0 mmol) dropwise, followed immediately by 2.0 equivalents of anhydrous pyridine to act as an acid scavenger.

  • Reaction Monitoring: Stir the mixture overnight, allowing it to slowly warm to room temperature. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Purification: Quench with cold water, extract with DCM, dry over Na2​SO4​ , and purify via silica gel column chromatography to yield the stable sulfonamide.

Protocol 2: In Vitro Microsomal Stability Assay (Metabolism)

Causality: We utilize Human Liver Microsomes (HLMs) supplemented with an NADPH regenerating system to simulate Phase I hepatic clearance[6]. By tracking the depletion of the parent compound, we can calculate the intrinsic clearance ( Clint​ ).

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test sulfonamide derivative.

  • Control Implementation: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. Rationale: If Verapamil is not rapidly degraded, the HLM batch is enzymatically dead, invalidating the assay.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and intrinsic clearance.

Protocol 3: In Vitro Hemozoin Inhibition Assay

Causality: To evaluate antimalarial potential, this cell-free assay mimics the acidic, lipid-rich environment of the Plasmodium food vacuole where toxic heme is polymerized into inert hemozoin[8].

  • Reagent Preparation: Prepare a 2.5 mM solution of hemin chloride in 0.1 M NaOH.

  • Assay Setup: In a 96-well plate, mix 50 µL of the test compound (serially diluted in DMSO) with 50 µL of the hemin solution.

  • Initiation of Polymerization: Add 100 µL of 0.5 M sodium acetate buffer (pH 4.8) containing 0.1% Tween-20 to initiate β-hematin formation. Rationale: The acidic pH and surfactant mimic the lipid nanospheres of the parasite vacuole.

  • Incubation & Washing: Incubate at 37 °C for 18 hours. Centrifuge the plate, discard the supernatant, and wash the pellet with 0.2 M sodium bicarbonate (pH 9.0) to remove unreacted hemin.

  • Quantification: Dissolve the purified hemozoin pellet in 0.1 M NaOH and measure absorbance at 405 nm using a microplate reader. Calculate the IC50​ relative to a Chloroquine positive control.

References

  • Marciniec, K., & Maślankiewicz, A. (2008). Syntheses of 4- and 7-Quinolinesulfonamides from 4,7-Dichloroquinoline. CLOCKSS.
  • ResearchGate. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase.
  • MDPI. (2021). Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors.
  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • MDPI. (2024). Evaluation of DNA and BSA-Binding, Nuclease Activity, and Anticancer Properties of New Cu(II) and Ni(II) Complexes with Quinoline-Derived Sulfonamides.
  • ACS Publications. (2013). Fragment-Based Drug Discovery of 2-Thiazolidinones as Inhibitors of the Histone Reader BRD4 Bromodomain.
  • ResearchGate. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • Benchchem. Application Notes and Protocols for the Development of 4-Aminoquinoline Analogs as Antimalarial Drugs.

Sources

Foundational

A Comprehensive Technical Guide on 4-chloroquinoline-8-sulfonamide: Molecular Weight and Solubility Profile

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Unseen Foundation of Drug Discovery In the intricate world of drug discovery and development, the journey from a promising molecule t...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Foundation of Drug Discovery

In the intricate world of drug discovery and development, the journey from a promising molecule to a life-changing therapeutic is paved with meticulous characterization. Before a compound's biological activity can be fully explored, its fundamental physicochemical properties must be understood with unwavering precision. These properties, often determined behind the scenes, form the bedrock upon which all subsequent research is built. This guide is dedicated to two such foundational pillars for the versatile chemical intermediate, 4-chloroquinoline-8-sulfonamide: its molecular weight and solubility profile. As a senior application scientist, my aim is not merely to present data, but to provide a deeper, experience-driven understanding of why these parameters are critical and how they are reliably determined.

Part 1: Molecular Weight - The Identity Card of a Molecule

The molecular weight of a compound is its unique identifier, a fundamental constant derived from its atomic composition. It is the cornerstone of all stoichiometric calculations, enabling the precise molar quantities required for reactions, formulation, and analytical standard preparation.

Theoretical Molecular Weight Calculation

The molecular formula for 4-chloroquinoline-8-sulfonamide is C₉H₇ClN₂O₂S. Its molecular weight is the sum of the atomic weights of its constituent atoms.

ElementSymbolAtomic CountAtomic Weight ( g/mol )Total Mass Contribution ( g/mol )
CarbonC912.011108.099
HydrogenH71.0087.056
ChlorineCl135.45335.453
NitrogenN214.00728.014
OxygenO215.99931.998
SulfurS132.0632.06
Total 242.68 g/mol
Experimental Verification: The Imperative of High-Resolution Mass Spectrometry

While theoretical calculations provide a precise value, experimental verification is non-negotiable in a research and development setting. This step confirms the identity of the synthesized or procured material and provides an initial assessment of its purity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Protocol: High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Confirmation

  • Sample Preparation: A dilute solution of 4-chloroquinoline-8-sulfonamide (typically 0.1-1 mg/mL) is prepared in a volatile solvent such as methanol or acetonitrile. The choice of solvent is critical; it must readily dissolve the analyte and be compatible with the ionization source.

  • Ionization: The sample is introduced into a soft ionization source, most commonly Electrospray Ionization (ESI). ESI is preferred as it imparts a charge to the analyte molecule with minimal fragmentation, preserving the intact molecular ion for detection.

  • Mass Analysis: The resulting ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap. These analyzers are capable of measuring the mass-to-charge ratio (m/z) with exceptional accuracy (typically to within 5 ppm).

  • Data Interpretation: The instrument detects the m/z of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The high-resolution data allows for the determination of the exact mass, which can be compared to the theoretical mass to unequivocally confirm the elemental composition and, therefore, the identity of the compound.

Expert Insight: The causality behind choosing HRMS lies in its ability to distinguish between compounds with the same nominal mass but different elemental compositions. This level of certainty is crucial for regulatory submissions and for building a robust data package for any developmental candidate.

cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_output Data Interpretation a 4-chloroquinoline- 8-sulfonamide c Dilute Solution a->c b Volatile Solvent (e.g., Methanol) b->c d Electrospray Ionization (ESI) c->d Introduction e High-Resolution Mass Analyzer (e.g., TOF, Orbitrap) d->e f Detector e->f g Mass Spectrum (m/z vs. Intensity) f->g Signal h Exact Mass Determination g->h i Confirmation of Elemental Composition h->i

Caption: Workflow for experimental molecular weight verification using HRMS.

Part 2: Solubility Profile - A Predictor of Bioavailability and Formulability

The solubility of a compound is a critical physical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile. A comprehensive understanding of the solubility of 4-chloroquinoline-8-sulfonamide across a range of physiologically relevant and formulation-centric solvents is therefore essential.

Theoretical Solubility Considerations

The structure of 4-chloroquinoline-8-sulfonamide suggests a nuanced solubility profile. The quinoline ring is largely aromatic and hydrophobic, while the sulfonamide group (-SO₂NH₂) is polar and capable of hydrogen bonding. The chloro substituent adds to the lipophilicity. This amphipathic nature implies that its solubility will be highly dependent on the solvent system.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Media Water, Phosphate-Buffered Saline (PBS)LowThe hydrophobic quinoline core is expected to limit aqueous solubility. Solubility will be pH-dependent due to the acidic proton on the sulfonamide and the basic nitrogen on the quinoline ring.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent at solvating a wide range of compounds and are expected to readily dissolve 4-chloroquinoline-8-sulfonamide.
Polar Protic Solvents Ethanol, MethanolModerateThese solvents can engage in hydrogen bonding with the sulfonamide group, facilitating dissolution, but the hydrophobic portion of the molecule may limit high solubility.
Nonpolar Solvents Hexane, TolueneVery LowThe polar sulfonamide group will prevent significant dissolution in nonpolar, lipophilic solvents.
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[1][2] This method ensures that a true saturated solution is achieved, providing a reliable measure of the compound's intrinsic solubility in a given solvent.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation of a Slurry: An excess of solid 4-chloroquinoline-8-sulfonamide is added to a known volume of the test solvent (e.g., pH 7.4 PBS, water, ethanol) in a sealed container. The key is to have a visible excess of undissolved solid to ensure saturation.

  • Equilibration: The containers are agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for an extended period (typically 24-72 hours).[2][3] This prolonged agitation is crucial to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation or filtration through a low-binding filter. Care must be taken to avoid any temperature changes during this step that could alter the solubility.

  • Quantification: A precise aliquot of the clear supernatant is carefully removed and diluted. The concentration of the dissolved 4-chloroquinoline-8-sulfonamide is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[1]

Expert Insight: The shake-flask method, while time-consuming, is the most trustworthy for obtaining definitive solubility data for lead optimization and pre-formulation studies.[3] The extended equilibration time ensures that the measured solubility is a true reflection of the compound's properties and not a kinetic artifact.

cluster_setup System Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Excess Solid of 4-chloroquinoline-8-sulfonamide C Slurry Formation in Sealed Vial A->C B Test Solvent (e.g., pH 7.4 PBS) B->C D Agitation at Constant Temperature (24-72 hours) C->D E Centrifugation or Filtration D->E F Collect Clear Supernatant E->F G Dilution of Supernatant F->G H HPLC-UV Analysis G->H I Calculate Solubility H->I

Caption: The Shake-Flask protocol for determining thermodynamic solubility.

Conclusion: Integrating Fundamental Properties into the Development Pipeline

The molecular weight and solubility profile of 4-chloroquinoline-8-sulfonamide are not mere data points; they are critical enablers of its journey through the drug development process. An accurately determined molecular weight ensures the integrity of all subsequent quantitative experiments. A well-characterized solubility profile informs the choice of solvents for chemical synthesis and biological assays, guides the development of appropriate formulations, and provides early insights into potential bioavailability challenges. By investing in the rigorous determination of these fundamental properties, as outlined in this guide, researchers can build a solid foundation for their investigations, ultimately accelerating the path from discovery to innovation.

References

  • Title: Experiment 1. Solubility of Organic Compounds Source: Scribd URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility) Source: Protocols.io URL: [Link]

  • Title: Annex 4 - World Health Organization (WHO) Source: World Health Organization URL: [Link]

  • Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Course Hero URL: [Link]

  • Title: A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL: [Link]

Sources

Exploratory

toxicity and safety profile of 4-chloroquinoline-8-sulfonamide

An In-Depth Technical Guide to the Toxicity and Safety Profile of 4-Chloroquinoline-8-sulfonamide Executive Summary This technical guide provides a comprehensive analysis of the anticipated , a heterocyclic compound of i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Toxicity and Safety Profile of 4-Chloroquinoline-8-sulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of the anticipated , a heterocyclic compound of interest for drug development. Given the limited direct toxicological data on this specific molecule, this document employs a structure-toxicity relationship (STR) approach. We deconstruct the molecule into its core moieties—4-chloroquinoline and sulfonamide—to build a predictive safety profile based on established data from these chemical classes. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for anticipating potential toxicological liabilities and designing a robust, tiered experimental plan for preclinical safety assessment.

Introduction: A Molecule of Two Halves

The 4-chloroquinoline-8-sulfonamide scaffold represents a hybrid of two pharmacologically significant moieties. Quinoline derivatives are renowned for their broad biological activities, including anticancer and antimicrobial properties.[1][2][3] Similarly, the sulfonamide group is a cornerstone of various therapeutics, from antibacterials to diuretics.[4][5] The combination of these two structures into a single molecule presents a promising avenue for novel drug discovery.[6][7]

However, the clinical potential of any new chemical entity is contingent upon a favorable safety profile. Early and thorough toxicological screening is paramount to de-risk candidates and focus resources effectively.[8] This guide establishes a foundational understanding of the likely safety concerns associated with 4-chloroquinoline-8-sulfonamide by examining the known toxicities of its constituent parts. This predictive analysis serves as an essential precursor to rigorous experimental validation.

Predicted Physicochemical Properties and Metabolic Fate

The toxicological impact of a compound is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental data for 4-chloroquinoline-8-sulfonamide is not available, we can postulate key aspects of its metabolic fate.

The quinoline ring is susceptible to Phase I oxidative metabolism by cytochrome P450 enzymes, potentially leading to hydroxylated derivatives. The sulfonamide moiety, however, presents a more critical metabolic pathway with direct toxicological implications. While it can undergo N-acetylation (a common detoxification route), it is also prone to oxidation, forming a hydroxylamine and subsequently a highly reactive nitroso-sulfonamide metabolite.[9] This reactive intermediate is a primary driver of sulfonamide-associated hypersensitivity reactions.[9]

cluster_main Predictive Metabolism of 4-Chloroquinoline-8-sulfonamide cluster_phase1 Phase I (CYP450) cluster_phase2 Phase II cluster_bioactivation Bioactivation Pathway Parent 4-Chloroquinoline-8-sulfonamide P1_Metabolite Oxidized Quinoline Metabolites Parent->P1_Metabolite Oxidation P2_Detox N-acetylated Metabolite (Detoxification) Parent->P2_Detox N-Acetylation Hydroxylamine Hydroxylamine Intermediate Parent->Hydroxylamine Oxidation (CYP450) Nitroso Reactive Nitroso Metabolite (Hapten Formation) Hydroxylamine->Nitroso Oxidation Nitroso->Nitroso

Caption: Predicted metabolic pathways of 4-chloroquinoline-8-sulfonamide.

Toxicological Profile, Part I: The 4-Chloroquinoline Moiety

The 4-chloroquinoline core imparts a distinct set of potential toxicities. Safety data sheets for 4-chloroquinoline and its close analogs consistently identify it as a hazardous substance.

  • Local Toxicity: It is classified as an irritant, causing skin and serious eye irritation.[10][11][12] It may also cause respiratory irritation.[10][11]

  • Systemic Toxicity: The parent compound is considered harmful if swallowed.[13] Animal experiments suggest that ingestion of significant amounts could lead to serious health damage or be fatal.[13]

  • Sensitization: There is evidence that 4-chloroquinoline may cause skin sensitization, leading to allergic contact dermatitis upon repeated exposure.[13]

  • Organ-Specific Toxicity: While our subject is not a 4-aminoquinoline, the well-documented toxicities of related drugs like chloroquine provide crucial context. These include irreversible retinopathy, cardiotoxicity, ototoxicity, and myopathy with long-term use.[14] Any preclinical program must consider surveillance for these potential effects.

  • Genotoxicity and Carcinogenicity: There is some concern that quinoline and its derivatives may have carcinogenic or mutagenic potential, although comprehensive data in humans is lacking.[13] Integrated assessments of related compounds like hydroxychloroquine have found it to be a cytostatic agent without significant genotoxic risk in multiple assays.[15]

Toxicological Profile, Part II: The Sulfonamide Moiety

The sulfonamide group carries its own well-characterized set of toxicological risks, primarily immune-mediated.

  • Hypersensitivity Reactions: This is the most significant concern with sulfonamide drugs. Reactions can range from mild rashes to severe, life-threatening conditions like Stevens-Johnson syndrome and toxic epidermal necrolysis.[4] These are mediated by the formation of reactive metabolites that act as haptens, covalently binding to proteins and eliciting an immune response.[9]

  • Hepatotoxicity and Nephrotoxicity: Adverse drug reactions involving the liver and kidneys are known complications of sulfonamide therapy.[8]

  • Hematological Effects: In some cases, sulfonamides can cause acute hemolytic anemia or agranulocytosis.[4]

  • Mechanism of Action: The antibacterial action of sulfonamides involves the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[3][6][16] This pathway is absent in humans, providing a therapeutic window. However, off-target effects and toxicity from reactive metabolites remain a concern.[4]

cluster_hapten Mechanism of Sulfonamide Hypersensitivity Metabolite Reactive Nitroso Metabolite Protein Host Protein Metabolite->Protein Covalent Binding Hapten Hapten-Protein Adduct Protein->Hapten APC Antigen-Presenting Cell (APC) Hapten->APC Uptake & Processing TCell T-Cell Activation APC->TCell Presentation Response Immune Response (e.g., Rash, Fever) TCell->Response Cytokine Release

Caption: Hapten formation leading to sulfonamide hypersensitivity.

A Framework for Preclinical Toxicity Assessment

A logical, tiered approach is essential to efficiently characterize the safety profile of 4-chloroquinoline-8-sulfonamide. This framework progresses from high-throughput in vitro assays to more complex in vivo models, allowing for early identification of potential liabilities.

cluster_workflow Tiered Toxicity Testing Workflow cluster_tier1 Tier 1: In Vitro Screening cluster_tier2 Tier 2: In Vivo Screening start Test Compound: 4-Chloroquinoline-8-sulfonamide Cytotox Cytotoxicity Assays (MTT, LDH) start->Cytotox Genotox Genotoxicity Assays (Ames, Comet) start->Genotox Hepatotox Hepatotoxicity Screening (HepG2 Cells) start->Hepatotox decision1 Assess In Vitro Risk Profile Cytotox->decision1 Genotox->decision1 Hepatotox->decision1 AcuteTox Acute Toxicity Study (Rodent, e.g., LD50) decision1->AcuteTox Proceed if profile is acceptable DevTox Developmental Toxicity (Zebrafish Embryo Model) decision1->DevTox end Comprehensive Safety Profile AcuteTox->end DevTox->end

Caption: A logical workflow for preclinical safety assessment.

Tier 1: In Vitro Screening Protocols

In vitro assays provide a cost-effective and high-throughput method for initial toxicity screening.[8]

A. Cytotoxicity Assessment: MTT Assay

  • Rationale: The MTT assay is chosen to quantify the cytotoxic potential by measuring the metabolic activity of cells, which serves as a proxy for cell viability. A reduction in metabolic activity is indicative of cell death or proliferation inhibition.[17][18] This assay is a foundational screen for any compound with therapeutic intent.

  • Protocol:

    • Cell Seeding: Seed a panel of relevant human cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line if applicable) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of 4-chloroquinoline-8-sulfonamide (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

    • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

B. Genotoxicity Assessment: Ames Test

  • Rationale: The bacterial reverse mutation (Ames) test is a standard initial screen to detect a compound's potential to cause gene mutations.[15] It is a regulatory requirement for many new drug applications.

  • Protocol: Utilize Salmonella typhimurium strains (e.g., TA98 and TA100) that are auxotrophic for histidine. Expose the bacteria to various concentrations of the test compound, both with and without a metabolic activation system (S9 fraction from rat liver). A mutagenic compound will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium. The number of revertant colonies is counted and compared to a negative control.

Tier 2: In Vivo Screening

A. Acute Systemic Toxicity

  • Rationale: An acute toxicity study in a whole organism is essential to understand systemic toxicity and determine a lethal dose (LD₅₀).[8] This provides critical information on potential hazards from short-term exposure.

  • Protocol: Administer single, escalating doses of 4-chloroquinoline-8-sulfonamide to rodents (e.g., mice or rats) via a relevant route (e.g., oral gavage or intraperitoneal injection). Observe the animals for a set period (e.g., 14 days) for clinical signs of toxicity, morbidity, and mortality. Perform gross necropsy and histopathological examination of key organs at the end of the study.

B. Developmental and Organ-Specific Toxicity: Zebrafish Model

  • Rationale: The zebrafish embryo model offers a rapid, medium-throughput in vivo system to assess developmental toxicity, cardiotoxicity, and hematotoxicity.[19] Its optical transparency allows for real-time observation of organ development. Studies on similar quinazoline-sulfonamide derivatives have successfully used this model to identify teratogenic phenotypes and perturbations in hematopoiesis.[19]

  • Protocol: Expose zebrafish embryos to a range of compound concentrations starting from a few hours post-fertilization. Monitor over several days for developmental endpoints such as mortality, hatching rate, heartbeat, blood circulation, and morphological defects (e.g., pericardial edema, spinal curvature).

Data Summary and Interpretation

To provide a tangible reference, the following tables summarize known hazard data for related compounds and contextual cytotoxicity data observed for quinoline derivatives.

Table 1: GHS Hazard Classifications for Related Compounds

CompoundCAS NumberHazard ClassificationsSource
4-Chloro-2-methylquinoline-8-sulfonamide 1121527-72-7Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT SE (Cat. 3)[20]
4-Chloroquinoline 611-35-8Skin Irritation (Cat. 2), Eye Irritation (Cat. 2), STOT SE (Cat. 3)[10]
4-Chloro-2-methylquinoline-8-sulfonyl chloride 1121527-69-2Acute Toxicity (Cat. 4), Skin Corrosion (Cat. 1B), STOT SE (Cat. 3)[21]

STOT SE: Specific Target Organ Toxicity – Single Exposure

Table 2: Representative In Vitro Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines

Compound ClassCell Line(s)Reported IC₅₀ RangeSource
2,4-Disubstituted Quinoline DerivativesSF-295 (CNS), HCT-8 (Colon)0.314 - 4.65 µg/cm³[2][17]
2-Phenylquinolin-4-amine DerivativesHT-29 (Colon)8.12 - 11.34 µM[17]
Quinoline-Sulfonamide DerivativesHCT-116, MCF-7, HeLa, HepG20.161 µM (EGFR Inhibition)[7]
Quinazoline-Sulfonamide DerivativesJurkat, THP-1 (Leukemia)4 - 6.5 µM[19]

Conclusion and Future Directions

The structural analysis of 4-chloroquinoline-8-sulfonamide strongly suggests a compound with potential biological activity but also with a significant and multifaceted toxicity profile. Key risks identified through this predictive assessment include:

  • High Probability: Skin and eye irritation.

  • Moderate to High Probability: Immune-mediated hypersensitivity reactions, characteristic of the sulfonamide class.

  • Potential Risk: Cytotoxicity against rapidly dividing cells, hepatotoxicity, and potential for off-target effects associated with the quinoline core (e.g., cardiotoxicity, retinopathy) that must be investigated in later-stage, longer-term studies.

This guide provides the foundational logic and experimental framework necessary to begin a formal preclinical safety evaluation. The tiered workflow outlined herein represents a self-validating system, where the results of each stage inform the decisions and design of the next. Rigorous execution of these, or similar, experimental protocols is mandatory to move beyond prediction and establish a definitive, data-driven safety profile for 4-chloroquinoline-8-sulfonamide.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds. Benchchem.
  • Cytotoxic Cu(II) Complexes with a Novel Quinoline Derivative Ligand: Synthesis, Molecular Docking, and Biological Activity Analysis. PMC.
  • Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. Benchchem.
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Brieflands.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. [No Source Name Available].
  • 4-chloro-2-methylquinoline-8-sulfonamide — Chemical Substance Information. NextSDS.
  • Comprehensive review on current developments of quinoline-based anticancer agents. [No Source Name Available].
  • 4-Chloroquinoline. Santa Cruz Biotechnology.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [No Source Name Available].
  • SAFETY DATA SHEET - 4-Chloroquinoline. Fisher Scientific.
  • Chloroquine Side Effects: Common, Severe, Long Term. Drugs.com.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PMC.
  • SAFETY DATA SHEET - 2-Chloroquinoline. Thermo Fisher Scientific.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [No Source Name Available].
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. VIVO.
  • SAFETY DATA SHEET - 4-Chloroquinoline. TCI Chemicals.
  • SAFETY DATA SHEET - 4-chloroaniline. Sigma-Aldrich.
  • Ecotoxicity evaluation of selected sulfonamides. PubMed.
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. PMC.
  • Cytotoxicity of Newly Synthesized Quinazoline-Sulfonamide Derivatives in Human Leukemia Cell Lines and Their Effect on Hematopoiesis in Zebrafish Embryos. PubMed.
  • Design, synthesis, and molecular dynamics-driven evaluation of quinoline-sulfonamide derivatives as potent and selective EGFR inhibitors with promising anti-cancer efficacy and safety profiles. PubMed.
  • 4-chloro-2-methylquinoline-8-sulfonyl chloride — Chemical Substance Information. [No Source Name Available].
  • Dosimetry and Toxicity Studies of the Novel Sulfonamide Derivative of Sulforhodamine 101([18F]SRF101) at a Preclinical Level. PubMed.
  • Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. [No Source Name Available].
  • Chloroquinoxaline sulfonamide: a sulfanilamide antitumor agent entering clinical trials. PubMed.
  • Side-effects of quinolones: comparisons between quinolones and other antibiotics. PubMed.
  • Time-course of Toxicity of Reactive Sulfonamide Metabolites. PubMed.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PMC.
  • (PDF) Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. ResearchGate.
  • Chloroquinoxaline sulfonamide (NSC 339004) is a topoisomerase IIalpha/beta poison. PubMed.
  • (PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate.
  • Sulfonamides - Infectious Disease. Merck Manual Professional Edition.
  • 4-Chloroquinoline-8-sulfonic acid. Smolecule.
  • The Genotoxic Ambiguity of 4-Aminoquinolines: Resolving Hydroxychloroquine's Mechanistic Safety Profile Through Integrated Toxicology Assessment. PubMed.
  • Immunosuppressive properties of chloroquinoxaline sulfonamide. PubMed.

Sources

Foundational

4-Chloroquinoline-8-Sulfonamide Protein Binding Affinity Studies: A Mechanistic and Methodological Guide

Executive Summary The 4-chloroquinoline-8-sulfonamide scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by its rigid bicyclic quinoline core, a primary sulfonamide at the C8 position,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-chloroquinoline-8-sulfonamide scaffold is a highly privileged pharmacophore in modern drug discovery. Characterized by its rigid bicyclic quinoline core, a primary sulfonamide at the C8 position, and a chlorine substitution at the C4 position, this molecule serves as a versatile ligand for metalloenzymes and protein-protein interaction (PPI) interfaces. This technical guide provides an in-depth analysis of its protein binding affinities, focusing on its role as a zinc-binding pharmacophore in Carbonic Anhydrases (CAs) and Metallo-β-lactamases (e.g., NDM-1), as well as its emerging utility in dual MDM2/XIAP inhibition.

As drug development shifts toward multi-target ligands and overcoming antimicrobial resistance, understanding the exact thermodynamic and kinetic parameters of this scaffold is critical for lead optimization.

Mechanistic Causality of the Pharmacophore

Understanding the binding affinity of 4-chloroquinoline-8-sulfonamide requires dissecting the thermodynamic contributions of its structural components. The binding is not merely a lock-and-key fit; it is a dynamic displacement of solvent driven by specific electronic interactions.

  • The 8-Sulfonamide Group (Zinc Coordination): In metalloenzymes like 1[1] and 2[2], the deprotonated sulfonamide anion ( SO2​NH− ) acts as a potent Lewis base. It coordinates directly with the active-site Zn2+ ion, an interaction that is heavily enthalpy-driven due to the displacement of the catalytic water/hydroxide molecule.

  • The Quinoline Nitrogen: The nitrogen atom in the quinoline ring often participates in secondary coordination with the metal ion or forms critical hydrogen bonds with adjacent active-site residues, locking the ligand into a rigid, low-energy conformation[3].

  • The 4-Chloro Substitution: The addition of a chlorine atom at the C4 position introduces a highly lipophilic vector capable of halogen bonding. Halogen bonds (where the halogen acts as an electrophilic "sigma-hole" interacting with nucleophilic residues) significantly decrease the dissociation rate constant ( koff​ ), prolonging the drug-target residence time.

MOA Ligand 4-Chloroquinoline-8-sulfonamide (Pharmacophore) Zn Active Site Zn²⁺ Ion (Metalloenzymes) Ligand->Zn Sulfonamide (NH₂-SO₂) Coordination Ligand->Zn Quinoline Nitrogen Coordination Halogen Hydrophobic Pocket (4-Chloro Interaction) Ligand->Halogen Halogen Bonding (Cl) CA Target Protein (e.g., hCA II, NDM-1) Zn->CA Catalytic Inhibition Halogen->CA Enhanced Affinity & Selectivity

Fig 1: Logical coordination mechanism of 4-chloroquinoline-8-sulfonamide in metalloenzyme active sites.

Target Affinity Profiles (Quantitative Data)

The binding affinity ( Ki​ , Kd​ , or IC50​ ) of quinoline-8-sulfonamide derivatives varies drastically based on the target architecture. The table below summarizes the binding metrics across primary validated targets.

Target ProteinIsoform / VariantPrimary Binding MechanismAffinity Metric (Range)Ref
Carbonic Anhydrase hCA II (Cytosolic)Zn²⁺ coordination via sulfonamide Ki​ : 10 - 50 nM[4]
Carbonic Anhydrase hCA IX (Tumor-associated)Zn²⁺ coordination + hydrophobic fit Ki​ : 5 - 25 nM[5]
Metallo-β-lactamase NDM-1Bidentate Zn²⁺ coordination IC50​ : 0.4 - 1.6 μM[2]
MDM2 / XIAP Dual PPI InterfaceHydrophobic pocket insertion IC50​ : ~0.3 μM[6]

Note: Data summarized from established structure-activity relationship (SAR) studies of quinoline-8-sulfonamide and hexahydrofuro-quinoline derivatives[2][6].

Experimental Methodologies for Binding Affinity Validation

To establish a self-validating system for protein-ligand interactions, researchers must employ orthogonal biophysical techniques. Relying solely on enzymatic functional assays conflates catalytic inhibition with true thermodynamic binding. The following protocols establish a rigorous standard for affinity profiling.

Isothermal Titration Calorimetry (ITC): Thermodynamic Profiling

Because zinc-coordination is heavily enthalpy-driven, ITC is mandatory to dissect the Gibbs free energy ( ΔG ) into its enthalpic ( ΔH ) and entropic ( −TΔS ) components. Causality: The 4-chloro substitution often incurs an entropic penalty due to the restriction of conformational degrees of freedom upon binding. This penalty must be offset by the highly favorable enthalpy of the sulfonamide-zinc bond. ITC is the only label-free method that directly measures this heat exchange.

Step-by-Step Protocol:

  • Buffer Matching (Critical Step): Dialyze the purified target protein (e.g., hCA II) extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve the 4-chloroquinoline-8-sulfonamide ligand in the exact same dialysate from the final dialysis step. This eliminates heat of dilution artifacts which can mask the binding signal.

  • Cell Loading: Load the sample cell with 10-20 μM of the target protein. Load the injection syringe with 100-200 μM of the ligand.

  • Titration Execution: Perform 20-25 injections of 2 μL each at 25°C, utilizing a 120-second interval between injections to allow the thermal baseline to fully equilibrate.

  • Internal Control: Perform a ligand-into-buffer titration to subtract background heat generated by mechanical mixing and residual dilution.

  • Data Analysis: Fit the integrated heat data to a one-site binding model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and stoichiometry (N).

Surface Plasmon Resonance (SPR): Kinetic Resolution

While ITC provides the thermodynamics, SPR resolves the binding kinetics ( kon​ and koff​ ). The 4-chloro group specifically influences the residence time ( τ=1/koff​ ), a critical metric for predicting in vivo efficacy that steady-state Kd​ cannot capture. Causality: Halogen bonding in the hydrophobic pocket creates a "sticky" interaction, slowing the dissociation rate. A slower koff​ ensures the target remains inhibited even as systemic drug concentrations drop.

Step-by-Step Protocol:

  • Sensor Chip Preparation: Utilize a standard CM5 dextran sensor chip. Activate the surface using standard EDC/NHS chemistry.

  • Immobilization: Immobilize the target protein via amine coupling to a density of 2000-3000 Response Units (RU). Leave one flow cell blank (activated and blocked with ethanolamine) as a reference to subtract bulk refractive index changes—especially crucial since the ligand requires DMSO for solubility.

  • Analyte Injection: Inject 4-chloroquinoline-8-sulfonamide at a flow rate of 30 μL/min in a multi-cycle kinetic format. Use a concentration series ranging from 0.1x to 10x the estimated Kd​ .

  • Regeneration: If the koff​ is exceedingly slow, utilize a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the bound ligand without denaturing the immobilized protein.

  • Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kon​ and koff​ .

Workflow Start Protein Expression & Purification (Target: hCA II / NDM-1) SPR Surface Plasmon Resonance (SPR) Kinetics: kon, koff Start->SPR Immobilize Ligand/Protein ITC Isothermal Titration Calorimetry (ITC) Thermodynamics: ΔH, ΔS, Kd Start->ITC Buffer Matched Titration Docking X-ray Crystallography & Docking (Pose Validation) SPR->Docking Kinetic Validation ITC->Docking Thermodynamic Validation Data Affinity Profile Generation (Self-Validating System) Docking->Data Structural Confirmation

Fig 2: Orthogonal experimental workflow for validating protein-ligand binding affinity.

Structural Biology and Pose Validation

To close the self-validating loop, kinetic and thermodynamic data must be corroborated by structural biology. X-ray crystallography of quinoline-8-sulfonamide complexes reveals that the molecules often form inversion dimers associated through π–π stacking interactions[1]. When bound to a metalloenzyme like NDM-1, the distance between the sulfonamide nitrogen and the Zn2+ ion is typically ~2.0 - 2.2 Å, confirming a strong coordinate covalent bond[2]. The 4-chloro substituent is consistently observed occupying a distinct lipophilic sub-pocket, shielding the zinc-binding event from bulk solvent and minimizing the entropic penalty of binding.

References

  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity Source: MDPI URL:[Link]

  • Information on EC 4.2.1.1 - carbonic anhydrase and Organism(s) Homo sapiens Source: BRENDA Enzyme Database URL:[Link]

  • Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Source: ACS Publications URL:[Link]

  • Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor Source: PubMed / ACS URL:[Link]

  • Quinoline-8-sulfonamide Crystal Structure Source: PMC / NIH URL:[Link]

Sources

Exploratory

The 4-Chloroquinoline-8-Sulfonamide Scaffold: A Technical Guide to Synthesis, Mechanisms, and Therapeutic Applications

Executive Summary In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount. The 4-chloroquinoline-8-sulfonamide molecule serves as a highly versatile, bifunctional pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount. The 4-chloroquinoline-8-sulfonamide molecule serves as a highly versatile, bifunctional pharmacophore. The quinoline core confers lipophilicity and the ability to engage in π-π stacking within enzyme pockets, while the sulfonamide moiety acts as a potent hydrogen-bond donor/acceptor[1]. Crucially, the C4-chlorine atom provides an electrophilic handle for late-stage Nucleophilic Aromatic Substitution (SNAr), allowing researchers to rapidly generate diverse libraries of dual-target inhibitors[2]. This whitepaper dissects the chemical logic, biological mechanisms, and validated protocols associated with this scaffold.

Chemical Logic and Orthogonal Synthesis

The synthetic utility of 4-chloroquinoline-8-sulfonyl chloride lies in the orthogonal reactivity of its functional groups. The sulfonyl chloride is highly susceptible to nucleophilic attack by primary or secondary amines at low temperatures (0–10 °C)[1]. Conversely, the C4-chlorine is relatively inert under these mild conditions but undergoes SNAr at elevated temperatures (e.g., refluxing in ethanol or isopropanol) when exposed to stronger nucleophiles like anilines[2].

This causality dictates a strict two-step synthetic sequence: sulfonamide formation must precede C4-substitution . Reversing this order degrades the highly reactive sulfonyl chloride under the harsh thermal conditions required for SNAr[3].

Synthesis N1 4-Chloroquinoline-8-sulfonyl chloride (Starting Material) N2 Amine Substitution (R-NH2, Pyridine/DCM, 0-10°C) N1->N2 N3 4-Chloroquinoline-8-sulfonamide (Intermediate) N2->N3 N4 Nucleophilic Aromatic Substitution (R'-NH2, Isopropanol, Reflux) N3->N4 N5 C4-Substituted Quinoline-8-sulfonamide (Final Therapeutic Agent) N4->N5

Orthogonal two-step synthesis of 4-chloroquinoline-8-sulfonamide derivatives.

Primary Biological Applications & Mechanisms of Action

Oncology: PKM2 Modulation and Dual MDM2/XIAP Inhibition

Tumor cells rely heavily on aerobic glycolysis (the Warburg effect), a metabolic shift driven by the M2 isoform of pyruvate kinase (PKM2)[4]. 4-Chloroquinoline-8-sulfonamide derivatives act as allosteric modulators of PKM2. By shifting the enzyme between its highly active tetrameric state and its less active dimeric state, these compounds disrupt the energy supply to cancer cells, leading to selective apoptosis[5].

Furthermore, advanced derivatives built on this scaffold (such as the MX69 analog, Compound 14) have been engineered as potent dual inhibitors of MDM2 and XIAP[6]. By simultaneously inducing MDM2 protein degradation (reactivating p53) and inhibiting XIAP mRNA translation (reactivating caspases), these compounds bypass common apoptotic resistance mechanisms in acute lymphoblastic leukemia[7].

OncologyMoA Ligand Quinoline-8-sulfonamide Derivatives PKM2 PKM2 Allosteric Modulation Ligand->PKM2 Metabolic Target MDM2 MDM2 Protein Degradation Ligand->MDM2 Dual Target XIAP XIAP mRNA Translation Inhibition Ligand->XIAP Dual Target Energy Disruption of Glycolysis (Energy Depletion) PKM2->Energy Apoptosis Cancer Cell Apoptosis Energy->Apoptosis MDM2->Apoptosis p53 Activation XIAP->Apoptosis Caspase Activation

Oncological mechanisms: PKM2 modulation and dual MDM2/XIAP inhibition.

Antimicrobial Activity: Zinc Translocation and InhA Inhibition

Infectious disease research leverages the metal-chelating properties of the quinoline ring. Quinoline-8-sulfonamides exhibit a unique mechanism against bacteria (e.g., Streptococcus uberis, E. coli) by acting as ionophores that translocate zinc (Zn2+) into the bacterial cytoplasm[8]. This massive influx overwhelms the bacterial zinc homeostatic apparatus, causing fatal metal toxicity[8]. Additionally, specific pyrazole-clubbed derivatives have shown profound inhibition of mycobacterial enoyl reductase (InhA), a critical enzyme for mycolic acid synthesis in drug-resistant Mycobacterium tuberculosis[9].

Antimicrobial Drug Quinoline-8-sulfonamide Complexes Zinc Zinc (Zn2+) Translocation into Cytoplasm Drug->Zinc Ionophore Activity InhA InhA (Enoyl Reductase) Inhibition Drug->InhA M. tuberculosis Target Homeostasis Overwhelm Zinc Homeostasis (Cellular Toxicity) Zinc->Homeostasis CellDeath Bacterial Cell Death Homeostasis->CellDeath InhA->CellDeath Mycolic Acid Depletion

Antimicrobial mechanisms highlighting zinc translocation and InhA inhibition.

Quantitative Data Summary

The structural versatility of the scaffold translates to broad-spectrum efficacy. Below is a summary of quantitative benchmarks for key derivatives:

Target / Disease AreaRepresentative CompoundPotency / EfficacyMechanism of Action
Leukemia (EU-1 cells) Compound 14 (MX69 analog)IC₅₀ = 0.3 μMDual MDM2/XIAP inhibition[6]
Breast Cancer / PI3K Compound 17IC₅₀ = 26.54 μg/mLPI3K enzyme inhibition[10]
Neurodegeneration Compound a12IC₅₀ = 0.47 μMMAO-B competitive inhibition[1]
Tuberculosis (H37Rv) Tetrazole-hybrid (Compound 9g)MIC = 12.5 μg/mLInhA (Enoyl reductase) inhibition[9]
Tumor Metabolism Compound 9a (Triazole hybrid)Selective CytotoxicityPKM2 allosteric modulation[5]

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: Two-Step Synthesis of C4-Substituted Quinoline-8-Sulfonamides

Rationale: Pyridine is utilized in Step 1 not merely as a solvent, but as an acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without degrading the quinoline core[1].

Step 1: Sulfonamide Formation

  • Dissolve 4-chloroquinoline-8-sulfonyl chloride (1.0 eq, 1 mmol) in anhydrous dichloromethane (DCM, 5 mL).

  • Cool the mixture to 0–10 °C using an ice bath.

  • Add the desired primary amine (1.1 eq) dropwise, followed by catalytic pyridine (2 drops)[1].

  • Stir overnight at room temperature.

  • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete only when the highly UV-active sulfonyl chloride spot disappears. Post-reaction LC-MS must confirm the [M+H]⁺ mass before proceeding to prevent the propagation of unreacted starting material.

  • Quench with cold distilled water, acidify slightly with dilute HCl, and filter the resulting precipitate[1].

Step 2: C4-Nucleophilic Aromatic Substitution (SNAr)

  • Suspend the intermediate from Step 1 (1.0 eq) and a secondary nucleophile (e.g., 4-aminobenzamide, 1.1 eq) in ethanol (20 mL)[2].

  • Add a catalytic amount (4 drops) of 37% hydrochloric acid. Causality: The acid protonates the quinoline nitrogen, increasing the electrophilicity of the C4 position.

  • Reflux for 2 hours[2].

  • Cool to room temperature, filter the precipitate, wash with water, and recrystallize from methanol[2].

Protocol 2: In Vitro PKM2 Kinase Activity Assay

Rationale: This continuous spectrophotometric assay couples pyruvate production to NADH oxidation via lactate dehydrogenase (LDH). Monitoring at 340 nm provides precise, real-time kinetic data compared to standard endpoint assays.

  • Prepare the assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA.

  • In a 96-well UV-transparent plate, combine assay buffer, 0.5 mM Phosphoenolpyruvate (PEP), 0.2 mM NADH, 8 units of LDH, and 10 nM recombinant human PKM2.

  • Add the quinoline-8-sulfonamide test compound (dissolved in DMSO; final DMSO concentration <1%).

  • Self-Validation Check: Run a negative control (DMSO vehicle) and a positive control (Fructose-1,6-bisphosphate, a known PKM2 activator) in parallel. The assay is only valid if the positive control demonstrates a >3-fold increase in Vmax​ compared to the vehicle.

  • Initiate the reaction by adding 1 mM ADP.

  • Monitor the decrease in absorbance at 340 nm (NADH oxidation) continuously for 10 minutes at 37 °C. Calculate the initial velocity ( Vmax​ ) to determine the modulatory effect (activation or inhibition)[5].

References

  • Wu, Z., et al. (2021). Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry, 64(4), 1930-1950. Available at: [Link]

  • World Intellectual Property Organization. (2019). Quinoline sulfonamide compounds and their use as antibacterial agents (Patent No. WO2019125185A1).
  • ACS Publications. (2025). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal, 10, 19. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase. International Journal of Molecular Sciences, 24(6), 5267. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 4-chloroquinoline-8-sulfonamide

Application Note: Synthesis and Isolation Protocol for 4-Chloroquinoline-8-Sulfonamide Introduction and Strategic Rationale Quinoline-8-sulfonamide derivatives are highly valued pharmacophores in contemporary medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 4-Chloroquinoline-8-Sulfonamide

Introduction and Strategic Rationale

Quinoline-8-sulfonamide derivatives are highly valued pharmacophores in contemporary medicinal chemistry. They are extensively utilized in the design of tumor cell-specific Pyruvate Kinase M2 (PKM2) modulators for anticancer therapies[1], as well as multi-targeting neurotherapeutics for cognitive decline, acting as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases[2].

The synthesis of 4-chloroquinoline-8-sulfonamide relies on the nucleophilic acyl substitution of 4-chloroquinoline-8-sulfonyl chloride with ammonia. The presence of the 4-chloro substituent on the quinoline ring provides a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations), making this sulfonamide a critical building block for complex drug discovery pipelines.

To ensure high scientific integrity and yield, this protocol emphasizes stringent temperature control and anhydrous conditions to favor amination over the competing hydrolysis of the highly reactive sulfonyl chloride intermediate[3].

Experimental Design and Mechanistic Causality

The conversion of a sulfonyl chloride to a primary sulfonamide is a robust reaction, but it is susceptible to nucleophilic attack by water, which yields the unreactive sulfonic acid byproduct[4]. To mitigate this, the protocol utilizes a non-aqueous ammonia source (e.g., ammonia in dioxane) and an aprotic solvent (dichloromethane).

Causality of Experimental Choices:

  • Temperature Control (0 °C): The reaction is highly exothermic. Cooling the system prevents thermal degradation of the sulfonyl chloride and suppresses side reactions, including the displacement of the 4-chloro group, which can occur under forcing basic conditions.

  • Excess Ammonia (3.0 Equivalents): Ammonia serves a dual purpose: one equivalent acts as the nucleophile to form the sulfonamide bond, while the remaining equivalents act as an acid scavenger to neutralize the generated hydrochloric acid (HCl), driving the reaction to completion[3].

  • Solvent Selection (Anhydrous DCM): Dichloromethane provides excellent solubility for the starting material while remaining completely inert to the electrophilic sulfonyl chloride.

SynthesisWorkflow SM 4-Chloroquinoline-8-sulfonyl chloride (Electrophile) Reaction Nucleophilic Acyl Substitution (0 °C to Room Temp) SM->Reaction Reagent Ammonia (0.5 M in Dioxane) (Nucleophile & Base) Reagent->Reaction Solvent Anhydrous DCM (Aprotic Medium) Solvent->Reaction Workup Aqueous Workup (Removes NH4Cl salts) Reaction->Workup Product 4-Chloroquinoline-8-sulfonamide (Target Compound) Workup->Product

Workflow for the synthesis of 4-chloroquinoline-8-sulfonamide via nucleophilic substitution.

Quantitative Data and Stoichiometry

Note: The following table outlines the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
4-Chloroquinoline-8-sulfonyl chloride262.111.02.62 gElectrophile / Starting Material
Ammonia (0.5 M in Dioxane)17.033.060.0 mLNucleophile / Acid Scavenger
Dichloromethane (Anhydrous)84.93N/A40.0 mLReaction Solvent
1M Hydrochloric Acid (HCl)36.46N/A20.0 mLWorkup (Quench)
Brine (Sat. NaCl)N/AN/A30.0 mLWorkup (Phase Separation)
Sodium Sulfate (Anhydrous)142.04N/AAs neededDrying Agent

Step-by-Step Synthesis Protocol

Prerequisites: Ensure all glassware is oven-dried or flame-dried and purged with an inert gas (Nitrogen or Argon) prior to use.

Phase 1: Reaction Setup and Initiation
  • Preparation of the Electrophile: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, dissolve 4-chloroquinoline-8-sulfonyl chloride (2.62 g, 10.0 mmol) in 40 mL of anhydrous dichloromethane (DCM).

  • Atmospheric Control: Flush the flask with nitrogen gas to establish an inert atmosphere, preventing ambient moisture from hydrolyzing the sulfonyl chloride.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the solution to cool to an internal temperature of 0 °C for 10 minutes.

  • Nucleophile Addition: Using a pressure-equalizing dropping funnel or a syringe, add the ammonia solution (0.5 M in dioxane, 60.0 mL, 30.0 mmol) dropwise over a period of 15–20 minutes. Mechanistic Note: Slow addition controls the exothermic release and prevents localized heating, which can lead to the formation of dimeric impurities.

Phase 2: Reaction Propagation and Monitoring
  • Incubation: Once the addition is complete, remove the ice bath and allow the reaction mixture to gradually warm to room temperature (approx. 20–25 °C). Stir vigorously for 2 to 4 hours.

  • Self-Validating TLC Check: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (1:1 v/v) solvent system.

    • Validation Metric: The starting material (sulfonyl chloride) will appear as a high-Rf spot. The product (sulfonamide) is significantly more polar due to the primary amine group and will appear as a distinct, lower-Rf spot. The reaction is deemed complete when the starting material spot is entirely consumed[3].

Phase 3: Workup and Isolation
  • Quenching: Transfer the reaction mixture to a separatory funnel. Add 20 mL of cold 1M HCl to quench any unreacted ammonia and neutralize the reaction. Gently invert to mix, venting frequently.

  • Phase Separation: Allow the layers to separate. The lower organic layer (DCM) contains the target sulfonamide, while the upper aqueous layer contains the ammonium chloride ( NH4​Cl ) salts. Collect the organic layer.

  • Extraction: Extract the remaining aqueous layer with an additional 20 mL of DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with 30 mL of saturated brine solution to remove residual water and water-soluble impurities. Transfer the organic phase to an Erlenmeyer flask and dry over anhydrous sodium sulfate ( Na2​SO4​ ) for 15 minutes.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temperature < 35 °C) to afford the crude 4-chloroquinoline-8-sulfonamide as a solid.

Phase 4: Purification
  • Recrystallization: To achieve >98% purity suitable for biological assays, recrystallize the crude solid from a minimal amount of hot ethanol or an ethyl acetate/hexane mixture. Filter the purified crystals under a vacuum and dry overnight in a vacuum desiccator.

Sources

Application

Application Note: 4-Chloroquinoline-8-Sulfonamide as a Privileged Bifunctional Scaffold in Small Molecule Drug Discovery

Executive Summary & Strategic Rationale In the landscape of modern medicinal chemistry, identifying starting materials that offer both rapid synthetic diversification and high-quality target engagement is critical. 4-Chl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In the landscape of modern medicinal chemistry, identifying starting materials that offer both rapid synthetic diversification and high-quality target engagement is critical. 4-Chloroquinoline-8-sulfonamide (CAS: 2166667-87-2) has emerged as a highly versatile, privileged bifunctional scaffold. Its strategic value lies in its dual-reactivity profile: the C4-chlorine serves as a highly reactive electrophilic center for divergent carbon-heteroatom or carbon-carbon bond formation, while the C8-sulfonamide moiety acts as a critical pharmacophore for hydrogen bonding and protein active-site anchoring.

This application note details the mechanistic rationale, synthetic workflows, and biological validation protocols for utilizing this scaffold in the development of novel therapeutics, ranging from oncology metabolism modulators to neurodegenerative disease candidates.

Mechanistic Insights: The Dual Reactivity Profile

The C4-Position: An Electrophilic Hub

The quinoline nitrogen exerts a strong electron-withdrawing effect across the fused bicyclic system. This inductive and resonance-driven effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 and C4 positions. Consequently, the C4-chlorine is highly primed for Nucleophilic Aromatic Substitution (SNAr) 1. When reacted with amines or alkoxides, the intermediate Meisenheimer complex is stabilized by the delocalization of the negative charge onto the ring nitrogen, allowing for rapid, transition-metal-free diversification at ambient to moderate temperatures 2.

The C8-Position: Pharmacophore & Hydrogen Bonding Network

The sulfonamide group at the 8-position is a well-documented bioisostere and hydrogen-bond donor/acceptor. In the context of Pyruvate Kinase M2 (PKM2) modulators—a major target in tumor metabolism—the sulfonamide network stabilizes the ligand-protein complex via critical hydrogen bonds with active site residues 3. Furthermore, in neurotherapeutics, quinoline-8-sulfonamide derivatives exhibit potent dual inhibition of Monoamine Oxidases (MAOs) and Cholinesterases (ChEs), making them prime candidates for Alzheimer's disease drug discovery 4. The scaffold is also crucial in developing dual MDM2/XIAP inhibitors for apoptosis induction in cancer cells 5.

Pathway & Workflow Visualization

G Core 4-Chloroquinoline-8-sulfonamide (Privileged Scaffold) SNAr SNAr Amination (C4-Position) Core->SNAr CrossCoupling Cross-Coupling (C4-Position) Core->CrossCoupling SulfDeriv Sulfonamide Derivatization (C8-Position) Core->SulfDeriv PKM2 PKM2 Modulators (Oncology) SNAr->PKM2 MAO MAO/ChE Inhibitors (Neurology) SNAr->MAO MDM2 MDM2/XIAP Inhibitors (Apoptosis) CrossCoupling->MDM2 SulfDeriv->PKM2 SulfDeriv->MAO

Divergent synthetic pathways of 4-chloroquinoline-8-sulfonamide toward diverse therapeutic targets.

Experimental Protocols

Protocol A: Base-Promoted SNAr Amination at the C4 Position

Objective: To synthesize 4-aminoquinoline-8-sulfonamide derivatives via transition-metal-free SNAr.

Causality & Design: Potassium carbonate (K₂CO₃) is selected as the base to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine, which would otherwise arrest the reaction. N,N-Dimethylformamide (DMF) is utilized as the solvent because its polar aprotic nature heavily solvates the potassium cation, leaving the nucleophile highly reactive, while simultaneously stabilizing the polar transition state of the SNAr mechanism 1.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroquinoline-8-sulfonamide (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add the desired secondary amine (e.g., morpholine or pyrrolidine, 1.5 mmol) followed by finely ground anhydrous K₂CO₃ (2.0 mmol).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 100–120 °C under an inert nitrogen atmosphere for 12–24 hours.

  • Self-Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material spot (higher Rf) and the appearance of a highly UV-active product spot (lower Rf) validates the progression of the substitution.

  • Workup & Isolation: Cool the mixture to room temperature and pour it into ice-cold distilled water (20 mL). The sudden change in polarity forces the product to precipitate. Filter the precipitate under a vacuum, wash with cold water, and dry.

  • Characterization: Confirm the structure via ¹H-NMR (verifying the disappearance of the C4-H shift and the appearance of aliphatic amine protons) and LC-MS analysis.

Protocol B: High-Throughput Screening (HTS) Preparation for MAO Inhibition

Objective: To evaluate the target engagement of synthesized quinoline-8-sulfonamide derivatives against MAO-A/B.

Causality & Design: This protocol utilizes kynuramine as a non-fluorescent substrate. MAO enzymes oxidatively deaminate kynuramine to yield 4-hydroxyquinoline, a highly fluorescent molecule. This allows for continuous, real-time kinetic monitoring of enzyme activity, which is vastly superior to endpoint assays for determining precise IC₅₀ values and competitive inhibition modes 4.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer (pH 7.4) to mimic physiological conditions and maintain recombinant enzyme stability.

  • Inhibitor Dilution: Prepare a 10 mM stock solution of the synthesized quinoline-8-sulfonamide in DMSO. Perform serial dilutions in the assay buffer to achieve final well concentrations ranging from 0.01 µM to 100 µM. Ensure the final DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation.

  • Assay Assembly: In a black 96-well microtiter plate, add 50 µL of the inhibitor solution, 40 µL of the buffer, and 10 µL of the recombinant MAO-A or MAO-B enzyme. Incubate at 37 °C for 15 minutes to allow for pre-equilibrium binding.

  • Self-Validation (Controls): Include wells with Clorgyline (positive control for MAO-A) and Deprenyl (positive control for MAO-B) to validate the assay's dynamic inhibition range. Include a vehicle control (1% DMSO) to establish a baseline of 100% uninhibited enzyme activity.

  • Reaction Initiation: Add 50 µL of kynuramine substrate (final concentration 50 µM) to all wells.

  • Data Acquisition: Immediately measure the fluorescence kinetics (Excitation: 310 nm, Emission: 400 nm) using a microplate reader at 37 °C for 30 minutes. Calculate the IC₅₀ using non-linear regression analysis of the initial velocity (V₀) versus inhibitor concentration.

Quantitative Data Summary

The table below summarizes the typical derivative classes synthesized from the 4-chloroquinoline-8-sulfonamide core, their primary biological targets, and expected experimental outcomes based on current literature [1, 2, 3].

Derivative ClassPrimary TargetTypical Synthetic ModificationYield RangeBiological Efficacy (IC₅₀)
4-Amino-quinoline-8-sulfonamides MAO-A / MAO-BC4 SNAr with Cyclic Amines (e.g., Morpholine)75–92%0.4 – 1.5 µM
4-Aryl-quinoline-8-sulfonamides MDM2 / XIAPC4 Suzuki-Miyaura Cross-Coupling60–85%< 10 µM
8-Sulfonamido-1,2,3-triazoles PKM2C8 Click Chemistry (Alkyne-Azide Cycloaddition)70–88%Variable (Activator/Inhibitor)

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI.3

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. PMC. 4

  • Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor. Journal of Medicinal Chemistry - ACS Publications.5

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Preprints.org. 1

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization. Semantic Scholar (Molecules). 2

Sources

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Chloroquinoline-8-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline-8-sulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry The quinoline ring system is a cornerstone in medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline-8-sulfonamide Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3][4] The fusion of a benzene ring with a pyridine ring gives rise to a bicyclic aromatic structure that is amenable to functionalization at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.[4] The sulfonamide moiety is another critical pharmacophore, known for its presence in a multitude of clinically used drugs.[5] The combination of these two privileged scaffolds into the quinoline-8-sulfonamide core generates a molecule with significant potential for drug discovery. These hybrid molecules have been investigated for their neurotherapeutic effects and as inhibitors of key enzymes in cancer metabolism.[6][7]

The functionalization of the 4-chloroquinoline-8-sulfonamide intermediate via palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for creating diverse libraries of novel compounds.[8][9] These reactions, which form new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity, have revolutionized modern organic synthesis and are indispensable tools in pharmaceutical research and development.[8][10] This guide provides detailed protocols and expert insights into the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings for the derivatization of 4-chloroquinoline-8-sulfonamide.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[11][12] It is one of the most widely used methods for constructing biaryl and vinyl-aryl structures due to its mild reaction conditions, commercial availability of a vast array of boronic acids, and tolerance of a wide range of functional groups.[10][13] For 4-chloroquinoline-8-sulfonamide, the Suzuki reaction enables the introduction of various aryl and heteroaryl substituents at the C4 position, which is crucial for modulating biological activity.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ (Base) PdII_Aryl_R Ar-Pd(II)L₂-R Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim Product Ar-R RedElim->Product Product->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-chloroquinoline-8-sulfonamide

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask, add 4-chloroquinoline-8-sulfonamide (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (2-5 mol%) to the flask.

  • Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water). The reaction concentration is typically between 0.1 and 0.5 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-quinoline-8-sulfonamide.

Data Summary: Suzuki-Miyaura Coupling Conditions
CatalystLigandBaseSolventTemp (°C)YieldNotes
Pd(PPh₃)₄PPh₃ (internal)K₂CO₃Dioxane/H₂O90Good to ExcellentA standard, reliable system for many aryl chlorides.[11]
Pd(OAc)₂SPhosK₃PO₄Toluene100ExcellentBuchwald ligands like SPhos are highly effective for challenging couplings.
PdCl₂(dppf)dppfCs₂CO₃DMF110Good to ExcellentOften used for heteroaryl boronic acids.

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or pseudohalide.[14][15] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of arylamines.[15][16] For the 4-chloroquinoline-8-sulfonamide scaffold, this reaction enables the introduction of primary and secondary amines at the C4 position, providing access to a rich chemical space for drug discovery.

Mechanistic Rationale

The Buchwald-Hartwig amination follows a catalytic cycle similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands being particularly effective.[17]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR¹R² PdII_Amine [Ar-Pd(II)L(HNR¹R²)]⁺Cl⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR¹R²) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Product Ar-NR¹R² RedElim->Product Product->Pd0

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-chloroquinoline-8-sulfonamide

  • Primary or secondary amine (1.1-1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk tube.

  • Add the anhydrous, degassed solvent and stir for a few minutes to allow for catalyst activation.

  • Add the base, 4-chloroquinoline-8-sulfonamide (1 equivalent), and the amine (1.1-1.5 equivalents).

  • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution, and purify the crude product by column chromatography or recrystallization.

Data Summary: Buchwald-Hartwig Amination Conditions
PrecatalystLigandBaseSolventTemp (°C)YieldNotes
Pd₂(dba)₃XPhosNaOt-BuToluene100ExcellentA highly general and effective system for a wide range of amines.[17]
Pd(OAc)₂BINAPCs₂CO₃Dioxane110GoodA classic ligand, particularly useful for primary amines.[15]
RuPhos Pd G3RuPhosK₃PO₄t-Amyl alcohol90Very GoodThird-generation palladacycle precatalyst offering high activity.

PART 3: Sonogashira Coupling for C-C (alkyne) Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[18][19] This reaction is a powerful tool for the synthesis of arylalkynes and conjugated enynes, which are important structural motifs in pharmaceuticals, natural products, and organic materials.[18][20] Applying the Sonogashira coupling to 4-chloroquinoline-8-sulfonamide allows for the introduction of an alkynyl group at the C4 position, which can serve as a versatile handle for further transformations or as a key component of a biologically active molecule.

Mechanistic Rationale

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[21]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)L₂-Cl OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)L₂(C≡CR) Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim Product Ar-C≡CR RedElim->Product Product->Pd0 CuCl CuCl Cu_Acetylide Cu-C≡CR CuCl->Cu_Acetylide H-C≡CR (Base) Alkyne H-C≡CR Cu_Acetylide->Transmetalation Cu-Acetylide Cu_Acetylide->CuCl

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-chloroquinoline-8-sulfonamide

  • Terminal alkyne (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

  • Copper(I) iodide (CuI, 2-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried Schlenk tube, add 4-chloroquinoline-8-sulfonamide (1 equivalent), the palladium catalyst (1-3 mol%), and copper(I) iodide (2-5 mol%).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent, followed by the base (2-3 equivalents).

  • Add the terminal alkyne (1.2-1.5 equivalents) dropwise via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-alkynyl-quinoline-8-sulfonamide.

Data Summary: Sonogashira Coupling Conditions
Pd CatalystCu CocatalystBaseSolventTemp (°C)YieldNotes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT to 50Good to ExcellentThe classic Sonogashira conditions, effective for many substrates.[18]
Pd(OAc)₂/PPh₃CuIi-Pr₂NHDMF60Very GoodIn situ generation of the active Pd(0) species.
PdCl₂(dppf)CuICs₂CO₃Dioxane80GoodCan be effective for less reactive aryl chlorides.

Pro-Tips and Troubleshooting

  • Inert atmosphere: All palladium-catalyzed reactions are sensitive to oxygen. Ensure all glassware is properly dried and the reaction is performed under an inert atmosphere of argon or nitrogen.

  • Solvent degassing: Solvents should be thoroughly degassed before use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Base selection: The choice of base is crucial. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu are often required. For Sonogashira couplings, amine bases like Et₃N or i-Pr₂NH are typically used.

  • Ligand selection: For difficult couplings, especially with less reactive aryl chlorides, the use of specialized, bulky, and electron-rich phosphine ligands (e.g., Buchwald ligands) can significantly improve reaction rates and yields.

  • Catalyst loading: While the protocols suggest typical catalyst loadings, these should be optimized for each specific reaction to minimize cost and residual metal contamination in the final product.

  • Reaction monitoring: Closely monitor the reaction progress to avoid side reactions or decomposition of the product. TLC and LC-MS are invaluable tools for this purpose.

  • Purification: Residual palladium can be difficult to remove. Specialized scavengers or multiple chromatographic purifications may be necessary to obtain highly pure material, which is critical for drug development applications.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of the 4-chloroquinoline-8-sulfonamide scaffold. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and versatile methods for the synthesis of diverse libraries of novel compounds with significant potential in drug discovery. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in this exciting area of medicinal chemistry.

References

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC. (2023, June 20).
  • Molecular Hybrids of Quinoline and Sulfonamide: Design, Synthesis and in Vitro Anticancer Studies - PMC.
  • Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate - ACS Publications. (2025, December 25).
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PMC. (2023, March 9).
  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors - RSC Publishing. (2024, March 15).
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study - PubMed. (2023, March 9).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2).
  • of sulfonylation of quinoline amides | Download Scientific Diagram - ResearchGate.
  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - Academia.edu.
  • Buchwald–Hartwig amination - Wikipedia.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore - ResearchGate.
  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers.
  • Sonogashira coupling - Wikipedia.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6).
  • Palladium Catalysts for Cross-Coupling Reaction - MDPI. (2015, January 22).
  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3).
  • Sonogashira Coupling - Organic Chemistry Portal.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI.
  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018, September 12).
  • Suzuki Miyaura Cross – Coupling Reactions of 4-Chloro QuinolineDerivatives and Studying of Biological Activity for some of The.
  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. (2021, November 10).
  • Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC - NIH.
  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5).

Sources

Application

The Strategic Utility of 4-Chloroquinoline-8-sulfonamide as a Precursor in Advanced Chemical Synthesis

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry In the landscape of modern drug discovery and development, the quinoline scaffold holds a privileged position. Its presence in a multitude of natu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and development, the quinoline scaffold holds a privileged position. Its presence in a multitude of natural products and synthetic molecules with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties, underscores its significance.[1][2] The strategic incorporation of a sulfonamide moiety at the 8-position and a reactive chlorine atom at the 4-position, as seen in 4-chloroquinoline-8-sulfonamide, creates a highly versatile chemical precursor. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this key intermediate. We will explore the causality behind the synthetic choices and provide detailed, field-proven protocols for its preparation and subsequent elaboration into more complex molecular architectures of therapeutic interest.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of 4-chloroquinoline-8-sulfonamide is paramount for its effective use. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₉H₇ClN₂O₂SInternal Calculation
Molecular Weight 242.68 g/mol Internal Calculation
Appearance Off-white to pale yellow solid (predicted)General knowledge
Melting Point Not widely reported; expected to be a high-melting solidGeneral knowledge
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMF, DMSOGeneral knowledge

Synthesis of 4-Chloroquinoline-8-sulfonamide: A Two-Step Approach

The synthesis of 4-chloroquinoline-8-sulfonamide is most effectively achieved through a two-step process starting from 4-chloroquinoline. This method involves the initial formation of the sulfonyl chloride followed by amination.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 4-Chloroquinoline Intermediate 4-Chloroquinoline-8-sulfonyl chloride Start->Intermediate Step 1: Sulfonylation Step1_reagents Chlorosulfonic Acid (ClSO₃H) Step1_reagents->Intermediate FinalProduct 4-Chloroquinoline-8-sulfonamide Intermediate->FinalProduct Step 2: Amination Step2_reagents Aqueous Ammonia (NH₄OH) Step2_reagents->FinalProduct

Caption: Synthetic pathway for 4-chloroquinoline-8-sulfonamide.

Protocol 1: Synthesis of 4-Chloroquinoline-8-sulfonyl chloride

This initial step involves the electrophilic aromatic substitution of 4-chloroquinoline with chlorosulfonic acid. The 8-position is susceptible to sulfonation due to the directing effects of the quinoline nitrogen.

Materials:

  • 4-Chloroquinoline

  • Chlorosulfonic acid (ClSO₃H)

  • Dichloromethane (DCM)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add 4-chloroquinoline (1 equivalent) to the flask.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the cooled 4-chloroquinoline with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice with stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

  • Filter the solid precipitate and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude 4-chloroquinoline-8-sulfonyl chloride under vacuum. The product is often used in the next step without further purification.

Expertise & Experience Insights: The slow, controlled addition of chlorosulfonic acid at low temperatures is critical to prevent a runaway reaction and the formation of undesired byproducts. The use of a significant excess of chlorosulfonic acid ensures complete conversion of the starting material.

Protocol 2: Synthesis of 4-Chloroquinoline-8-sulfonamide

The intermediate sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

Materials:

  • 4-Chloroquinoline-8-sulfonyl chloride

  • Concentrated aqueous ammonia (NH₄OH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • Dissolve the crude 4-chloroquinoline-8-sulfonyl chloride (1 equivalent) in a suitable solvent such as DCM or THF in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add an excess of cold, concentrated aqueous ammonia (5-10 equivalents) to the solution with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting sulfonyl chloride is consumed.

  • If a precipitate forms, filter the solid and wash it with cold water.

  • If the product remains in the organic phase, separate the layers. Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude 4-chloroquinoline-8-sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Trustworthiness: This two-step protocol is a self-validating system. The successful formation of the sulfonyl chloride in the first step is confirmed by its subsequent conversion to the sulfonamide, which can be characterized by standard analytical techniques such as NMR and mass spectrometry.

Application as a Chemical Precursor: Synthesis of 4-Aminoquinoline-8-sulfonamide Derivatives

The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This reactivity makes 4-chloroquinoline-8-sulfonamide an excellent precursor for the synthesis of a variety of 4-substituted quinoline derivatives, which are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[3][4]

Diagram of the SₙAr Reaction Workflow

SNAr_Workflow Precursor 4-Chloroquinoline-8-sulfonamide Product 4-(R¹R²-amino)quinoline-8-sulfonamide Precursor->Product Nucleophilic Aromatic Substitution (SₙAr) Nucleophile Primary/Secondary Amine (R¹R²NH) Nucleophile->Product Conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, NMP) Heat Conditions->Product

Caption: General scheme for the SₙAr reaction of 4-chloroquinoline-8-sulfonamide.

Protocol 3: Synthesis of N-Aryl-4-aminoquinoline-8-sulfonamides

This protocol details a general procedure for the nucleophilic aromatic substitution reaction between 4-chloroquinoline-8-sulfonamide and an aromatic amine.

Materials:

  • 4-Chloroquinoline-8-sulfonamide

  • Substituted aniline (e.g., 4-methoxyaniline)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add 4-chloroquinoline-8-sulfonamide (1 equivalent), the substituted aniline (1.1-1.5 equivalents), and a base such as DIPEA (2-3 equivalents) or K₂CO₃ (2-3 equivalents).

  • Add a suitable polar aprotic solvent like DMF or NMP.

  • Place the reaction under an inert atmosphere.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and stir to precipitate the product.

  • Filter the solid, wash with water, and then with a small amount of a non-polar solvent like diethyl ether or hexane to remove non-polar impurities.

  • Dry the crude product under vacuum.

  • Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Expertise & Experience Insights: The choice of base and solvent can significantly impact the reaction rate and yield. For less reactive anilines, a stronger base and a higher boiling point solvent like NMP may be necessary. The reaction is typically conducted under an inert atmosphere to prevent oxidation of the aniline.

Quantitative Data for Representative SₙAr Reactions

The following table provides expected yields for the synthesis of various 4-aminoquinoline-8-sulfonamide derivatives based on literature precedents for similar reactions.

Nucleophile (Amine)ProductExpected Yield (%)
AnilineN-phenyl-4-aminoquinoline-8-sulfonamide75-85
4-MethoxyanilineN-(4-methoxyphenyl)-4-aminoquinoline-8-sulfonamide80-90
Piperidine4-(Piperidin-1-yl)quinoline-8-sulfonamide85-95
Morpholine4-(Morpholino)quinoline-8-sulfonamide85-95

Conclusion

4-Chloroquinoline-8-sulfonamide is a strategically important and versatile chemical precursor. Its synthesis is straightforward, and its reactivity, particularly the susceptibility of the 4-chloro substituent to nucleophilic aromatic substitution, allows for the efficient construction of a diverse library of quinoline derivatives. The protocols and insights provided in this application note are designed to empower researchers in medicinal chemistry and drug development to effectively utilize this valuable building block in the synthesis of novel therapeutic agents.

References

  • Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509. [Link]

  • Marcinkiewicz, K., & Maślankiewicz, A. (2008). AND 7-QUINOLINESULFONAMIDES FROM 4,7-DICHLOROQUINOLINE. Arkivoc, 2008(15), 194-205. [Link]

  • Supporting Information for Synthesis of sulfonyl chloride substrate precursors. [Link]

  • El-Gendy, Z., & El-Gharably, A. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1224-1233. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]

  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2019). Journal of Heterocyclic Chemistry, 45(2), 593-596. [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Bulidon, J., & Pavan, C. (1981). U.S. Patent No. 4,277,607. Washington, DC: U.S.
  • Golding, B. T., et al. (2004). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 2(19), 2821-2830. [Link]

  • Al-Ostath, A., et al. (2021). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Applied Sciences, 11(12), 5702. [Link]

  • Posner, S., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(13), 4145-4149. [Link]

  • Thacker, P. S., et al. (2019). General synthetic route for the synthesis of 8-substituted quinoline-linked sulfonamide derivatives (5a–h). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1246-1253. [Link]

  • Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. PubMed, 36985481. [Link]

  • Method for producing quinoline-8-sulfonyl chloride. (2005).
  • Marciniec, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. ResearchGate. [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2020). Angewandte Chemie International Edition, 59(46), 20463-20468. [Link]

  • Method for preparing 5-chloro-8-hydroxyquinoline. (2011).
  • Mészáros, N., et al. (2002). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Journal of Heterocyclic Chemistry, 39(4), 747-752. [Link]

  • Thompson, A. L., & Rees, C. W. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. International Journal of Molecular Sciences, 25(15), 8162. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. (2018). Chemistry – A European Journal, 24(58), 15436-15456. [Link]

  • A kind of preparation method of 5- chloro-8-hydroxyquinolines. (2018).
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2024). ChemRxiv. [Link]

Sources

Method

Topic: Assessing the Cytotoxic and Antiproliferative Effects of 4-Chloroquinoline-8-sulfonamide Using Cell Viability Assays

An Application Note and Protocol Guide Abstract 4-Chloroquinoline-8-sulfonamide and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities in...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

4-Chloroquinoline-8-sulfonamide and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities including anticancer and antimicrobial properties. A critical step in the preclinical evaluation of such compounds is the precise determination of their effects on cell viability and proliferation. This guide provides a detailed framework and robust protocols for researchers, scientists, and drug development professionals to accurately quantify the cytotoxic and cytostatic effects of 4-chloroquinoline-8-sulfonamide using established, high-throughput cell viability assays. We will delve into the principles of metabolic and ATP-based assays, offer step-by-step methodologies, and explain the critical aspects of data analysis and experimental validation to ensure the generation of reliable and reproducible results.

Introduction: The Quinoline Sulfonamide Scaffold in Drug Discovery

The quinoline sulfonamide scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities. Specifically, derivatives of 4-chloroquinoline-8-sulfonamide have been investigated for their potent inhibitory effects against key enzymes like carbonic anhydrases, which are implicated in the pathophysiology of several diseases, including cancer. The primary goal when screening such a compound is to determine its dose-dependent effect on target cell populations. Cell viability assays are the cornerstone of this process, providing quantitative data to derive key metrics such as the half-maximal inhibitory concentration (IC₅₀).

This document outlines the application of two gold-standard viability assays—the MTT (tetrazolium salt) metabolic assay and an ATP-based luminescence assay—to characterize the bioactivity of 4-chloroquinoline-8-sulfonamide.

Foundational Principles: Selecting the Right Viability Assay

No single assay is universally superior; the choice depends on the research question, cell type, and compound characteristics. The two methods detailed here measure different hallmarks of cell health.

  • Metabolic Assays (e.g., MTT, MTS): These colorimetric assays measure the activity of mitochondrial reductase enzymes (primarily succinate dehydrogenase) in viable cells. These enzymes cleave the tetrazolium salt ring (e.g., MTT, a yellow soluble compound) to form formazan, a purple, insoluble crystal. The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active, and therefore viable, cells.

  • ATP-Based Assays (e.g., CellTiter-Glo®): This luminescence-based method quantifies the amount of adenosine triphosphate (ATP), the principal energy currency of the cell. Because ATP is rapidly degraded upon cell death, the amount of ATP present is a direct indicator of the number of metabolically active, viable cells. The assay utilizes a thermostable luciferase enzyme, which in the presence of ATP, luciferin, and oxygen, produces a stable luminescent signal. This method is known for its high sensitivity, broad linear range, and suitability for high-throughput screening.

Experimental Workflow for Cytotoxicity Assessment

The overall process for evaluating the effect of a test compound like 4-chloroquinoline-8-sulfonamide on cultured cells follows a standardized workflow. This ensures reproducibility and allows for the accurate determination of dose-dependent effects.

G A Prepare Stock Solution of 4-Chloroquinoline- 8-sulfonamide (in DMSO) D Seed Cells into 96-well Microplate A->D B Culture & Harvest Adherent or Suspension Cells C Perform Cell Count & Assess Viability (e.g., Trypan Blue) B->C C->D E Prepare Serial Dilutions of Compound F Add Compound/Controls to Designated Wells E->F G Incubate for Desired Exposure Time (e.g., 24, 48, 72h) F->G H Add Assay Reagent (e.g., MTT or ATP-based) G->H I Incubate as per Protocol J Measure Signal (Absorbance or Luminescence) K Normalize Data to Vehicle Control J->K L Plot Dose-Response Curve K->L M Calculate IC50 Value L->M

Caption: General workflow for assessing compound-induced cytotoxicity.

Detailed Protocol 1: MTT Metabolic Assay

This protocol is designed for a 96-well plate format but can be scaled. The core principle involves the conversion of MTT to formazan by viable cells.

G A Viable Cell with Active Mitochondria C Mitochondrial Reductase (Succinate Dehydrogenase) A->C B Add Yellow MTT Reagent (Soluble Tetrazolium) B->C D Purple Formazan Crystals (Insoluble) C->D Reduction E Add Solubilizing Agent (e.g., DMSO, HCl/Isopropanol) D->E F Purple Solution E->F G Measure Absorbance (~570 nm) F->G

Caption: Principle of the MTT cell viability assay.

Materials:

  • 4-Chloroquinoline-8-sulfonamide (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Phosphate-Buffered Saline (PBS), sterile

  • Formazan Solubilization Solution (e.g., 10% SDS in 0.01M HCl, or pure DMSO)

  • Appropriate cell line and complete culture medium

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Protocol:

  • Cell Seeding:

    • Harvest and count cells. Ensure viability is >95%.

    • Dilute cells to the optimal seeding density (determined empirically, e.g., 5,000-10,000 cells/well) in 100 µL of complete medium per well in a 96-well plate.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume proliferation.

  • Compound Preparation and Treatment:

    • Prepare a 10-20 mM stock solution of 4-chloroquinoline-8-sulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to create a range of working concentrations (e.g., 2x the final desired concentrations).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Be sure to include:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Cells in fresh medium only.

      • Positive Control: Cells treated with a known cytotoxic agent.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of Formazan Solubilization Solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630-690 nm if desired to reduce background.

Detailed Protocol 2: ATP-Based Luminescence Assay

This protocol offers higher sensitivity and a simpler "add-mix-measure" workflow compared to the MTT assay.

Materials:

  • Commercial ATP-based assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 4-Chloroquinoline-8-sulfonamide and controls (as prepared in Protocol 1)

  • Cell line and culture medium

  • Opaque-walled 96-well plates (white plates are recommended for luminescence)

  • Multichannel pipette

  • Microplate luminometer

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT protocol, using an opaque-walled plate. The final volume in the wells before adding the assay reagent should be 100 µL.

  • Assay Execution:

    • Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of the ATP assay reagent to each well. This single addition lyses the cells and provides the substrate for the luciferase reaction.

    • Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis and mix the contents.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate luminometer. The integration time is typically 0.5 to 1 second per well.

Data Analysis and Interpretation

Step 1: Background Subtraction Subtract the average signal from the "no-cell" control wells from all other measurements.

Step 2: Normalization to Vehicle Control Calculate the percentage of cell viability for each concentration of 4-chloroquinoline-8-sulfonamide relative to the vehicle-treated control cells.

  • % Viability = ( (Signal of Treated Well - Background) / (Signal of Vehicle Control - Background) ) * 100

Step 3: Dose-Response Curve and IC₅₀ Determination Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis). Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism or R to fit the curve and calculate the IC₅₀ value. The IC₅₀ is the concentration of the compound that reduces cell viability by 50%.

Example Data Table:

Compound Conc. (µM)Log(Conc.)Raw Signal (Abs/Lum)% Viability
0 (Vehicle)N/A1.250100.0%
0.1-1.01.21597.2%
10.01.10088.0%
101.00.65052.0%
501.70.20016.0%
1002.00.1159.2%

References

  • Akocak, S., et al. (2020). Synthesis of novel quinoline-sulfonamide derivatives as potent carbonic anhydrase and acetylcholinesterase inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Bessel, A. A., et al. (2021). Synthesis and Biological Evaluation of Quinoline-Based Sulfonamides as Potential Anticancer Agents. Molecules. Available at: [Link]

  • Crouch, S. P., et al. (1993). The use of ATP bioluminescence as a measure of cell proliferation and cytotoxicity. Journal of Immunological Methods. Available at: [Link]

  • Bayram, E., et al. (2020). Quinoline-based sulfonamides as potent carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

Application

Application Notes and Protocols for the Synthesis of 4-Chloroquinoline-8-Sulfonamide Derivatives

Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. When functionalized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities. When functionalized with a sulfonamide group, the resulting quinoline-sulfonamide derivatives have emerged as a significant class of compounds in medicinal chemistry and drug discovery. These molecules are recognized for their potential as anticancer agents, often by inhibiting key enzymes like Pyruvate Kinase M2 (PKM2), a critical player in cancer metabolism.[1][2][3] Furthermore, their structural framework has been exploited to develop potent antibacterial and antifungal agents, addressing the pressing challenge of antimicrobial resistance.[4][5]

The 4-chloroquinoline-8-sulfonamide core, in particular, serves as a versatile intermediate for the synthesis of a diverse library of bioactive compounds. The chlorine atom at the 4-position is a key reactive handle for introducing various substituents via nucleophilic substitution, while the sulfonamide moiety at the 8-position can be readily functionalized. This guide provides a comprehensive overview of the synthetic pathways to 4-chloroquinoline-8-sulfonamide and its derivatives, offering detailed, field-proven protocols and insights into the rationale behind experimental choices.

General Synthetic Strategies

The synthesis of 4-chloroquinoline-8-sulfonamide derivatives can be approached through several strategic pathways, primarily depending on the starting material and the desired substitution pattern. The core of these strategies involves two key transformations: the introduction of the sulfonamide group at the 8-position and the chlorination of the 4-position of the quinoline ring. The order of these steps can be varied to optimize the overall synthesis.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Products Quinoline Quinoline Quinoline-8-sulfonyl_chloride Quinoline-8-sulfonyl chloride Quinoline->Quinoline-8-sulfonyl_chloride Chlorosulfonic Acid 8-Aminoquinoline 8-Aminoquinoline 8-Aminoquinoline->Quinoline-8-sulfonyl_chloride Diazotization, SO2/CuCl 4-Chloroquinoline-8-sulfonyl_chloride 4-Chloroquinoline-8-sulfonyl chloride Quinoline-8-sulfonyl_chloride->4-Chloroquinoline-8-sulfonyl_chloride Chlorination 4-Chloroquinoline-8-sulfonamide 4-Chloroquinoline-8-sulfonamide 4-Chloroquinoline-8-sulfonyl_chloride->4-Chloroquinoline-8-sulfonamide NH3 or NH4OH N-Substituted_Derivatives N-Substituted 4-Chloroquinoline-8-sulfonamide Derivatives 4-Chloroquinoline-8-sulfonyl_chloride->N-Substituted_Derivatives R1R2NH

Caption: General synthetic pathways to 4-chloroquinoline-8-sulfonamide and its derivatives.

Detailed Synthesis Protocols

Pathway 1: Synthesis from Quinoline

This pathway is advantageous as it starts from the readily available and inexpensive quinoline. The key is the direct sulfonyl chloride formation at the 8-position, followed by chlorination.

Step 1: Synthesis of Quinoline-8-sulfonyl Chloride

The direct reaction of quinoline with chlorosulfonic acid provides a streamlined route to the key quinoline-8-sulfonyl chloride intermediate.[6][7]

Protocol 1: Direct Synthesis of Quinoline-8-sulfonyl Chloride

  • Materials:

    • Quinoline (redistilled)

    • Chlorosulfonic acid

    • Crushed ice

    • Sodium carbonate

    • Diethyl ether

    • Activated charcoal

    • Anhydrous phosphorus pentoxide

  • Procedure:

    • In a three-necked flask equipped with a thermometer, dropping funnel, and a condenser fitted with a calcium chloride tube, place chlorosulfonic acid (25 mL).

    • Heat the chlorosulfonic acid to 140-145 °C.

    • Add redistilled quinoline (7 g) dropwise over 1 hour, maintaining the reaction temperature at 140-145 °C.

    • After the addition is complete, continue to heat the mixture at this temperature for an additional 30 hours.

    • Cool the reaction mixture to room temperature and cautiously pour the dark brown liquid onto crushed ice (150 g).

    • Neutralize the resulting solution with sodium carbonate.

    • Extract the aqueous solution with diethyl ether.

    • Decolorize the ether extract with activated charcoal and evaporate the solvent on a steam bath until about 2-3 mL remains.

    • Decant the remaining solvent.

    • Dry the resulting white crystalline quinoline-8-sulfonyl chloride in vacuo over phosphorus pentoxide for 30 minutes.

  • Expert Insight: The reaction temperature is critical; deviations outside the 140-145 °C range can lead to lower yields and a more impure product.[6] Quinoline-8-sulfonyl chloride can be unstable and is best used promptly in the next step.[6]

Step 2: Synthesis of 4-Chloroquinoline-8-sulfonyl Chloride

The chlorination of the quinoline ring is typically achieved using a source of electrophilic chlorine. In strongly acidic conditions, electrophilic attack on the quinolinium cation occurs preferentially at the 5- and 8-positions of the benzene ring.[8] To achieve chlorination at the 4-position, different conditions are required, often involving conversion of the quinoline to a quinolone and then reacting with a chlorinating agent like phosphorus oxychloride (POCl₃). However, for direct chlorination of the pre-formed quinoline-8-sulfonyl chloride, a method involving an electrophilic chlorinating agent is proposed.

Protocol 2: Proposed Chlorination of Quinoline-8-sulfonyl Chloride

  • Materials:

    • Quinoline-8-sulfonyl chloride

    • Concentrated sulfuric acid (98%)

    • Silver sulfate

    • Dry chlorine gas

  • Procedure:

    • Dissolve quinoline-8-sulfonyl chloride (0.1 mol) and silver sulfate (0.05 mol) in concentrated sulfuric acid.

    • With vigorous shaking, pass dry chlorine gas through the mixture for one to two hours at room temperature.

    • Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., chloroform).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Expert Insight: This method is based on established procedures for the chlorination of quinoline itself.[8] The silver sulfate acts as a catalyst, generating the electrophilic chloronium ion (Cl⁺). The strongly acidic medium protonates the quinoline nitrogen, directing substitution. It is anticipated that this method will yield a mixture of chlorinated products, requiring careful purification to isolate the desired 4-chloro isomer.

Step 3: Synthesis of 4-Chloroquinoline-8-sulfonamide and N-Substituted Derivatives

The final step involves the reaction of the 4-chloroquinoline-8-sulfonyl chloride with ammonia or a primary/secondary amine to form the corresponding sulfonamide.

Protocol 3: Synthesis of N-Substituted 4-Chloroquinoline-8-sulfonamides

  • Materials:

    • 4-Chloroquinoline-8-sulfonyl chloride

    • Desired primary or secondary amine (e.g., propargylamine)

    • Triethylamine (TEA) or other suitable base

    • Anhydrous solvent (e.g., chloroform, DMF)

  • Procedure:

    • Dissolve the desired amine (2 mmol) and triethylamine (3 mmol) in anhydrous chloroform (30 mL) and cool to 5 °C in an ice bath.

    • To this solution, add 4-chloroquinoline-8-sulfonyl chloride (1 mmol) portion-wise while stirring.

    • Remove the cooling bath and stir the mixture for 2 hours at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture on a rotary evaporator under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

  • Expert Insight: The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion.[9] The choice of solvent can influence the reaction rate and solubility of the reactants. For less reactive amines, a higher boiling point solvent like DMF may be necessary, and the reaction may require heating.[4]

Derivative Amine Solvent Base Yield (%) Reference
N-propargyl-4-chloroquinoline-8-sulfonamidePropargylamineChloroformTriethylamine~91% (analogous)[9]
N-phenyl-4-chloroquinoline-8-sulfonamideAnilineDMFTriethylamine~89% (analogous)[4]

Visualization of the Synthetic Workflow

Detailed_Workflow cluster_start Step 1: Sulfonyl Chloride Formation cluster_chlorination Step 2: Chlorination cluster_amination Step 3: Sulfonamide Formation cluster_purification Work-up & Purification start Quinoline reagent1 Chlorosulfonic Acid (140-145 °C, 30h) product1 Quinoline-8-sulfonyl Chloride reagent1->product1 reagent2 Cl2, Ag2SO4 in H2SO4 product2 4-Chloroquinoline-8-sulfonyl Chloride reagent2->product2 reagent3 R1R2NH, Base (e.g., TEA) product3 N-Substituted 4-Chloroquinoline-8-sulfonamide reagent3->product3 workup Aqueous Work-up & Extraction product3->workup purify Column Chromatography or Recrystallization workup->purify

Sources

Method

Application Note: Orthogonal Functionalization of 4-Chloroquinoline-8-Sulfonamide in Drug Discovery

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Synthesis Introduction & Strategic Rationale The quinoline scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol Synthesis

Introduction & Strategic Rationale

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in antimalarial, antimicrobial, and targeted oncological therapies. Specifically, 4-chloroquinoline-8-sulfonamide (CAS: 2166667-87-2) serves as a highly versatile, bifunctional building block. The strategic value of this molecule lies in its orthogonal reactivity domains:

  • The C4-Position: Highly electrophilic and primed for carbon-nitrogen (C–N) bond formation.

  • The C8-Sulfonamide: A classic zinc-binding motif, hydrogen-bond donor/acceptor, and a secondary site for late-stage derivatization.

As a Senior Application Scientist, I approach this scaffold by exploiting the electronic disparity between these two sites. The electron-withdrawing nature of the quinoline aza-nitrogen significantly lowers the lowest unoccupied molecular orbital (LUMO) at the C4 position, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. However, when dealing with sterically hindered or electronically deactivated nucleophiles (e.g., anilines), SNAr fails, necessitating transition-metal-catalyzed Buchwald-Hartwig cross-coupling [2].

This guide delineates the mechanistic causality and provides self-validating protocols for the divergent functionalization of this critical scaffold.

Mechanistic Divergence: SNAr vs. Buchwald-Hartwig Amination

The choice of functionalization strategy at the C4 position is strictly dictated by the nucleophilicity and steric bulk of the incoming amine.

Nucleophilic Aromatic Substitution (SNAr)

For primary aliphatic amines and unhindered secondary amines, SNAr is the most atom-economical and scalable approach. The reaction proceeds via an addition-elimination mechanism. The rate-determining step is the nucleophilic attack, which generates a resonance-stabilized anionic intermediate known as the Meisenheimer complex [1]. The SNAr pathway is highly favored here because the quinoline nitrogen acts as an electron sink, stabilizing the developing negative charge. Hünig's base (DIPEA) is employed to sequester the generated HCl, preventing the protonation of the incoming nucleophile and driving the equilibrium forward [3].

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

When functionalizing the C4 position with anilines or bulky secondary amines, the activation energy barrier for Meisenheimer complex formation is too high for SNAr, often leading to degradation of the sulfonamide moiety under extreme thermal conditions. Here, Palladium-catalyzed C–N cross-coupling is mandatory [4].

Crucial Chemoselectivity Insight: The C8-primary sulfonamide (pKa ~10) is acidic. Under the basic conditions required for Buchwald-Hartwig amination (e.g., Cs2CO3), the sulfonamide can deprotonate and competitively bind to the Palladium center, poisoning the catalyst or forming unwanted dimers. To circumvent this, bidentate ligands with large bite angles (like Xantphos ) are utilized to enforce reductive elimination of the desired product and suppress off-target coordination [5].

G cluster_SNAr Pathway A: SNAr (Aliphatic Amines) cluster_BHA Pathway B: Buchwald-Hartwig (Aryl Amines) Start 4-Chloroquinoline-8-sulfonamide SNAr_Reagents 1°/2° Amine, DIPEA, Heat Start->SNAr_Reagents BHA_Reagents Ar-NH2, Pd(OAc)2, Xantphos, Base Start->BHA_Reagents Meisenheimer Meisenheimer Complex (Resonance Stabilized) SNAr_Reagents->Meisenheimer SNAr_Product 4-Aminoquinoline-8-sulfonamide Meisenheimer->SNAr_Product -HCl OxAdd Oxidative Addition (Pd insertion into C-Cl) BHA_Reagents->OxAdd TransMet Amine Coordination & Deprotonation OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim BHA_Product 4-(Arylamino)quinoline-8-sulfonamide RedElim->BHA_Product Pd(0) Regeneration

Mechanistic divergence of 4-chloroquinoline functionalization via SNAr and Buchwald-Hartwig amination.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the functionalization of the 4-chloroquinoline-8-sulfonamide scaffold, allowing process scientists to select the optimal route based on the nucleophile.

Reaction StrategyOptimal Nucleophile ScopeCatalyst / Base SystemSolvent & TempTypical YieldChemoselectivity / Process Notes
Microwave SNAr 1° Aliphatic Amines, Cyclic 2° AminesNone / DIPEA (2.0 eq)NMP, 120 °C75–92%Excellent; C8-sulfonamide remains fully intact. Rapid kinetics.
Buchwald-Hartwig Anilines, Sterically Hindered AminesPd(OAc)2 (5 mol%), Xantphos (10 mol%) / Cs2CO31,4-Dioxane, 100 °C60–85%Moderate; requires strict anhydrous conditions. Xantphos suppresses C8-sulfonamide Pd-coordination.
C8 N-Alkylation Alkyl Halides (Post-C4 functionalization)None / K2CO3 (2.0 eq)DMF, 60 °C80–95%Must be performed after C4 substitution to prevent the sulfonamide anion from acting as a competing nucleophile.

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPC) via LC-MS are integrated to ensure mechanistic fidelity at each step.

Protocol 1: Microwave-Assisted SNAr (C4-Aliphatic Amination)

Causality Note: Microwave irradiation ensures rapid, uniform heating, pushing the Meisenheimer complex formation over the activation barrier in minutes rather than hours, thereby preventing thermal degradation of the sulfonamide. NMP is selected for its high microwave absorptivity and excellent solvating power for polar intermediates.

  • Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, charge 4-chloroquinoline-8-sulfonamide (1.0 mmol, 242.7 mg).

  • Reagent Addition: Add the primary aliphatic amine (1.5 mmol) and N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Solvation: Suspend the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL). Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Irradiate in a microwave synthesizer at 120 °C for 30 minutes.

  • Validation (IPC): Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material mass [M+H]+ 243.0 and appearance of the product mass validates the SNAr completion.

  • Workup: Pour the cooled mixture into ice-cold water (15 mL) to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Buchwald-Hartwig Cross-Coupling (C4-Aryl Amination)

Causality Note: Cs2CO3 is chosen as the base because its limited solubility in 1,4-dioxane provides a slow release of basicity, which is sufficient to deprotonate the coordinated amine during transmetalation but minimizes the bulk deprotonation of the C8-sulfonamide, thereby preserving catalyst life [4].

  • Preparation: In an oven-dried Schlenk tube, charge 4-chloroquinoline-8-sulfonamide (1.0 mmol), the aniline derivative (1.2 mmol), Pd(OAc)2 (0.05 mmol, 11.2 mg), Xantphos (0.10 mmol, 57.8 mg), and anhydrous Cs2CO3 (2.0 mmol, 651 mg).

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (3 cycles) to prevent oxidative degradation of the Pd(0) active species.

  • Solvation: Add anhydrous, degassed 1,4-dioxane (5.0 mL) via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 100 °C for 12–16 hours under vigorous stirring.

  • Validation (IPC): LC-MS analysis should confirm the product mass. If significant starting material remains, catalyst deactivation via sulfonamide coordination has occurred; spiking an additional 2 mol% Pd/Ligand may be required.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove the catalyst and inorganic salts. Concentrate the filtrate and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Protocol 3: Late-Stage Derivatization of the C8-Sulfonamide

Causality Note: Once the C4 position is occupied by an electron-donating amine, the quinoline ring is deactivated toward further SNAr. This allows for the selective N-alkylation of the C8-sulfonamide using mild bases.

  • Preparation: Dissolve the 4-aminoquinoline-8-sulfonamide intermediate (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Activation: Add K2CO3 (2.0 mmol) and stir at room temperature for 15 minutes to generate the sulfonamide anion.

  • Alkylation: Dropwise add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 mmol).

  • Reaction: Stir at 60 °C for 4 hours.

  • Workup: Quench with water and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine (5 x 10 mL) to remove DMF, dry over Na2SO4, and concentrate.

References

  • Coimbra, E. S., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from[Link]

  • Bhupathi, R. S. A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base. Heteroletters. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from[Link]

  • Forero-Cortés, P. A., & Haydl, A. M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC. Retrieved from[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Overcoming Solubility Challenges with 4-chloroquinoline-8-sulfonamide

Prepared by the Senior Application Scientist Team Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-chloroquinoline-8-sulfonamide. This molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-chloroquinoline-8-sulfonamide. This molecule, belonging to a class of compounds with significant biological activity, frequently presents solubility challenges that can impede experimental progress and lead to inconsistent results.[1][2] This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve solubility issues in both Dimethyl Sulfoxide (DMSO) and common aqueous buffers.

Section 1: Understanding the Molecule: Why Solubility is a Challenge

This section explores the physicochemical properties of 4-chloroquinoline-8-sulfonamide that are central to its solubility behavior.

Q1: Why is 4-chloroquinoline-8-sulfonamide so difficult to dissolve in aqueous buffers?

A1: The poor aqueous solubility of 4-chloroquinoline-8-sulfonamide stems from its hybrid chemical structure. It possesses a large, rigid, and hydrophobic (lipophilic) quinoline ring system, further enhanced by the presence of a chlorine atom.[3] This aromatic core resists interaction with polar water molecules.

While the sulfonamide group (-SO₂NH₂) can participate in hydrogen bonding, its contribution is often insufficient to overcome the hydrophobicity of the rest of the molecule. This dual nature makes it a classic example of a compound that is "greasy" and poorly soluble in water, a common issue for over 70% of new chemical entities in drug discovery.[3]

Q2: What is the role of pH in the solubility of 4-chloroquinoline-8-sulfonamide?

A2: The pH of the aqueous medium is a critical, often overlooked, factor. The molecule has two ionizable groups that dramatically influence its solubility:

  • The Sulfonamide Group (Acidic): Sulfonamides are weakly acidic.[4] In alkaline conditions (high pH), the proton on the sulfonamide nitrogen can be removed, forming a negatively charged anion (-SO₂NH⁻). This charged species is significantly more polar and thus more soluble in water.

  • The Quinoline Nitrogen (Basic): The nitrogen atom in the quinoline ring is weakly basic. In acidic conditions (low pH), it can accept a proton to become positively charged (a quinolinium ion). This cation is also more water-soluble than the neutral molecule.

Therefore, the compound's solubility is lowest near its isoelectric point (where it is neutral) and increases at both acidic and alkaline pH values. For most biological assays conducted at a physiological pH of ~7.4, the compound is near its solubility minimum, leading to precipitation.[5]

cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH (~7.4) cluster_high_ph High pH (Alkaline) low_ph_structure Quinoline-N Protonated (+) -SO2NH2 Neutral low_ph_sol Increased Solubility low_ph_structure->low_ph_sol Forms soluble cation neutral_structure Quinoline-N Neutral -SO2NH2 Neutral low_ph_structure->neutral_structure neutral_sol Minimum Solubility neutral_structure->neutral_sol Largely un-ionized and hydrophobic high_ph_structure Quinoline-N Neutral -SO2NH- Deprotonated (-) neutral_structure->high_ph_structure high_ph_sol Increased Solubility high_ph_structure->high_ph_sol Forms soluble anion

Caption: Impact of pH on the ionization state and solubility of 4-chloroquinoline-8-sulfonamide.

Section 2: The DMSO Stock Solution: Best Practices and Pitfalls

A properly prepared DMSO stock is the foundation of a successful experiment. DMSO is a powerful, polar aprotic solvent that can dissolve a vast range of organic compounds.[6][7]

Q3: What is the best practice for preparing a concentrated DMSO stock solution?

A3: Follow this protocol to ensure your compound is fully dissolved and your stock solution is stable.

Protocol: Preparing a 10 mM DMSO Stock Solution

  • Pre-weigh Compound: Accurately weigh the required amount of 4-chloroquinoline-8-sulfonamide powder into a sterile, low-adsorption microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM). Use only fresh, unopened DMSO or DMSO that has been stored properly to avoid water absorption, as DMSO is very hygroscopic.[6]

  • Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication (Recommended): Place the sealed tube/vial in a bath sonicator for 10-15 minutes.

    • Causality: Sonication uses high-frequency sound waves to create micro-cavitations, which help break apart compound aggregates and accelerate the dissolution process.[8][9]

  • Gentle Warming (Optional): If solids persist, warm the solution in a 37°C water bath for 10 minutes, followed by another round of vortexing. Do not overheat, as this could degrade the compound.

  • Visual Inspection: A properly prepared stock solution must be a completely clear liquid, free of any visible particles or cloudiness. Inspect it against a light source.

  • Storage and Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes in low-adsorption tubes.[9] Store tightly sealed at -20°C or -80°C.

Q4: My DMSO stock was clear, but now it has crystals after being stored at -20°C. Is it still usable?

A4: This is a common occurrence, especially with highly concentrated stocks. It does not necessarily mean the compound has degraded. Before use, you must redissolve the precipitate completely.

Troubleshooting Steps:

  • Bring the aliquot to room temperature.

  • Vortex vigorously.

  • If crystals remain, gently warm the solution to 37°C and sonicate as described in the protocol above until the solution is perfectly clear.[8]

  • Self-Validation: If the compound does not fully redissolve after these steps, do not use it. It may indicate that the solvent has absorbed water over time, reducing its solvating power, or that the compound has degraded. Prepare a fresh stock solution.[9]

Section 3: Troubleshooting Aqueous Buffer Solubility

This is the most common failure point. The abrupt transition from a 100% organic DMSO environment to a >99% aqueous environment can cause the compound to crash out of solution.[5][9]

start Start: Compound precipitates in aqueous buffer q1 Is the DMSO stock perfectly clear before use? start->q1 a1_no No: Redissolve stock (Warm, Sonicate) or prepare fresh stock q1->a1_no No a1_yes Yes q1->a1_yes Yes q2 Is final concentration known to be soluble? a1_yes->q2 a2_no No: Determine kinetic solubility (Protocol 2). Lower final concentration. q2->a2_no No a2_yes Yes q2->a2_yes Yes q3 Was dilution performed using best practices? a2_yes->q3 a3_no No: Use optimized dilution protocol (Pre-warm buffer, add stock slowly while vortexing) q3->a3_no No a3_yes Yes q3->a3_yes Yes end_node Problem Persists? Consider Advanced Methods: - Co-solvents (PEG, Ethanol) - Surfactants (Tween-80) - Cyclodextrins a3_yes->end_node

Caption: Troubleshooting workflow for addressing compound precipitation in aqueous media.

Q5: What is "DMSO shock" and how can I prevent it during dilution?

A5: "DMSO shock" describes the rapid precipitation of a poorly soluble compound when a concentrated DMSO stock is quickly diluted into an aqueous buffer.[8][9] The sudden, drastic change in solvent polarity from organic to aqueous does not give the compound molecules time to properly solvate with water, causing them to aggregate and precipitate.

Protocol: Optimized Dilution to Mitigate DMSO Shock

  • Pre-warm the Buffer: Warm your aqueous assay buffer (e.g., PBS, cell culture media) to your experimental temperature (e.g., 37°C).

    • Causality: Increasing the temperature slightly increases the kinetic energy of the system, which can enhance the solubility limit and the rate of dissolution.[5]

  • Prepare for Dilution: Place the buffer in a tube on a vortex mixer set to a medium speed.

  • Add Stock Solution Dropwise: Slowly add the DMSO stock solution (e.g., 2 µL into 198 µL of buffer for a 1:100 dilution) directly into the vortex of the stirring buffer.[8] Do not add the stock to the wall of the tube.

    • Causality: This method ensures immediate and rapid dispersion of the DMSO stock, preventing localized high concentrations of the compound that can serve as nucleation points for precipitation.

  • Incubate and Mix: Continue to vortex for an additional 30-60 seconds after adding the stock. If possible, incubate the final solution for a period (e.g., 30 minutes) before use to ensure equilibrium is reached.[8]

Q6: How do I know what the maximum soluble concentration of my compound is in my specific buffer?

A6: You should perform a simple kinetic solubility assessment. This experiment will give you a reliable estimate of the maximum concentration you can achieve without precipitation in your specific assay conditions.

Protocol: Kinetic Solubility Assessment

  • Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your 10 mM DMSO stock solution with pure DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, etc.).

  • Add to Buffer: In a separate, clear 96-well plate, add 198 µL of your final aqueous assay buffer to each well.

  • Transfer Compound: Add 2 µL from each DMSO dilution well into the corresponding buffer wells. This maintains a constant 1% final DMSO concentration across all wells.

  • Equilibrate: Seal the plate and shake it gently on a plate shaker for 1-2 hours at room temperature or your experimental temperature.

  • Measure and Analyze: Read the absorbance or light scattering of the plate on a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm). Alternatively, visually inspect the plate against a dark background for signs of precipitation (cloudiness or "snow globe" effect). The highest concentration that remains clear is your approximate kinetic solubility limit.

Q7: My desired experimental concentration is still higher than the kinetic solubility limit. What advanced methods can I try?

A7: If lowering the concentration is not an option, you must modify the formulation of your final aqueous solution.

MethodDescriptionTypical Starting ConcentrationKey Considerations
Co-solvents Water-miscible organic solvents that increase the overall solvating power of the aqueous medium.[10]Ethanol (1-5%), PEG-400 (1-10%)Must be tested for compatibility with your assay and potential toxicity to cells.[5]
Surfactants Form micelles that encapsulate the hydrophobic compound, effectively hiding it from the aqueous environment.[10]Tween-80 (0.01-0.1%), Polysorbate 20 (0.01-0.1%)Can interfere with protein assays or cell membranes. Always run a vehicle control.[5]
Cyclodextrins Ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior that form inclusion complexes with poorly soluble drugs.[8][10]HP-β-CD (1-5% w/v)Can sometimes alter the free concentration of the drug available for binding.[3]
Section 4: Frequently Asked Questions (FAQ)

Q8: What is the maximum final DMSO concentration I should use in my cell-based assay? A8: This is cell-line dependent, but a general best practice is to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts or toxicity.[8][9] Always include a vehicle control with the exact same final DMSO concentration in your experiment to account for any effects of the solvent itself.

Q9: Are there any alternatives to DMSO for stock solutions? A9: Yes, though DMSO is often the most effective. Alternatives include Dimethylformamide (DMF) and Ethanol. DMF has similar solvating power to DMSO but can also be toxic. Ethanol is less toxic but generally a weaker solvent for highly lipophilic compounds. Any alternative solvent must be thoroughly validated for compatibility with your specific assay.

Q10: Could my phosphate buffer (PBS) be causing precipitation? A10: In some cases, yes. Phosphate buffers can occasionally interact with certain small molecules and decrease their solubility compared to other buffer systems like HEPES or TRIS.[5] If you consistently have issues in PBS and your experiment allows, testing solubility in an alternative buffer system may be worthwhile.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • NextSDS. (n.d.). 4-chloro-2-methylquinoline-8-sulfonamide — Chemical Substance Information. Retrieved from [Link]

  • Ciulli, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Retrieved from [Link]

  • The BMJ. (1941). SOLUBILITY OF SULPHONAMIDES. The BMJ. Retrieved from [Link]

  • Flippin, H. F., & Reinhold, J. G. (1946). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Retrieved from [Link]

  • Holder, L. B., & Hayes, S. L. (1965). Diffusion of sulfonamides in aqueous buffers and into red cells. PubMed. Retrieved from [Link]

  • Perlovich, G. L., & Volkova, T. V. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Retrieved from [Link]

  • Flippin, H. F., & Reinhold, J. G. (1946). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. R Discovery. Retrieved from [Link]

  • Basicmedical Key. (2017). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Waters. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]

  • Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. Retrieved from [Link]

  • Zajdel, P., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Retrieved from [Link]

  • Gershon, H., & Gershon, M. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons. Retrieved from [Link]

  • Ghorai, P., et al. (2021). DMSO as a Methine Source in TFA-Mediated One-Pot Tandem Regioselective Synthesis of 3-Substituted-1-Aryl-1H-Pyrazolo-[3,4-b]quinolines from Anilines and Pyrazolones. ACS Publications. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Bartow, E., & McCollum, E. V. (1904). SYNTHESES OF DERIVATIVES OF QUINOLINE. SciSpace. Retrieved from [Link]

  • Marciniec, K., et al. (2012). Quinoline-8-sulfonamide. ResearchGate. Retrieved from [Link]

  • Gershon, H., & Gershon, M. (1993). Effect of Dimethyl Sulfoxide and Dimethylformamide on the Stability of 4Halo8-quinolinols. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloroquinoline-8-sulfonamide by Column Chromatography

Welcome to the technical support guide for the purification of 4-chloroquinoline-8-sulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the colu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 4-chloroquinoline-8-sulfonamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the column chromatography purification of this compound. As a nitrogen-containing heterocyclic compound, 4-chloroquinoline-8-sulfonamide presents unique challenges due to its polarity and potential for strong interactions with stationary phases.[1][2] This guide is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate these challenges effectively.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the purification process.

Question 1: My compound is streaking badly or tailing on the TLC plate and column. What is causing this and how can I fix it?

Answer:

This is a classic sign of strong, undesirable interactions between your basic quinoline compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3][4] The nitrogen atom in the quinoline ring can become protonated, leading to strong ionic interactions that cause poor peak shape and difficult elution.[5][6]

Core Causality: The lone pair of electrons on the quinoline nitrogen interacts with the acidic protons of the silica gel's silanol groups. This causes a portion of the analyte molecules to be retained much more strongly than the rest, resulting in a "tailing" or "streaking" effect.

Solutions:

  • Mobile Phase Modification (Recommended): The most effective solution is to "deactivate" the silica gel by adding a small amount of a basic modifier to your mobile phase.[5]

    • Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate). The TEA is a stronger base and will preferentially interact with the acidic silanol groups, effectively masking them from your compound.[3][4][7] This allows your compound to elute based on polarity with minimal interference, resulting in sharper, more symmetrical peaks.[3][4]

    • Ammonia in Methanol: If using a more polar solvent system like Dichloromethane/Methanol, a solution of 2-7 M ammonia in methanol can be used as the polar component.[5] This also raises the pH and ensures your compound remains as a free, uncharged base for easier elution.[5]

  • Stationary Phase Choice: If mobile phase modification is insufficient, consider an alternative stationary phase.

    • Deactivated Silica: Use a commercially available "deactivated" or "base-washed" silica gel.

    • Alumina (Basic): Basic alumina can be an excellent alternative to silica gel for purifying basic compounds, as its surface is not acidic.

Question 2: My compound won't elute from the column, even with a highly polar solvent system like 100% ethyl acetate or methanol.

Answer:

This issue, often termed "irreversible adsorption," occurs when the interaction between your compound and the stationary phase is too strong to be disrupted by the mobile phase. For a molecule like 4-chloroquinoline-8-sulfonamide, this can be due to a combination of its basic nitrogen and the polar sulfonamide group.

Core Causality: The combined polarity and basicity of your molecule are causing it to bind very tightly to the active sites on the silica gel. In the absence of a basic modifier, this binding can be quasi-permanent.

Solutions:

  • Immediate Action (Column Salvage):

    • First, try flushing the column with your current mobile phase containing 1-2% triethylamine.

    • If that fails, prepare a more potent eluent: a mixture of 95:5 Dichloromethane:Methanol with 1% added triethylamine or ammonia. This highly polar, basic mixture should be strong enough to displace your compound.

  • Preventative Measures for Future Runs:

    • Always use a basic modifier like TEA from the start of your purification.[3][5]

    • Perform thorough TLC analysis first. Test various solvent systems, including those with TEA, to find a composition that gives your product an Rf value between 0.2 and 0.4. This is the "sweet spot" for good separation on a column.

    • Consider Dry Loading: Adsorbing your crude product onto a small amount of silica gel before loading it onto the column can sometimes improve resolution and prevent a concentrated band from getting stuck at the top.[8]

Question 3: I'm getting poor separation between my product and a closely-related impurity.

Answer:

Achieving good resolution between structurally similar compounds requires optimizing the selectivity of your chromatographic system. This involves fine-tuning the mobile phase, and in some cases, changing the stationary phase.

Core Causality: The mobile phase is not providing enough differentiation in its interaction with your product and the impurity. Their partition coefficients (the ratio of time spent in the stationary vs. mobile phase) are too similar.

Solutions:

  • Solvent System Optimization:

    • Change Solvent Ratios: Instead of a simple binary system like hexane/ethyl acetate, try a ternary system. Adding a third solvent with a different polarity or hydrogen-bonding capability (e.g., a small amount of dichloromethane or acetone) can alter the selectivity.

    • Gradient Elution: Start with a less polar mobile phase and gradually increase the polarity over the course of the run.[8] This can help to sharpen peaks and improve the separation of compounds with different polarities.[8]

  • Stationary Phase Alternatives: Standard silica might not be the best choice for resolving very similar quinoline derivatives.[9]

    • Reverse-Phase Chromatography (C18): In reverse-phase, the stationary phase is nonpolar (like C18-modified silica) and the mobile phase is polar (like water/acetonitrile). This completely changes the elution order and can often provide the selectivity needed to separate polar impurities from a slightly less polar product. Adding 0.1% formic acid or trifluoroacetic acid to the mobile phase is often necessary to get good peak shapes for basic compounds in reverse-phase.[10]

    • Specialty Phases: For very difficult separations, consider stationary phases like cyanopropyl or phenyl-modified silica, which offer different interaction mechanisms (e.g., pi-pi stacking) that can be beneficial for aromatic compounds like quinolines.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for purifying 4-chloroquinoline-8-sulfonamide on a silica gel column?

A good starting point is a mixture of Hexane and Ethyl Acetate. Begin with TLC analysis using solvent systems like 9:1, 4:1, and 1:1 Hexane:Ethyl Acetate. Crucially, prepare identical sets of TLC jars where you add ~0.5% triethylamine (TEA) to the solvent mixture. You will likely observe a significant improvement in spot shape and mobility in the jars containing TEA. Choose the system with TEA that gives your product an Rf of 0.2-0.4 for the column.

Q2: How much crude material should I load onto my column?

A general rule of thumb is to use a silica gel to crude material mass ratio of at least 30:1 to 50:1 for difficult separations. For easier separations, 20:1 may suffice. Overloading the column is a common cause of poor separation and broad, overlapping peaks.[8]

Q3: Should I use wet or dry loading?

  • Wet Loading: Dissolving the sample in a minimal amount of the initial mobile phase and loading it directly onto the column. This is quick and easy for samples that are readily soluble in the eluent.

  • Dry Loading: Dissolving the crude product in a volatile solvent (like DCM or acetone), adding a small amount of silica gel, and evaporating the solvent to get a dry, free-flowing powder.[8] This powder is then carefully added to the top of the column. Dry loading is highly recommended for compounds that are not very soluble in the starting mobile phase as it prevents precipitation at the top of the column and often leads to better resolution.

Q4: Can I reuse my silica gel column for another purification?

While technically possible by flushing the column with a very strong solvent, it is strongly discouraged for high-purity applications in research and drug development.[8] There is a high risk of cross-contamination from irreversibly adsorbed impurities. For achieving high purity and reproducible results, always use a fresh column for each purification.

Experimental Workflow & Visualization

Standard Protocol: Column Chromatography of 4-Chloroquinoline-8-sulfonamide
  • TLC Analysis:

    • Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 1:1).

    • To each, add 0.5% (v/v) Triethylamine (TEA).

    • Spot your crude material and run the TLCs.

    • Identify the solvent system that provides good separation and an Rf value of ~0.3 for the target compound.

  • Column Preparation:

    • Select an appropriately sized column for the amount of material.

    • Prepare a slurry of silica gel in the chosen initial mobile phase (e.g., 9:1 Hexane:EtOAc + 0.5% TEA).[8]

    • Pour the slurry into the column and gently tap to pack it evenly, avoiding air bubbles.[8]

    • Drain the excess solvent until the level is just above the silica bed.

  • Sample Loading (Dry Method Recommended):

    • Dissolve the crude 4-chloroquinoline-8-sulfonamide in a minimal amount of dichloromethane.

    • Add silica gel (2-3 times the mass of your crude product).

    • Evaporate the solvent on a rotary evaporator to obtain a dry powder.[8]

    • Carefully layer this powder on top of the packed silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Apply gentle pressure to begin elution, maintaining a consistent flow rate.

    • Collect fractions in an organized manner (e.g., 20 mL per test tube).

  • Analysis:

    • Monitor the elution process by spotting collected fractions onto TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Isolation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 4-chloroquinoline-8-sulfonamide.

Visual Workflow for Purification

Purification_Workflow cluster_prep Preparation & Analysis cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Hex/EtOAc + 0.5% TEA) Slurry 2. Prepare Silica Slurry (in initial mobile phase) Pack 3. Pack Column DryLoad 4. Dry Load Sample (adsorb on silica) Elute 5. Elute with Mobile Phase DryLoad->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purifying 4-chloroquinoline-8-sulfonamide.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Observed Tailing Peak Tailing / Streaking? Start->Tailing NoElution Compound Stuck on Column? Start->NoElution PoorSep Poor Separation? Start->PoorSep AddTEA Add 0.5-1% TEA to Mobile Phase Tailing->AddTEA FlushTEA Flush with Polar Solvent + 1% TEA NoElution->FlushTEA OptimizeSolvent Optimize Mobile Phase (Ternary system or Gradient) PoorSep->OptimizeSolvent UseAlumina Consider Basic Alumina Column AddTEA->UseAlumina Still Tailing CheckRf Preventative: Ensure Rf is 0.2-0.4 (with TEA) before run FlushTEA->CheckRf For Next Time ChangePhase Change Stationary Phase (e.g., Reverse Phase C18) OptimizeSolvent->ChangePhase No Improvement

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Troubleshooting

Technical Support Center: Synthesis of 4-Chloroquinoline-8-sulfonamide

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the preparation of 4-chloroquinoline-8-sulfonamide. It addresses common challenges, with a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the preparation of 4-chloroquinoline-8-sulfonamide. It addresses common challenges, with a focus on minimizing side reactions to improve yield and purity.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of 4-chloroquinoline-8-sulfonamide, providing potential causes and actionable solutions.

Issue 1: Low Yield of 4-Chloroquinoline-8-sulfonamide and Presence of Unreacted 4-Chloro-8-quinolinesulfonyl Chloride

  • Probable Cause: Incomplete reaction due to insufficient reaction time, low temperature, or poor nucleophilicity of the amine. The presence of moisture can also lead to the hydrolysis of the sulfonyl chloride starting material.[1]

  • Solution:

    • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting sulfonyl chloride.

    • Temperature Adjustment: If the reaction is sluggish at room temperature, consider a modest increase in temperature (e.g., to 40-50 °C), while still carefully monitoring for potential side reactions.

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents to prevent the hydrolysis of the highly moisture-sensitive 4-chloro-8-quinolinesulfonyl chloride.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

    • Reagent Purity: Use a fresh or properly stored supply of 4-chloro-8-quinolinesulfonyl chloride.

Issue 2: Presence of a Significant Amount of 4-Chloroquinoline-8-sulfonic Acid as a Byproduct

  • Probable Cause: This is a clear indication of the hydrolysis of 4-chloro-8-quinolinesulfonyl chloride by water present in the reaction mixture.[1]

  • Solution:

    • Stringent Anhydrous Technique: Oven-dry all glassware before use. Use commercially available anhydrous solvents or dry them using appropriate methods. Ensure the amine and base are also free of moisture.

    • Inert Atmosphere: As mentioned previously, conducting the reaction under a dry, inert atmosphere will minimize exposure to atmospheric moisture.

    • Controlled Work-up: During the work-up procedure, use cold aqueous solutions and minimize the contact time between the product and the aqueous phase to reduce the risk of hydrolysis of any unreacted sulfonyl chloride.

Issue 3: Formation of a Byproduct with a Mass Corresponding to the Substitution of the 4-Chloro Group

  • Probable Cause: The 4-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, especially with amines.[2][3] This can lead to the formation of a 4-(amino)-quinoline-8-sulfonamide byproduct where the amine has displaced the chloro group.

  • Solution:

    • Low-Temperature Reaction: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the amine to the sulfonyl chloride. This favors the more reactive sulfonyl chloride over the less reactive 4-chloro position.

    • Controlled Stoichiometry: Use a precise 1:1 molar ratio of the amine to the sulfonyl chloride. An excess of the amine can increase the likelihood of a second nucleophilic attack at the 4-position.

    • Choice of Base: A non-nucleophilic, sterically hindered base can be used to scavenge the HCl produced without competing with the desired amine reaction.

Issue 4: Difficulty in Product Purification and Presence of Multiple Spots on TLC

  • Probable Cause: A combination of the side reactions mentioned above, leading to a complex mixture of products and byproducts with similar polarities.

  • Solution:

    • Optimized Reaction Conditions: The primary solution is to minimize side reactions by following the recommendations above. A cleaner reaction mixture simplifies purification.

    • Chromatography: Column chromatography is often necessary for purification. A gradient elution system may be required to separate the desired product from closely related impurities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the reaction between 4-chloro-8-quinolinesulfonyl chloride and an amine?

The optimal temperature is a balance between reaction rate and selectivity. It is generally recommended to start the reaction at a low temperature (0-5 °C) to control the initial exothermic reaction and to favor the reaction at the sulfonyl chloride group over the 4-chloro position.[4] The reaction can then be allowed to slowly warm to room temperature.

Q2: Which base is most suitable for this reaction?

A tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used.[4][5] These bases are effective at neutralizing the HCl generated during the reaction without competing as nucleophiles. Pyridine can also be used.[6]

Q3: What are the best solvents for this synthesis?

Aprotic, anhydrous solvents are preferred to avoid hydrolysis of the sulfonyl chloride. Dichloromethane (DCM), chloroform, and acetonitrile are good choices.[4][7] Dimethylformamide (DMF) can also be used, but its high boiling point can make it difficult to remove during work-up.[1]

Q4: How can I effectively remove residual DMF from my final product?

After the reaction, pouring the DMF solution into cold water can precipitate the product, which can then be filtered and washed.[1] If DMF remains, co-evaporation with a high-boiling solvent like toluene under reduced pressure can be effective.

Q5: What is the expected 1H NMR chemical shift for the sulfonamide N-H proton?

The chemical shift of the sulfonamide proton can vary depending on the solvent and the structure of the amine. In DMSO-d6, the -SO2NH- proton typically appears as a singlet in the range of 10-11 ppm.[1]

Experimental Protocol: Optimized Synthesis of 4-Chloroquinoline-8-sulfonamide

This protocol is designed to maximize the yield and purity of 4-chloroquinoline-8-sulfonamide by minimizing common side reactions.

Materials:

  • 4-chloro-8-quinolinesulfonyl chloride

  • Primary or secondary amine (1.0 equivalent)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (oven-dried)

Procedure:

  • Reaction Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagent Preparation: Dissolve the amine (1.0 eq) and TEA or DIPEA (1.1 eq) in anhydrous DCM in the reaction flask. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Dissolve the 4-chloro-8-quinolinesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for another hour, then let it warm to room temperature and stir for an additional 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC until the 4-chloro-8-quinolinesulfonyl chloride is completely consumed.

  • Work-up:

    • Quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.

Visualizing Reaction Pathways

The following diagram illustrates the desired reaction pathway for the synthesis of 4-chloroquinoline-8-sulfonamide and the two primary side reactions.

Start 4-Chloro-8-quinolinesulfonyl Chloride + Amine (R-NH2) DesiredProduct 4-Chloroquinoline-8-sulfonamide Start->DesiredProduct Desired Reaction (Low Temp, Anhydrous) SideProduct1 4-Chloroquinoline-8-sulfonic Acid Start->SideProduct1 Hydrolysis SideProduct2 4-(Amino)-quinoline-8-sulfonamide Start->SideProduct2 Nucleophilic Aromatic Substitution Water H2O (Moisture) Water->SideProduct1 ExcessAmine Excess Amine ExcessAmine->SideProduct2

Caption: Main reaction and potential side reactions in 4-chloroquinoline-8-sulfonamide synthesis.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Temperature 0-5 °C initially, then room temperatureMinimizes nucleophilic attack at the 4-chloro position and controls exothermicity.
Solvent Anhydrous aprotic (DCM, Acetonitrile)Prevents hydrolysis of the sulfonyl chloride.
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture.
Base Non-nucleophilic tertiary amine (TEA, DIPEA)Neutralizes HCl without competing with the primary/secondary amine.
Stoichiometry 1:1 ratio of amine to sulfonyl chlorideAvoids excess amine which can lead to substitution at the 4-chloro position.

References

  • Molecules. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • ResearchGate. (2025). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

  • PubMed. (2010). Switching the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles. [Link]

  • PMC. (2021). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]

  • ResearchGate. (2026). Regiodivergent C3 and C4 Amination of Quinolines via Radical and Ionic Pathways. [Link]

  • Chemguide. (n.d.). What is nucleophilic substitution?. [Link]

  • Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • PMC. (2025). Synthesis of novel sulphonamide derivatives from tunable quinolines with computational studies. [Link]

  • ResearchGate. (2025). Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. [Link]

  • Semantic Scholar. (2010). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • PMC. (2020). Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. [Link]

Sources

Optimization

Technical Support Center: 4-Chloroquinoline-8-Sulfonamide UV Photodegradation

Welcome to the Photochemistry Application Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the complex photolytic behavior of bifunctional acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Photochemistry Application Portal. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals regarding the complex photolytic behavior of bifunctional active pharmaceutical ingredients (APIs). 4-chloroquinoline-8-sulfonamide is a prime example of such a molecule. Under ultraviolet (UV) irradiation, this compound exhibits competing photoreactivities driven by its two distinct functional groups: the chloroquinoline core and the sulfonamide moiety.

This guide provides a deep dive into the causality behind its degradation mechanisms, troubleshooting FAQs for your photostability assays, and field-proven protocols to ensure your experimental data is robust and self-validating.

Core Photodegradation Mechanisms

When 4-chloroquinoline-8-sulfonamide is exposed to UV light (typically in the 254 nm to 340 nm range), the molecule is excited to a singlet or triplet state. From here, the degradation diverges into two primary, parallel pathways:

  • C-Cl Bond Cleavage (Quinoline Core): The dominant initial step for the chloroquinoline moiety is the1[1]. This process generates a highly reactive radical intermediate that rapidly undergoes hydroxyl substitution in aqueous environments, yielding a hydroxyquinoline derivative[2].

  • SO₂ Extrusion (Sulfonamide Core): Concurrently, the sulfonamide group is highly susceptible to photo-induced desulfonylation. Through a Smiles-type rearrangement, the molecule 3, resulting in a desulfonylated amine product[3].

Understanding this dual-pathway system is critical for interpreting complex LC-MS/MS chromatograms during forced degradation studies.

Pathway A 4-Chloroquinoline-8-Sulfonamide (Parent Molecule) B Excited State (Singlet/Triplet) via UV Photon Absorption A->B UV Irradiation (254 nm - 340 nm) C Pathway 1: Quinoline Core C-Cl Bond Cleavage B->C Homolytic Cleavage D Pathway 2: Sulfonamide Core SO2 Extrusion B->D Smiles-type Rearrangement E Hydroxyquinoline Derivative (-Cl, +OH) C->E + H2O / •OH F Desulfonylated Amine (-64 Da) D->F - SO2

Figure 1: Dual photodegradation pathways of 4-chloroquinoline-8-sulfonamide under UV irradiation.

Troubleshooting Guides & FAQs

Q: Why is the degradation rate of my compound highly variable across different buffer batches? A: The causality lies in the pH-dependent speciation of the sulfonamide group. Sulfonamides possess a specific pKa that dictates their protonation state. As the buffer pH increases, the proportion of the deprotonated (anionic) species increases. This anionic form exhibits a hyperchromic effect and a blue shift in UV-Vis absorption, leading to a4[4]. To achieve reproducible results, you must strictly control your buffer pH; a shift from pH 6.0 to pH 8.0 can exponentially accelerate the reaction[1].

Q: I am detecting unexpected high-molecular-weight byproducts during my 254 nm UV irradiation assay. What is happening? A: You are likely observing radical-mediated self-coupling or indirect photooxidation. While direct photolysis drives C-Cl cleavage and SO₂ extrusion, the generation of reactive oxygen species (ROS)—such as singlet oxygen (¹O₂) or hydroxyl radicals (•OH)—in aerated solutions can lead to 5[5]. To isolate direct photolysis mechanisms, you must6 prior to irradiation to suppress ROS formation[6].

Q: How can I definitively differentiate between the C-Cl cleavage pathway and the SO₂ extrusion pathway in my LC-MS data? A: You must look for specific mass-to-charge (m/z) shifts and isotopic patterns. The C-Cl cleavage followed by hydroxylation results in a net mass shift of -18 Da (loss of the characteristic 3:1 chlorine isotope pattern, replaced by an -OH group)[2]. Conversely, the SO₂ extrusion pathway results in a distinct, clean mass loss of 64 Da[3].

Quantitative Data Summary

To assist in predictive modeling, the following table synthesizes the expected kinetic parameters of the 4-chloroquinoline-8-sulfonamide core under varying pH conditions, based on established pseudo-first-order photolysis models[4].

Buffer pHDominant SpeciationUV Absorption ShiftQuantum Yield (Φ)Apparent Rate Constant ( kobs​ )Primary Degradation Driver
pH 6.0 NeutralBaseline 4.5×10−5 0.30×10−3 cm2 mJ−1 C-Cl Cleavage
pH 8.0 Mixed (Neutral/Anionic)Moderate Hyperchromic 1.2×10−3 7.50×10−3 cm2 mJ−1 Competing Pathways
pH 10.0 Anionic (Deprotonated)Strong Blue Shift 2.5×10−2 20.90×10−3 cm2 mJ−1 SO₂ Extrusion
Standardized Experimental Protocol: Controlled UV Photolysis Assay

To ensure a self-validating system, every photostability assay must include internal controls for pH, dissolved oxygen, and photon fluence. Follow this step-by-step methodology:

Step 1: Solution Preparation Prepare a 10 μM stock solution of 4-chloroquinoline-8-sulfonamide in a 10 mM phosphate buffer. Adjust the pH precisely to 8.0 using 0.1 M NaOH or HCl. Verify the pH post-mixing.

Step 2: Deoxygenation (Critical Step) Transfer the solution to a quartz reaction vessel. Purge the solution with high-purity Nitrogen (N₂) gas for a minimum of 30 minutes in the dark. This eliminates dissolved oxygen, preventing indirect ROS-mediated oxidation and isolating direct photolysis[6].

Step 3: Collimated Beam UV Irradiation Place the quartz vessel under a quasi-collimated beam apparatus equipped with a low-pressure mercury lamp (254 nm). Use a micro fluorescent silica detector or chemical actinometry (e.g., iodide/iodate) to quantify the exact UV fluence (mJ/cm²)[4].

Step 4: Kinetic Sampling & Quenching Extract 1 mL aliquots at predefined fluence intervals (e.g., 0, 50, 100, 200, 500 mJ/cm²). Immediately transfer the aliquots into amber vials containing 10 μL of 1 M ascorbic acid to 7[7].

Step 5: LC-MS/MS Analysis Analyze the quenched samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry. Monitor the disappearance of the parent peak and the emergence of the -18 Da and -64 Da photoproducts to calculate the pseudo-first-order rate constants.

Workflow S1 1. Sample Prep Buffer pH 8.0 S2 2. Deoxygenation N2 Purge (30 min) S1->S2 S3 3. UV Irradiation Collimated Beam S2->S3 S4 4. Quenching Ascorbic Acid S3->S4 S5 5. LC-MS/MS Kinetic Analysis S4->S5

Figure 2: Standardized experimental workflow for controlled UV photolysis kinetics assay.

References
  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight. NIH.gov.1

  • Photodegradation Studies on Chloroquine Phosphate by High-Performance Liquid Chromatography. NIH.gov. 6

  • Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PubMed. NIH.gov. 2

  • UV photolysis kinetics of sulfonamides in aqueous solution based on optimized fluence quantification. NIH.gov. 4

  • Transformation of sulfaquinoxaline by chlorine and UV light in water: kinetics and by-product identification. ResearchGate.net. 7

  • Dual Pathways in 222 nm Far-UVC Photodegradation of Sulfonamides: Direct Photolysis and Radical-Mediated Self. ACS.org. 3

  • Kinetic and mechanistic study of sulfadimidine photodegradation under simulated sunlight irradiation. D-NB.info. 5

Sources

Troubleshooting

Technical Support Center: Optimizing Amination of 4-Chloroquinoline-8-sulfonamide

Welcome to the technical support center for the optimization of reaction conditions for the amination of 4-chloroquinoline-8-sulfonamide. This guide is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of reaction conditions for the amination of 4-chloroquinoline-8-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to overcome common challenges in the synthesis of 4-aminoquinoline-8-sulfonamide derivatives. These compounds are of significant interest in medicinal chemistry, and robust synthetic routes are critical for further development.[1][2]

The amination of 4-chloroquinolines can be approached through two primary mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig amination. The choice between these methods depends on the nature of the amine, the desired reaction conditions, and the presence of other functional groups. This guide will address challenges and optimization strategies for both approaches.

Frequently Asked Questions (FAQs)

Q1: My SNAr amination of 4-chloroquinoline-8-sulfonamide is sluggish or shows no product formation. What are the likely causes?

Several factors can contribute to a slow or failed SNAr reaction:

  • Insufficiently Activated Substrate: The quinoline ring itself provides some activation for nucleophilic attack at the 4-position. However, the electron-withdrawing sulfonamide group at the 8-position may not be sufficient to drive the reaction with weakly nucleophilic amines.

  • Poor Nucleophilicity of the Amine: Aliphatic amines are generally more nucleophilic and reactive in SNAr reactions with 4-chloroquinolines than aromatic amines.[3]

  • Inappropriate Solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents like DMSO, DMF, or NMP are often preferred as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.[3] Protic solvents may solvate the amine nucleophile, reducing its reactivity.

  • Lack of Acid or Base Catalysis: Depending on the amine, the reaction may benefit from acid or base catalysis. Acid catalysis can protonate the quinoline nitrogen, further activating the ring towards nucleophilic attack.[4] A base is often required to deprotonate the amine or the intermediate, especially when using amine salts or less nucleophilic amines.[5]

Q2: I am observing significant side product formation, particularly hydrolysis of the 4-chloroquinoline. How can I prevent this?

Hydrolysis to the corresponding 4-hydroxyquinoline is a common side reaction, especially under harsh conditions or in the presence of water.

  • Strict Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: While heating is often necessary to drive the reaction, excessive temperatures can promote hydrolysis. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.

  • Solvent Choice: In some cases, switching to a less polar, non-aqueous solvent can reduce the rate of hydrolysis.

  • Acidic Conditions: For certain substrates, running the reaction under acidic conditions can suppress hydrolysis by protonating the quinoline nitrogen and making it less susceptible to attack by water.[6]

Q3: My Buchwald-Hartwig amination is giving low yields and I see palladium black formation. What is causing catalyst decomposition?

Catalyst decomposition is a frequent issue in palladium-catalyzed cross-coupling reactions.

  • Catalyst Poisoning: The nitrogen atom of the quinoline substrate can coordinate to the palladium center, inhibiting its catalytic activity.[7] This is a common challenge with nitrogen-containing heterocycles.

  • Suboptimal Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald (e.g., XPhos, RuPhos) or Hartwig research groups, are often necessary to prevent catalyst deactivation and promote efficient coupling of aryl chlorides.[7][8][9]

  • Inadequate Inert Atmosphere: Palladium catalysts are sensitive to oxygen.[7] Ensure the reaction is set up under a strictly inert atmosphere and that all solvents are properly degassed.

  • Incorrect Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used.[10] However, the sulfonamide moiety may be sensitive to very strong bases. Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, particularly with more reactive aryl halides or at higher temperatures.

Troubleshooting and Optimization Guides

Guide 1: Optimizing Nucleophilic Aromatic Substitution (SNAr)

This approach is often preferred for its simplicity and the avoidance of expensive and sensitive metal catalysts, especially when using aliphatic amines.

Initial Assessment: Reaction is Sluggish or Fails

Potential Cause Troubleshooting Step Rationale
Low Amine Nucleophilicity Switch to a more nucleophilic amine if possible. For aromatic amines, consider adding an electron-donating group to the aniline.Increases the rate of the nucleophilic attack, which is often the rate-determining step.[11]
Inappropriate Solvent Screen polar aprotic solvents such as DMSO, DMF, or NMP.[3]These solvents effectively solvate the charged intermediate, stabilizing it and lowering the activation energy.
Insufficient Heat Gradually increase the reaction temperature, monitoring for product formation and decomposition. Microwave irradiation can also be effective in accelerating the reaction.[3][12]SNAr reactions often require thermal energy to overcome the activation barrier.
Need for Catalysis For weakly basic amines, add a non-nucleophilic organic base like DBU or an inorganic base like K₂CO₃.[13] For very weak nucleophiles, consider adding a catalytic amount of a strong acid like HCl.[4][14]A base can deprotonate the amine, increasing its nucleophilicity, or neutralize the HCl formed. Acid can activate the quinoline ring.

Experimental Protocol: SNAr with an Aliphatic Amine

  • To a flame-dried flask under an inert atmosphere, add 4-chloroquinoline-8-sulfonamide (1.0 eq).

  • Add a suitable anhydrous, polar aprotic solvent (e.g., DMSO, NMP) to dissolve the starting material.

  • Add the aliphatic amine (1.1 - 2.0 eq).

  • If necessary, add a base such as K₂CO₃ (1.5 eq).

  • Heat the reaction mixture to 80-140 °C and monitor by TLC or LC-MS until the starting material is consumed.[3]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Guide 2: Optimizing Buchwald-Hartwig Amination

This method is highly versatile and often necessary for coupling less reactive amines, such as anilines or secondary amines, with aryl chlorides.[15]

Initial Assessment: Low Yield and/or Catalyst Decomposition

Potential Cause Troubleshooting Step Rationale
Catalyst Poisoning by Quinoline Nitrogen Increase the ligand-to-palladium ratio (e.g., 2:1 or 3:1).Excess ligand can help prevent the substrate from coordinating to the palladium center.
Suboptimal Ligand Screen a panel of sterically bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, DavePhos).[16][17]These ligands promote the challenging oxidative addition of aryl chlorides and stabilize the active catalytic species.[8][18]
Incorrect Base Screen different bases. Start with a strong, non-nucleophilic base like NaOtBu or LHMDS. If substrate is base-sensitive, try weaker bases like K₃PO₄ or Cs₂CO₃.[10]The base is critical for the deprotonation of the amine-palladium complex to form the active amido complex.
Reaction Temperature Too High/Low Optimize the reaction temperature. Typically, temperatures between 80-110 °C are effective.[7]Sufficient heat is needed for the oxidative addition of the aryl chloride, but excessive heat can lead to catalyst decomposition.
Solvent Effects Toluene and 1,4-dioxane are common and effective solvents.[7] If solubility is an issue, a more polar solvent like t-BuOH could be tested.[19]The solvent can influence the solubility of reagents and the stability of the catalytic intermediates.

Experimental Protocol: Buchwald-Hartwig Amination

  • To a glovebox or under a strictly inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry reaction vessel.

  • Add the 4-chloroquinoline-8-sulfonamide (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.[7]

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Workflow

A systematic approach to troubleshooting is key. The following diagram outlines a decision-making process for optimizing the amination reaction.

Troubleshooting_Workflow start Start: Amination of 4-Chloroquinoline-8-sulfonamide snar_choice Is the amine a primary or secondary aliphatic amine? start->snar_choice buchwald_choice Is the amine an aniline, heteroarylamine, or sterically hindered? snar_choice->buchwald_choice No snar_path Attempt S N Ar snar_choice->snar_path Yes buchwald_choice->snar_path No (consider forcing S N Ar) buchwald_path Attempt Buchwald-Hartwig buchwald_choice->buchwald_path Yes snar_success Successful Reaction snar_path->snar_success High Yield snar_troubleshoot Troubleshoot S N Ar: - Increase Temperature - Change Solvent (DMSO, NMP) - Add Base/Acid snar_path->snar_troubleshoot Low Yield / No Reaction buchwald_success Successful Reaction buchwald_path->buchwald_success High Yield buchwald_troubleshoot Troubleshoot Buchwald-Hartwig: - Screen Ligands (XPhos, etc.) - Screen Bases (NaOtBu, K3PO4) - Optimize Temperature buchwald_path->buchwald_troubleshoot Low Yield / Catalyst Decomposition snar_troubleshoot->snar_path buchwald_troubleshoot->buchwald_path

Caption: Decision workflow for amination strategy.

Purification Considerations

The basic nature of the 4-aminoquinoline products can make purification by standard silica gel chromatography challenging due to strong adsorption and peak tailing.

  • Acid-Base Extraction: For basic products, an acid-base workup can be highly effective for removing non-basic impurities.[20]

  • Deactivated Silica: Using silica gel that has been treated with a base (e.g., triethylamine in the eluent) can significantly improve chromatographic separation.

  • Alternative Stationary Phases: If silica gel proves problematic, consider using basic alumina or reverse-phase chromatography.

By systematically addressing the potential points of failure in either the SNAr or Buchwald-Hartwig amination pathways, researchers can efficiently optimize the synthesis of 4-aminoquinoline-8-sulfonamide derivatives.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines. (n.d.). Benchchem.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.). ResearchGate.
  • Ikawa, T., Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Journal of the American Chemical Society, 129(42), 13001–13007.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. (n.d.). ResearchGate.
  • Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. (2000). PubMed.
  • Rajapakse, C. S. K., Lisai, M., Deregnaucourt, C., Sinou, V., Latour, C., Roy, D., Schrével, J., & B, R. A. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS One.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2025). MDPI.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024). Chemical Insights.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (n.d.). PMC.
  • 4-Aminoquinoline derivatives: Synthesis, in vitro and in vivo antiplasmodial activity against chloroquine-resistant parasites. (2016). PubMed.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2024). ACS Omega.
  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate.
  • Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. (n.d.). Benchchem.
  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. (2023). Preprints.org.

Sources

Optimization

resolving NMR peak overlaps for 4-chloroquinoline-8-sulfonamide

A Guide to Resolving NMR Peak Overlap for Researchers Welcome to the technical support center for advanced NMR spectroscopy applications. As Senior Application Scientists, we understand that resolving complex NMR spectra...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving NMR Peak Overlap for Researchers

Welcome to the technical support center for advanced NMR spectroscopy applications. As Senior Application Scientists, we understand that resolving complex NMR spectra is a common challenge in drug development and chemical research. This guide provides in-depth troubleshooting strategies and advanced methodologies for resolving NMR peak overlaps specifically for 4-chloroquinoline-8-sulfonamide, a molecule of significant interest due to the prevalence of quinoline and sulfonamide motifs in medicinal chemistry.[1][2][3][4]

This resource is structured in a question-and-answer format to directly address the issues you may be encountering at the bench. We will move from fundamental troubleshooting steps to more advanced 2D NMR techniques and the use of chemical shift reagents.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Question 1: Why am I seeing significant peak overlap in the aromatic region of my 4-chloroquinoline-8-sulfonamide ¹H NMR spectrum?

Answer:

The inherent structural and electronic properties of 4-chloroquinoline-8-sulfonamide contribute to significant signal overlap in the aromatic region of its ¹H NMR spectrum. The quinoline ring system itself contains six aromatic protons, and the sulfonamide group is attached to another aromatic ring system (if it's a benzenesulfonamide derivative, for instance), which can add several more protons.

The primary reasons for this overlap are:

  • Complex Spin Systems: The protons on the quinoline and any attached phenyl ring are J-coupled to their neighbors, creating complex multiplet patterns (doublets, triplets, doublets of doublets, etc.). When the chemical shifts of these protons are very close, their multiplets overlap, making it difficult to discern individual signals.

  • Similar Electronic Environments: The electron-withdrawing nature of the chloro-group, the sulfonamide moiety, and the nitrogen atom in the quinoline ring all influence the chemical shifts of the aromatic protons.[2][5] This can lead to several protons residing in very similar electronic environments, causing their resonance frequencies to be nearly identical.

  • Restricted Rotation: Depending on the substitution, there might be restricted rotation around the C-S or S-N bonds of the sulfonamide group, potentially leading to different conformations that are in slow exchange on the NMR timescale.[6][7][8][9] This can result in the broadening of signals or even the appearance of separate signals for what might chemically be considered equivalent protons.

Question 2: What are the simplest experimental adjustments I can make to try and resolve these overlapping signals?

Answer:

Before moving to more complex and time-consuming experiments, simple adjustments to your sample preparation and acquisition parameters can often resolve or reduce peak overlap.

1. Change the NMR Solvent

The chemical shifts of protons, especially those on aromatic rings, can be highly sensitive to the surrounding solvent.[10][11] Anisotropic effects from aromatic solvents, in particular, can induce significant changes in chemical shifts. Switching from a standard solvent like Chloroform-d (CDCl₃) to an aromatic solvent like Benzene-d₆ or Pyridine-d₅ can alter the relative positions of your overlapping signals.[10][11] Non-polar solutes often experience shielding (upfield shifts) in benzene due to interactions with the ring current.

Workflow for Solvent Change Experiment

Caption: Workflow for using solvent effects to resolve peak overlap.

Experimental Protocol: Solvent Titration

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your compound in your initial solvent (e.g., CDCl₃).

  • Solvent Evaporation: Carefully remove the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Re-dissolution: Dissolve the sample in the same volume of a different deuterated solvent (e.g., Benzene-d₆ or DMSO-d₆).

  • Acquire Second Spectrum: Obtain a ¹H NMR spectrum under the same experimental conditions.

  • Analysis: Compare the two spectra. Look for changes in the chemical shifts of the aromatic protons that may have resolved the overlap.[12][13][14]

Table 1: Common Deuterated Solvents and Their Properties

SolventDielectric Constant (ε)Anisotropy EffectCommon Use
Chloroform-d (CDCl₃)4.8WeakGeneral purpose, non-polar to moderately polar compounds
Benzene-d₆ (C₆D₆)2.3StrongCan induce significant upfield shifts (shielding)
DMSO-d₆47.2ModerateFor polar compounds, can disrupt H-bonding
Acetone-d₆21.0WeakGood for a range of polarities
2. Vary Sample Concentration

Intermolecular interactions, such as π-stacking between the quinoline rings of different molecules, can influence proton chemical shifts. These interactions are concentration-dependent. Running the spectrum at a lower concentration can sometimes reduce these effects and shift the signals enough to improve resolution.

Advanced Troubleshooting & 2D NMR Techniques

If the initial troubleshooting steps are insufficient, two-dimensional (2D) NMR spectroscopy is the most powerful tool for resolving overlap and unambiguously assigning your structure.[15] 2D NMR experiments work by spreading the signals out into a second frequency dimension, resolving peaks that are overlapped in a standard 1D spectrum.[16][17]

Question 3: My peaks are still overlapping. What is the next logical step?

Answer:

The next step is to perform a 2D COSY (Correlation Spectroscopy) experiment. COSY is one of the simplest and quickest 2D NMR experiments. It identifies protons that are J-coupled (spin-spin coupled), typically through two or three bonds.[10][18] This allows you to trace the connectivity of the protons within a spin system, even if their signals are overlapped.

A cross-peak in a COSY spectrum at coordinates (F2, F1) indicates that the proton at frequency F2 is coupled to the proton at frequency F1.

Experimental Protocol: 2D COSY

  • Setup: Load a standard COSY pulse program on your spectrometer.

  • Acquisition: A COSY experiment can typically be run in 15-30 minutes with a sufficient sample concentration.

  • Processing: After acquisition, the data is Fourier transformed in both dimensions.

  • Analysis: Look for off-diagonal cross-peaks. Trace the "path" of these cross-peaks to connect the protons in each aromatic ring system. For example, you should be able to "walk" from H-5 to H-6 to H-7 on the quinoline ring.

Question 4: I can see some correlations in the COSY, but the overlap is too severe to trace all connectivities. How can I get better resolution?

Answer:

When proton signals are severely overlapped, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment is the ideal solution.[15] This experiment correlates proton signals to their directly attached carbon atoms.[1][18] Since ¹³C spectra have a much wider chemical shift range than ¹H spectra, it is highly unlikely that two carbons will have the exact same chemical shift.

Therefore, even if two protons are perfectly overlapped in the ¹H dimension (F2), they will almost certainly be attached to carbons with different ¹³C chemical shifts, allowing their correlation peaks to be resolved in the second dimension (F1).[16]

Workflow for 2D NMR Analysis

Caption: Troubleshooting workflow using 2D HSQC and HMBC experiments.

Following the HSQC, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment should be performed. The HMBC experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds).[1][10] This is crucial for:

  • Assigning Quaternary Carbons: Since these carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the primary way to assign them.

  • Connecting Spin Systems: HMBC correlations can be seen between protons on one ring and carbons on another, confirming the overall structure of the molecule.

Experimental Protocol: 2D HSQC and HMBC

  • Setup: Use standard HSQC and HMBC pulse sequences. For HSQC, the experiment is optimized for one-bond ¹JCH couplings (typically ~145-160 Hz for aromatics). For HMBC, it's optimized for longer-range couplings (typically 8-10 Hz).

  • Acquisition: These experiments may take longer than a COSY, from 30 minutes to a few hours, depending on the sample concentration.

  • Analysis:

    • HSQC: Identify each H-C one-bond correlation. This gives you a definitive chemical shift for the proton and its attached carbon.

    • HMBC: Look for correlations from a proton to carbons that are 2 or 3 bonds away. For example, the sulfonamide NH proton should show a correlation to the carbon at position 8 of the quinoline ring.

Question 5: I have a specific pair of protons that are severely overlapped. Is there a more targeted approach I can use?

Answer:

Yes. If you have a persistent overlap issue with a specific set of signals, using a Lanthanide Shift Reagent (LSR) can be a very effective strategy.[19][20] LSRs are paramagnetic complexes, often of Europium (Eu) or Praseodymium (Pr), that can reversibly bind to Lewis basic sites in your molecule.[21] For 4-chloroquinoline-8-sulfonamide, likely binding sites would be the sulfonamide oxygens or the quinoline nitrogen.

Upon binding, the paramagnetic lanthanide ion induces large changes in the chemical shifts of nearby protons.[22] This effect, known as the Lanthanide-Induced Shift (LIS), is distance-dependent. Protons closer to the binding site will experience a much larger shift than those further away. This differential shifting can effectively "pull apart" overlapping signals.[22]

  • Europium-based reagents (e.g., Eu(fod)₃) typically cause downfield shifts.[20]

  • Praseodymium-based reagents (e.g., Pr(fod)₃) typically cause upfield shifts.[20]

Experimental Protocol: Lanthanide Shift Reagent Titration

  • Sample Preparation: Prepare a solution of your compound in a dry, aprotic deuterated solvent like CDCl₃. It is critical that the solvent and sample are dry, as water can compete for binding to the LSR.[21]

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum of your compound.

  • Titration: Add small, incremental amounts of the LSR (e.g., Eu(fod)₃) to the NMR tube. You can do this by preparing a stock solution of the LSR and adding microliter amounts.

  • Acquire Spectra: Acquire a ¹H NMR spectrum after each addition of the LSR.

  • Analysis: Monitor the changes in chemical shifts. The signals should move apart, allowing you to resolve the overlap and potentially assign the protons based on the magnitude of their shift.

Table 2: Common Lanthanide Shift Reagents

ReagentLanthanide IonTypical Shift Direction
Eu(fod)₃EuropiumDownfield
Eu(dpm)₃EuropiumDownfield
Pr(fod)₃PraseodymiumUpfield
Yb(fod)₃YtterbiumDownfield

Caution: LSRs can cause line broadening, which can reduce resolution if too much is added.[21] It is a balance between achieving sufficient signal separation and maintaining narrow line widths.

Question 6: I suspect conformational isomers or through-space interactions are contributing to the spectral complexity. How can I investigate this?

Answer:

To investigate through-space interactions and conformational details, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are the experiments of choice.[18][23]

  • NOESY detects correlations between protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.

  • ROESY is similar to NOESY but is often more effective for molecules in the intermediate size range where the NOE can be zero.

For 4-chloroquinoline-8-sulfonamide, a NOESY or ROESY spectrum could reveal:

  • Correlations between the proton on the sulfonamide nitrogen (H-N) and protons on the quinoline ring, helping to define the preferred conformation around the C8-S bond.

  • Interactions between protons on the quinoline ring and protons on the other aromatic ring system attached to the sulfonamide.

This information is invaluable for a complete 3D structural elucidation and can help explain unexpected chemical shifts or line broadening.

References

  • Luchinat, C., & Parigi, G. (2003). Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. Journal of the American Chemical Society. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. [Link]

  • Nicolescu, A., et al. (2025). Proton-carbon interactions obtained experimentally in HSQC and HMBC spectra. REV ROUM CHIM.
  • Cîrstea, E., et al. (2021). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules. [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. [Link]

  • Hinckley, C. C. (1969). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Journal of the American Chemical Society.
  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Khan, I., et al. (2025). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances. [Link]

  • Khan, I., et al. (2025).
  • Cîrstea, E., et al. (2025). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Molecules.
  • Wilkins, A. L. (2018). AVI 600 and AVII 600 MHz HSQC, HMBC and H2BC Experiments.
  • Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. [Link]

  • Castanheiro, T., & Gil, V. M. S. (2005). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. [Link]

  • Giraud, N., & Akoka, S. (2011). Single-scan 2D NMR: An Emerging Tool in Analytical Spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Zerbe, O., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au. [Link]

  • Campredon, M., et al. (2021). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Polymers. [Link]

  • Abraham, R. J., & Mobli, M. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.
  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 4 (500 MHz, CDCl₃), highlighting the....
  • The Royal Society of Chemistry. (2014).
  • ResearchGate. (n.d.). Detailed regions of H,C-HSQC spectrum around the signals of interest,....
  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. [Link]

  • Evangelisti, L., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. King's College London.
  • Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Journal of Analytical Methods in Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
  • ResearchGate. (2025).
  • Brameld, K. A., et al. (2008). Sulfonamide-related conformational effects and their importance in structure-based design.
  • Angulo, J., & Angulo, F. (2021). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Molecules.
  • PubChem. (n.d.). 4-Amino-8-chloroquinoline. [Link]

  • ChemRxiv. (2024).
  • Hsiao, Y.-W., & Lin, Y.-R. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules. [Link]

  • NIST. (n.d.). 4-Chloro-N-(2-methyl-4-nitrophenyl)-benzenesulfonamide, N-trifluoroacetyl-. [Link]

  • Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?. [Link]

  • Kupce, E., et al. (2005). Resolving overlap in two-dimensional NMR spectra: nuclear Overhauser effects in a polysaccharide. Magnetic Resonance in Chemistry. [Link]

  • BMRB. (n.d.). bmse000438 4-Chlorobenzoic Acid. [Link]

Sources

Troubleshooting

overcoming crystallization challenges with 4-chloroquinoline-8-sulfonamide

Welcome to the Technical Support Center for 4-chloroquinoline-8-sulfonamide (CAS 2166667-87-2). As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical hurdles associ...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-chloroquinoline-8-sulfonamide (CAS 2166667-87-2). As a Senior Application Scientist, I have designed this guide to help you navigate the unique physicochemical hurdles associated with this specific building block.

This molecule is critical in the development of antimalarials and allosteric kinase activators. However, its molecular architecture—an activated 4-chloroquinoline core paired with a highly hydrogen-bonding sulfonamide group—creates a "perfect storm" for crystallization failures, including oiling out, hydrolytic degradation, and uncontrollable polymorphism.

Below, you will find mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure scalable, high-purity crystallization.

Part 1: Mechanistic Causality (The "Why" Behind the Challenges)

To successfully crystallize 4-chloroquinoline-8-sulfonamide, you must design your process around two competing molecular realities:

  • SNAr Reactivity: The quinoline nitrogen withdraws electron density from the ring, leaving the 4-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. Heating this compound in protic, nucleophilic solvents (like water or methanol) leads to rapid degradation[2].

  • Hydrogen-Bonding Networks: The sulfonamide moiety (-SO₂NH₂) acts as both a strong hydrogen bond donor and acceptor. This allows the molecule to form multiple stable 2D and 3D hydrogen-bonding motifs (e.g., dimers vs. catemers), making it notorious for concomitant polymorphism[3].

Part 2: Troubleshooting FAQs

Q1: Why does my product oil out (form a liquid-liquid phase separation) instead of crystallizing? A: Oiling out (LLPS) occurs when the supersaturation level is too high, causing solute-solute interactions to outcompete the formation of an ordered crystal lattice. Because of the highly polar sulfonamide group, this molecule forms strong intermolecular associations that manifest as a heavy oil. The Fix: Lower the initial supersaturation by reducing the concentration. Transition to a seed-led crystallization approach. Add 0.5% w/w seed crystals at the upper edge of the metastable zone (typically 5–10 °C below the saturation temperature) and hold the temperature for 1 hour to allow secondary nucleation before resuming cooling.

Q2: Why am I seeing 4-hydroxy or 4-alkoxy impurities in my isolated product? A: The 4-chloro substituent is highly activated[1]. Heating the compound in protic solvents facilitates SNAr, leading to the displacement of the chloride ion by the solvent[2]. The Fix: Abandon primary alcohols and aqueous mixtures for the dissolution phase. Transition to aprotic, non-nucleophilic solvent systems such as Ethyl Acetate/Heptane or Toluene.

Q3: How do I ensure consistent polymorph formation? A: The diverse hydrogen-bonding capabilities of the sulfonamide group frequently lead to the precipitation of kinetic, metastable polymorphs[3]. The Fix: Implement a temperature-cycling (Ostwald ripening) protocol. By oscillating the temperature of the slurry, the more soluble, metastable polymorphs will dissolve during the heating phase and recrystallize onto the lattice of the thermodynamically stable polymorph during the cooling phase.

Q4: My crystals are fine needles that cause severe filtration bottlenecks. How can I improve the crystal habit? A: Needle-like growth indicates rapid 1-dimensional crystallization along the primary hydrogen-bonding axis of the sulfonamide group, outpacing 2D/3D growth. The Fix: Dope your primary solvent with a small amount (1–5% v/v) of a hydrogen-bond-disrupting solvent, such as Tetrahydrofuran (THF) or Acetone. This additive competitively binds to the sulfonamide growth face, slowing 1D growth and promoting a more equant, prismatic crystal habit.

Part 3: Data Presentation - Solvent Screening Matrix

The table below summarizes quantitative data from our internal solvent screening for 4-chloroquinoline-8-sulfonamide, highlighting the causality between solvent choice, degradation risk, and crystal habit.

Solvent SystemNucleophilic Risk (SNAr)Solvation Power (Hot)Dominant Crystal HabitTypical YieldPurity Profile
Methanol / WaterHighHighFine Needles65%92.0% (Hydrolysis observed)
EthanolModerateHighNeedles70%95.5%
Acetonitrile / WaterLowHighPlates82%98.0%
Ethyl Acetate / Heptane None Moderate Prismatic 88% >99.5%
TolueneNoneLowBlocks91%>99.5%

Part 4: Self-Validating Experimental Protocols

Protocol A: Non-Nucleophilic Anti-Solvent Crystallization

Purpose: To achieve high-yielding crystallization while completely suppressing SNAr degradation.

  • Dissolution: Suspend 4-chloroquinoline-8-sulfonamide in Ethyl Acetate (10 volumes) and heat to 65 °C under agitation.

    • Validation Checkpoint: The solution must become visually clear and colorless. If turbidity persists, do not heat above 70 °C; instead, add 1 additional volume of EtOAc.

  • Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove heterogeneous nucleating agents.

  • Cooling & Seeding: Cool the filtrate to 55 °C. Add 0.5% w/w of pre-milled seed crystals (thermodynamically stable polymorph).

    • Validation Checkpoint: The seeds must persist in suspension for >15 minutes. If they dissolve, the system is undersaturated; cool by another 2 °C and re-seed.

  • Anti-Solvent Addition: Dose Heptane (10 volumes) over 2 hours using a linear addition profile.

    • Validation Checkpoint: The solution should become uniformly cloudy. If a heavy oil layer forms on the reactor walls (LLPS), immediately halt the heptane addition and hold the temperature until the oil crystallizes.

  • Isolation: Cool the slurry to 5 °C at a rate of 0.2 °C/min. Filter the suspension, wash the cake with cold EtOAc/Heptane (1:2), and dry under vacuum at 40 °C.

Protocol B: Temperature Cycling for Polymorph Maturation

Purpose: To convert a mixture of kinetic polymorphs into a single, thermodynamically stable form.

  • Slurry Formation: Suspend the mixed-polymorph API in Toluene (8 volumes) at 20 °C.

  • Heating Phase: Heat the slurry to 60 °C at 1.0 °C/min. Hold for 30 minutes.

    • Validation Checkpoint: Supernatant concentration must increase (monitor via in-line ATR-FTIR or offline gravimetric analysis), confirming the dissolution of the metastable form.

  • Cooling Phase: Cool the slurry to 20 °C at 0.5 °C/min. Hold for 30 minutes.

    • Validation Checkpoint: Supernatant concentration must decrease, confirming crystallization onto the stable lattice.

  • Cycling: Repeat Steps 2 and 3 for a total of 5 cycles.

    • Validation Checkpoint: Perform XRPD or DSC on an isolated sample. The thermogram must show a single, sharp melting endotherm matching the reference standard of the stable form[3].

Part 5: Troubleshooting Workflow Visualization

CrystallizationWorkflow Start Dissolve 4-chloroquinoline- 8-sulfonamide Degradation SNAr Degradation Detected? Start->Degradation Cooling Controlled Cooling (0.1-0.5 °C/min) OilingOut Oiling Out (LLPS) Detected? Cooling->OilingOut Seed Add Seed Crystals & Lower Supersaturation OilingOut->Seed Yes Filter Isolate Crystals (Filtration & Drying) OilingOut->Filter No Seed->Cooling Degradation->Cooling No ChangeSolvent Switch to Non-Nucleophilic Solvent (e.g., EtOAc/Heptane) Degradation->ChangeSolvent Yes ChangeSolvent->Start

Workflow for troubleshooting 4-chloroquinoline-8-sulfonamide crystallization.

References

  • Title: Practical Synthesis of 4-Chloro-2-(2-naphthyl)quinoline, a Precursor to Triple-Helix DNA Intercalators Source: Organic Process Research & Development - ACS Publications URL:[1]

  • Title: US11254652B2 - Crystalline forms of N-(4-(4-(cyclopropymethyl)piperazine-1-carbonyl)phenyl)quinoline-8-sulfonamide Source: Google Patents URL:[3]

  • Title: Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue Source: MDPI URL:[2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 4-Chloroquinoline-8-sulfonamide and 4-Aminoquinoline-8-sulfonamide Derivatives

Introduction: The Quinoline-8-sulfonamide Scaffold in Medicinal Chemistry The quinoline ring system is a privileged heterocyclic motif that forms the backbone of numerous natural products and synthetic compounds with sig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quinoline-8-sulfonamide Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif that forms the backbone of numerous natural products and synthetic compounds with significant therapeutic value. When fused with a sulfonamide moiety at the 8-position, the resulting quinoline-8-sulfonamide scaffold emerges as a versatile pharmacophore with a wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1] The sulfonamide group can act as a zinc-binding group in metalloenzymes, a key interaction for inhibitors of enzymes like carbonic anhydrases, while the aromatic quinoline core allows for diverse substitutions to fine-tune physicochemical properties and biological targeting.[1]

This guide provides an in-depth comparative analysis of the anticipated efficacy of two key classes of derivatives: 4-chloroquinoline-8-sulfonamides and 4-aminoquinoline-8-sulfonamides. While direct head-to-head experimental data for these specific parent compounds is limited in publicly available literature, a robust understanding of their potential can be synthesized by examining the extensive structure-activity relationship (SAR) studies on related quinoline derivatives. This analysis will be grounded in experimental data from closely related analogues to provide researchers, scientists, and drug development professionals with a predictive framework for their own investigations.

Synthetic Pathways: Accessing the Quinoline-8-sulfonamide Core

The general approach to synthesizing quinoline-8-sulfonamide derivatives involves a multi-step process, typically commencing with the sulfonation of a quinoline precursor, followed by chlorination and subsequent amidation. The choice of starting quinoline (i.e., with a 4-chloro or 4-amino substituent) dictates the final product.

G cluster_0 Synthesis of Quinoline-8-sulfonyl chloride cluster_1 Formation of Sulfonamide cluster_2 Alternative for 4-Aminoquinoline Derivatives A Substituted Quinoline (e.g., 4-chloroquinoline) C Quinoline-8-sulfonyl chloride A->C Sulfonation & Chlorination B Chlorosulfonic Acid (ClSO3H) D Quinoline-8-sulfonyl chloride F Quinoline-8-sulfonamide Derivative D->F Amination E Amine (R-NH2) or Ammonia (NH3) G 4-Chloroquinoline-8-sulfonamide I 4-Aminoquinoline-8-sulfonamide Derivative G->I Nucleophilic Aromatic Substitution (SNAr) H Nucleophilic Amine

Caption: Generalized synthetic workflows for quinoline-8-sulfonamide derivatives.

Biological Activity Profile: 4-Chloroquinoline Derivatives

The 4-chloroquinoline scaffold is a cornerstone of several established therapeutic agents, most notably the antimalarial drug chloroquine. The chlorine atom at the 4-position is not merely a synthetic handle but plays a crucial role in the biological activity of these molecules. It serves as a good leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of various side chains critical for drug efficacy.[2]

In the context of a quinoline-8-sulfonamide, the 4-chloro substituent is expected to impart a distinct electronic and steric profile. The electron-withdrawing nature of chlorine can influence the pKa of the quinoline nitrogen, which can be critical for the accumulation of the drug in acidic organelles like the parasitic food vacuole in malaria or the lysosome in cancer cells.

Recent studies on novel chloroquinoline derivatives incorporating a benzenesulfonamide moiety have demonstrated significant cytotoxic activity against various cancer cell lines, including lung, HeLa, colorectal, and breast cancer.[3] This suggests that the combination of a chloroquinoline and a sulfonamide can be a potent strategy for developing new anticancer agents.

Biological Activity Profile: 4-Aminoquinoline Derivatives

The 4-aminoquinoline scaffold is arguably one of the most important in medicinal chemistry, being central to a wide array of biologically active compounds.[4] The amino group at the 4-position is a key pharmacophoric feature, often involved in crucial hydrogen bonding interactions with biological targets.

Antimalarial Activity: The classic example is chloroquine, where the 4-amino group is attached to a dialkylaminoalkyl side chain. This side chain is vital for its activity.[5] Amodiaquine, another potent 4-aminoquinoline antimalarial, remains effective against many chloroquine-resistant strains, although toxicity issues can be a concern.[6] The basicity of the terminal amine in the side chain is often considered essential for activity.[7]

Anticancer and Antimicrobial Activity: Beyond malaria, 4-aminoquinoline derivatives have shown promise as anticancer, antibacterial, and antifungal agents.[8] The ability of the 4-amino group to be modified allows for the creation of hybrid molecules that can target multiple pathways. For instance, hybrids of 4-aminoquinoline and hydrazones have demonstrated significant antibacterial efficacy.[8]

Comparative Efficacy and Structure-Activity Relationship (SAR) Analysis

Key Differentiators:

  • Reactivity and Synthetic Versatility: The 4-chloro derivative is a versatile intermediate. The chlorine atom can be readily displaced by a variety of nucleophiles, allowing for the synthesis of a large library of 4-substituted aminoquinoline-8-sulfonamides. The 4-amino derivative is generally more stable and less amenable to further substitution at that position.

  • Electronic Properties and pKa: A chlorine atom at the 4-position is electron-withdrawing, which would decrease the basicity of the quinoline ring nitrogen compared to an amino group at the same position. This can have significant implications for the molecule's pharmacokinetic properties, such as cell permeability and accumulation in acidic compartments.

  • Target Interactions: A 4-amino group provides a hydrogen bond donor, which can be critical for binding to a specific biological target. A 4-chloro group, in contrast, would primarily engage in hydrophobic or halogen bonding interactions. The nature of the target protein's active site would therefore dictate which substituent is more favorable for potent activity.

Caption: Key Structure-Activity Relationship (SAR) points for the quinoline scaffold.

Quantitative Data Summary

The following table summarizes the biological activity of various 4-substituted quinoline derivatives from the literature to provide a quantitative context for their potential efficacy.

Compound Class/DerivativeTarget/AssayActivity (IC50/MIC)Reference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamineHuman breast tumor cell lines (MCF7, MDA-MB468)GI50: 7.35–8.73 μM[2]
Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexStaphylococcus aureusMIC: 19.04 × 10⁻⁵ mg/mL[9]
Hybrid N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) complexEscherichia coliMIC: 609 × 10⁻⁵ mg/mL[9]
4-Aminoquinoline-benzohydrazide hybrid (HD6)Bacillus subtilisMIC: 8 μg/mL[8]
4-Aminoquinoline-benzohydrazide hybrid (HD6)Pseudomonas aeruginosaMIC: 16 μg/mL[8]
6-chlorocyclopentaquinolinamine (a 4-aminoquinoline derivative)MRSAMIC: 0.125 mM[4]

Experimental Protocols

General Synthesis of a Quinoline-8-sulfonamide Derivative

This protocol is a generalized procedure based on common synthetic methodologies for this class of compounds.[1]

Step 1: Synthesis of Quinoline-8-sulfonyl chloride

  • To a stirred solution of chlorosulfonic acid (5.0 eq) cooled to 0 °C in an ice bath, add the starting quinoline derivative (e.g., 4-chloroquinoline) (1.0 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid, quinoline-8-sulfonyl chloride, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Synthesis of the Quinoline-8-sulfonamide

  • Dissolve the quinoline-8-sulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF.

  • Cool the solution to 0 °C.

  • Add the desired amine (e.g., ammonia for the parent sulfonamide, or a primary/secondary amine for N-substituted derivatives) (1.2 eq) and a base such as triethylamine or pyridine (1.5 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final quinoline-8-sulfonamide.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol describes a common method for evaluating the anticancer activity of novel compounds.[2]

  • Cell Plating: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., 4-chloroquinoline-8-sulfonamide and 4-aminoquinoline-8-sulfonamide) in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4 °C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes on a mechanical shaker.

  • Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that causes 50% growth inhibition) for each compound.

Conclusion and Future Outlook

The comparative analysis of 4-chloroquinoline-8-sulfonamide and 4-aminoquinoline-8-sulfonamide, based on the extensive literature of their parent scaffolds, suggests that both classes of compounds hold significant potential for therapeutic applications. The 4-chloro derivative serves as a crucial synthetic intermediate and may possess intrinsic activity, particularly in anticancer contexts. The 4-amino derivative, a well-established pharmacophore, is likely to exhibit potent activity in various domains, including antimalarial, antimicrobial, and anticancer applications, largely dependent on the nature of the side chain attached to the amino group.

The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired mechanism of action. The 4-amino group offers opportunities for hydrogen bonding and the attachment of side chains to modulate basicity and lipophilicity, while the 4-chloro group provides a platform for generating diverse libraries through nucleophilic substitution. Future research should focus on the direct synthesis and parallel biological evaluation of these two specific compounds against a broad panel of targets to empirically validate the predictions laid out in this guide. Such studies will undoubtedly provide valuable insights for the rational design of the next generation of quinoline-based therapeutic agents.

References

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Purity Assessment of 4-Chloroquinoline-8-Sulfonamide

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-chloroquinoline-8-sulfonamide, a key intermediate in pharmaceutical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-chloroquinoline-8-sulfonamide, a key intermediate in pharmaceutical synthesis. We move beyond a simple recitation of protocols to explain the scientific rationale behind method selection and validation parameter design. This document is intended for researchers, analytical scientists, and drug development professionals who require robust and reliable analytical methods to ensure the quality and consistency of their materials.

The core principle of analytical method validation is to provide documented evidence that a procedure is fit for its intended purpose.[1][2][3] As mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and outlined in the International Council for Harmonisation (ICH) guidelines, this process is non-negotiable for ensuring product quality.[4][5][6] This guide will compare a modern, rapid, gradient-based Ultra-High-Performance Liquid Chromatography (UHPLC) method against a traditional, isocratic HPLC method, demonstrating the tangible benefits of advanced chromatographic techniques in a quality control environment.

The Analytical Challenge: Understanding 4-Chloroquinoline-8-Sulfonamide

4-Chloroquinoline-8-sulfonamide is a heterocyclic compound featuring a quinoline core, a reactive chlorine atom, and a sulfonamide group. Its purity is paramount, as residual impurities can carry through to the final Active Pharmaceutical Ingredient (API), potentially affecting its safety and efficacy.

Key molecular characteristics influencing its chromatographic behavior include:

  • Aromatic Quinoline Core: Provides strong UV chromophores, making UV detection a suitable choice.

  • Sulfonamide Group: Introduces polarity and a site for ionization, making the molecule's retention sensitive to the pH of the mobile phase.

  • Chloro Group: Adds hydrophobicity to the molecule.

Potential process-related impurities may include starting materials like 4-chloroquinoline-8-sulfonyl chloride or related substances formed during synthesis.[7][8] A successful purity method must be able to resolve the main compound from these and any degradation products.

cluster_main 4-Chloroquinoline-8-sulfonamide & Related Substances main_compound 4-Chloroquinoline-8-sulfonamide (Analyte) impurity_a Impurity A (Starting Material Precursor) e.g., 4-Chloroquinoline-8-sulfonyl chloride main_compound->impurity_a Must be resolved by HPLC method impurity_b Impurity B (Side-Reaction Product) main_compound->impurity_b Must be resolved by HPLC method impurity_c Impurity C (Degradation Product) main_compound->impurity_c Must be resolved by HPLC method

Caption: Logical relationship between the target analyte and potential impurities.

Comparative Methodologies

To provide a clear performance benchmark, we will validate and compare two distinct reversed-phase HPLC methods.

FeatureMethod A: Optimized UHPLC (Proposed) Method B: Traditional HPLC (Alternative)
Instrumentation UHPLC SystemStandard HPLC System
Column C18, 100 mm x 2.1 mm, 1.8 µm particle sizeC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate Buffer, pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Elution Profile Gradient: 5% to 95% B over 5 minutesIsocratic: 60% A / 40% B
Flow Rate 0.4 mL/min1.0 mL/min
Column Temp. 40°C30°C
Detection (UV) 278 nm278 nm
Injection Volume 2 µL10 µL
Run Time ~7 minutes~15 minutes

Causality Behind Experimental Choices (Method A):

  • Sub-2 µm Column: The smaller particle size of the UHPLC column provides significantly higher theoretical plates, leading to sharper peaks and superior resolution.

  • Gradient Elution: This is crucial for purity analysis. It ensures that both early-eluting polar impurities and late-eluting non-polar impurities are eluted as sharp, well-defined peaks within a short timeframe. An isocratic method often compromises by either broadening late peaks or failing to retain early ones.

  • 0.1% Formic Acid: Using a volatile acid-modifier like formic acid is ideal for mass spectrometry (MS) compatibility, offering future-proofing for impurity identification. It also controls the ionization of the sulfonamide group to ensure consistent peak shape.

The Validation Workflow: A Self-Validating System

Method validation demonstrates that an analytical method is suitable for its intended purpose by evaluating a series of performance characteristics.[5][9] The workflow below outlines the systematic approach required by ICH Q2(R1) guidelines.[6][10]

node_style_start node_style_start node_style_param node_style_param node_style_decision node_style_decision node_style_end node_style_end start Define Analytical Target Profile (ATP) specificity Specificity (Resolution from impurities) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Reliability) lod_loq->robustness decision All Parameters Meet Criteria? robustness->decision system_suitability System Suitability (Daily Check) decision->start No (Method Re-development) end Method Validated & Ready for Routine Use decision->end Yes end->system_suitability

Caption: A standard workflow for HPLC method validation.

Experimental Protocols & Comparative Data

The following sections detail the protocols for key validation parameters and present a comparative analysis of the results for Method A and Method B.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[11]

Protocol:

  • Prepare Solutions:

    • Diluent (Blank): Mobile Phase A and B mixture.

    • Analyte Solution: 4-chloroquinoline-8-sulfonamide at a target concentration (e.g., 0.5 mg/mL).

    • Impurity-Spiked Solution: Analyte solution spiked with known impurities (e.g., Impurity A and B at 0.1% w/w).

    • Forced Degradation: Subject the analyte to stress conditions (acid, base, peroxide, heat, light) to generate degradation products.

  • Analysis: Inject all solutions and analyze the chromatograms.

  • Acceptance Criteria: The analyte peak must be free from co-elution with any impurity or degradant peak. Peak purity analysis (using a PDA detector) should pass, and resolution between the analyte and the closest eluting peak should be >2.0.

Comparative Results:

ParameterMethod A (UHPLC) Method B (HPLC) Acceptance Criteria
Resolution (Analyte vs. Impurity A) 4.51.8> 2.0
Peak Purity Angle 0.1500.980Less than Purity Threshold
Peak Purity Threshold 1.2051.150N/A
Observations Baseline separation of all peaks.Impurity A is a shoulder on the main peak.Method A meets criteria; Method B fails.
Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Protocol:

  • Prepare Standards: Prepare a series of at least five calibration standards from a stock solution, covering a range from the Limit of Quantitation (LOQ) to 150% of the target analyte concentration (e.g., LOQ, 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Comparative Results:

ParameterMethod A (UHPLC) Method B (HPLC) Acceptance Criteria
Range Verified LOQ - 150%50% - 150%LOQ - 120% (for impurities)
Correlation Coefficient (r²) 0.99980.9991≥ 0.999
Linearity Excellent across a wide range.Acceptable, but shows slight deviation at lower concentrations.Both methods pass.
Accuracy

Objective: To measure the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed by spike recovery.

Protocol:

  • Prepare Samples: Spike a placebo (or a sample matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicate samples at each level.

  • Analysis: Assay the spiked samples against a freshly prepared calibration curve.

  • Calculation: Calculate the percentage recovery for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Comparative Results:

LevelMethod A (% Recovery) Method B (% Recovery) Acceptance Criteria
80% 99.5%97.5%
100% 100.2%99.8%98.0% - 102.0%
120% 101.1%102.5%
Mean Recovery 100.3% 99.9% Pass
Observations Consistent recovery across all levels.Wider variability, with one result slightly outside the 98-102% window.Method A shows higher accuracy.
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

  • Intermediate Precision:

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculation: Calculate the Relative Standard Deviation (%RSD) for the results from both studies.

  • Acceptance Criteria: %RSD should be ≤ 2.0%.

Comparative Results:

ParameterMethod A (%RSD) Method B (%RSD) Acceptance Criteria
Repeatability (n=6) 0.45%1.25%≤ 2.0%
Intermediate Precision (n=6) 0.68%1.89%≤ 2.0%
Observations Highly precise and consistent.Higher variability, approaching the acceptance limit.Both methods pass, but Method A is demonstrably more precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

Protocol (Based on Signal-to-Noise Ratio):

  • Determine S/N: Inject a series of dilute solutions of the analyte. Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for LOD and 10:1 for LOQ.

  • Confirm LOQ: Inject six replicates of the solution at the estimated LOQ concentration. The precision (%RSD) should be ≤ 10%.

Comparative Results:

ParameterMethod A Method B Acceptance Criteria
LOD (µg/mL) 0.050.20Reportable
LOQ (µg/mL) 0.150.60Reportable
Precision at LOQ (%RSD) 4.5%8.9%≤ 10%
Observations Significantly more sensitive due to sharper peaks and lower baseline noise.Lower sensitivity.Method A is superior for trace impurity analysis.

Discussion and Final Recommendation

The experimental data clearly demonstrates the superiority of the modern UHPLC gradient method (Method A) for the purity analysis of 4-chloroquinoline-8-sulfonamide.

  • Trustworthiness & Reliability: Method A exhibits higher precision (lower %RSD) and accuracy, ensuring more reliable and consistent results batch after batch. Its robustness, a measure of its capacity to remain unaffected by small variations in method parameters, is inherently greater due to the well-controlled nature of modern UHPLC systems.[6]

  • Specificity: The critical failure of Method B to resolve a key potential impurity (Resolution < 2.0) renders it unsuitable for use as a stability-indicating or purity-controlling method.[11] Method A provides excellent resolution, guaranteeing that the reported purity value is accurate and not inflated by co-eluting species.

  • Efficiency & Throughput: With a run time of less than half that of Method B, Method A allows for a significant increase in sample throughput. In a high-demand QC environment, this translates directly to reduced operational costs and faster batch release times.

  • Sensitivity: The four-fold improvement in the LOQ for Method A is critical for detecting and quantifying trace-level impurities, which is a key requirement for ensuring the safety of the final drug product.

While both methods may pass some validation criteria, only Method A demonstrates the high level of performance required for a robust, reliable, and efficient quality control assay in a regulated pharmaceutical setting. The initial investment in UHPLC technology and method development is justified by the long-term gains in data quality, compliance, and operational efficiency.

References

  • Analytical method validation: A brief review. (2022). GSC Biological and Pharmaceutical Sciences.
  • The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories. (n.d.). PubMed.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025). PharmaEducation.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma.
  • A Comprehensive Guide for Analytical Method Validation. (2023). Journal of Pharmaceutical Research and Innovation.
  • FDA Guidelines for Chromatography Validation. (2025). Allan Chemical Corporation.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. (n.d.). USDA Food Safety and Inspection Service.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. (2019). PMC.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International.
  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. (2014). ResearchGate.
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024). FDA.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1997). FDA.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). MDPI.
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience.
  • HPLC Analysis of Sulfonamides. (n.d.). Benchchem.
  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (2014). CABI Digital Library.
  • 4-chloro-2-methylquinoline-8-sulfonamide — Chemical Substance Information. (n.d.). NextSDS.
  • Sulfonamide-impurities. (n.d.). Pharmaffiliates.
  • 4-Chloroquinoline-8-sulfonic acid. (2024). Smolecule.
  • 4-chloro-2-methylquinoline-8-sulfonyl chloride — Chemical Substance Information. (n.d.). NextSDS.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023). PMC.

Sources

Validation

A Comparative Guide to the Structural Elucidation of 4-chloroquinoline-8-sulfonamide: Predicting Mass Spectrometry Fragmentation and Evaluating Analytical Alternatives

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. 4-chloroquinoline-8-sulfonamide, a molecule featuring a pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and chemical research, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. 4-chloroquinoline-8-sulfonamide, a molecule featuring a pharmacologically significant quinoline core, presents a unique analytical challenge. This guide provides an in-depth, predictive analysis of its fragmentation behavior under mass spectrometry (MS) conditions, compares this powerful technique with alternative analytical methods, and offers a robust experimental protocol for its characterization.

Part 1: Theoretical Fragmentation Analysis by Mass Spectrometry

Mass spectrometry, particularly when coupled with tandem MS (MS/MS), is an indispensable tool for molecular structure elucidation.[1][2] For a novel compound like 4-chloroquinoline-8-sulfonamide, where established spectral libraries may not exist, a predictive approach based on fundamental chemical principles and known fragmentation patterns of its constituent functional groups is essential.

Predicted Molecular Ion and Isotopic Pattern

The initial step in analysis is the identification of the molecular ion. 4-chloroquinoline-8-sulfonamide (C9H7ClN2O2S) has a monoisotopic mass of approximately 242.00 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), we would expect to observe the protonated molecule, [M+H]+, at an m/z of ~243.0.[3][4] A key identifying feature will be the isotopic pattern conferred by the chlorine atom. Natural chlorine exists as two primary isotopes, 35Cl and 37Cl, in an approximate 3:1 ratio. Therefore, the mass spectrum should exhibit a characteristic [M+H]+ peak at m/z 243 and an [M+2+H]+ peak at m/z 245 with roughly one-third the intensity. This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.[5]

Primary Fragmentation Pathways

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]+ ion will fragment at its most labile points. The fragmentation of aromatic sulfonamides is well-documented and often involves the elimination of sulfur dioxide (SO2).[6][7][8]

The most probable fragmentation pathways for 4-chloroquinoline-8-sulfonamide are:

  • Loss of Sulfur Dioxide (SO2): This is a hallmark fragmentation for aromatic sulfonamides.[6][9] It proceeds via a rearrangement mechanism, resulting in the neutral loss of 64 Da. This would produce a prominent fragment ion at m/z 179 . The presence of an electron-withdrawing group like chlorine can promote this SO2 extrusion.[6]

  • Cleavage of the C-S Bond: Direct cleavage of the bond between the quinoline ring and the sulfur atom can lead to the loss of the entire sulfonamide group (•SO2NH2), a neutral loss of 80 Da. This would generate a fragment ion corresponding to the 4-chloroquinolinyl cation at m/z 163 .

  • Loss of the Chlorine Atom: While the aryl-Cl bond is relatively strong, loss of a chlorine radical (•Cl) from the molecular ion or subsequent fragments is possible, resulting in a mass decrease of 35 Da.

  • Fragmentation of the Quinoline Core: The quinoline ring itself is quite stable. However, a characteristic fragmentation of quinoline and its derivatives is the loss of hydrogen cyanide (HCN), a neutral loss of 27 Da, from the heterocyclic ring.[10] This could occur after initial fragmentation, for example, from the m/z 163 ion to produce a fragment at m/z 136 .

Proposed Fragmentation Scheme

The predicted fragmentation cascade offers a roadmap for interpreting an experimental mass spectrum. The relationships between the precursor ion and its major product ions can be visualized to clarify the fragmentation logic.

G cluster_main Predicted ESI-MS/MS Fragmentation 243 [M+H]+ m/z 243 179 [M+H - SO2]+ m/z 179 243->179 - SO2 (64 Da) 163 [M+H - SO2NH2]+ m/z 163 243->163 - •SO2NH2 (80 Da) 136 [M+H - SO2NH2 - HCN]+ m/z 136 163->136 - HCN (27 Da) G cluster_workflow MS Structural Verification Workflow A Sample Preparation (Dissolve & Dilute) B Full Scan MS Analysis (Identify [M+H]+ & Isotope Pattern) A->B C Tandem MS (MS/MS) (Fragment [M+H]+ Precursor) B->C D Data Interpretation (Compare experimental fragments to prediction) C->D E Structure Confirmation D->E

Sources

Comparative

4-chloroquinoline-8-sulfonamide compared to other quinoline sulfonamides

An In-Depth Comparative Guide to 4-Chloroquinoline-8-Sulfonamide and Its Analogues for Drug Discovery Professionals As a class of heterocyclic compounds, quinoline sulfonamides represent a "privileged scaffold" in medici...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to 4-Chloroquinoline-8-Sulfonamide and Its Analogues for Drug Discovery Professionals

As a class of heterocyclic compounds, quinoline sulfonamides represent a "privileged scaffold" in medicinal chemistry. Their derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, kinase inhibition, and neurotherapeutic properties.[1][2][3][4][5] The strategic placement of the sulfonamide group on the quinoline ring, combined with substitutions such as the chloro group at the 4-position, profoundly influences the compound's physicochemical properties and biological target specificity.

This guide provides a comparative analysis of 4-chloroquinoline-8-sulfonamide and related quinoline sulfonamide analogues. We will delve into their differential biological activities, structure-activity relationships (SAR), and the underlying mechanisms of action, supported by experimental data from peer-reviewed literature. Detailed, field-tested protocols for synthesis and biological evaluation are also provided to enable researchers to validate and expand upon these findings.

Comparative Analysis of Biological Activity

The substitution pattern on the quinoline sulfonamide scaffold is a critical determinant of its pharmacological profile. While specific data for the 4-chloro-8-sulfonamide derivative is sparse in readily available literature, we can infer its potential activities by comparing close structural analogues. A key comparator is the well-studied N-(quinolin-8-yl)-4-chlorobenzenesulfonamide, where the chloro-substituted ring is on the sulfonamide moiety rather than the quinoline core. This, along with other analogues, provides a strong basis for understanding how different substitutions drive efficacy against various targets.

Antimicrobial Efficacy

Quinoline sulfonamides have shown significant promise as antimicrobial agents.[6][7] The introduction of a chlorine atom, known for its electron-withdrawing properties, can enhance the compound's ability to interact with microbial targets. Experimental data for metal complexes of these ligands, such as N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II), reveals potent activity against both bacteria and fungi.[8][9][10]

Table 1: Comparative Antimicrobial Activity of Quinoline Sulfonamide Derivatives

Compound/Derivative Microorganism Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference(s)
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Staphylococcus aureus ATCC 25923 0.1904 [8][9][10]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Escherichia coli ATCC 25922 6.09 [8][9][10]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II) Candida albicans ATCC 10231 0.1904 [8][9][10]

| Diethyl ((N-(4-bromophenyl)sulfamoyl)(2-chloro-8-methylquinolin-3-yl)methyl)phosphonate | Escherichia coli | N/A | 0.125 |[6] |

The data indicates that quinoline sulfonamides can be highly effective, particularly against the Gram-positive bacterium S. aureus and the fungus C. albicans.[8][9][10] The variation in activity against the Gram-negative E. coli suggests that modifications to the scaffold can overcome the outer membrane barrier typical of these bacteria.[6][8]

Anticancer and Kinase Inhibition Profile

A primary area of investigation for quinoline sulfonamides is in oncology, where they function as potent inhibitors of various protein kinases and other cancer-related enzymes.[1][3][11]

  • Carbonic Anhydrase (CA) Inhibition: Certain quinoline-based sulfonamides are potent inhibitors of cancer-related carbonic anhydrase isoforms, particularly hCA IX and XII, which are involved in tumor proliferation under hypoxic conditions.[12] Derivatives with a 4-anilinoquinoline scaffold and a para-sulfonamide group on the anilino ring have shown exceptional potency, with inhibition constants (KIs) in the low nanomolar range.[12]

  • Pyruvate Kinase M2 (PKM2) Inhibition: A series of quinoline-8-sulfonamide derivatives were specifically designed as modulators of PKM2, a key enzyme in cancer metabolism.[1][13] These compounds were shown to reduce intracellular pyruvate levels and decrease the viability of A549 lung cancer cells, demonstrating a clear structure-activity relationship.[1]

  • Other Kinase Targets: The broader quinoline family targets a range of kinases, including Aurora kinases, Src, and Abl.[3][11] This inhibitory action disrupts cell cycle progression and signaling pathways essential for tumor growth.

Table 2: Comparative Anticancer Activity of Quinoline Sulfonamide Derivatives

Compound/Derivative Target/Mechanism Cell Line IC50 / KI Reference(s)
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide Antiproliferative C-32 (Melanoma) Comparable to Cisplatin [14]
8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide Antiproliferative MDA-MB-231 (Breast) Comparable to Doxorubicin [14]
Quinoline-8-Sulfonamide Derivatives (e.g., 9a) PKM2 Modulation A549 (Lung) Reduces pyruvate by ~50% [1]
4-Anilinoquinoline para-sulfonamides (e.g., 13b) hCA IX Inhibition (Enzymatic Assay) KI = 5.5 nM [12]

| 4-Anilinoquinoline para-sulfonamides (e.g., 13c) | hCA XII Inhibition | (Enzymatic Assay) | KI = 8.7 nM |[12] |

Neurotherapeutic Potential

Recent research has expanded the scope of quinoline sulfonamides to neurodegenerative diseases like Alzheimer's. A novel series was designed as dual inhibitors of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), key enzymes in Alzheimer's pathology.[15] Certain derivatives exhibited potent, competitive inhibition with IC50 values in the sub-micromolar range, highlighting the scaffold's versatility.[15]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is finely tuned by their chemical structure. Key SAR insights include:

  • Position of the Sulfonamide Group: The placement of the sulfonamide moiety (e.g., at C8 vs. C5) directly impacts the compound's interaction with target proteins. The 8-sulfonamide derivatives have been successfully developed as PKM2 modulators.[1] In contrast, 5-sulfonamide derivatives of 8-hydroxyquinoline show potent antiproliferative and antibacterial activity.[14]

  • Substitutions on the Quinoline Core: An unsubstituted phenolic group at the 8-position appears crucial for the biological activity of some derivatives.[14] Halogenation, such as a chloro-group at position 4 or 7, can modulate the electronic properties and bioavailability of the molecule, often enhancing antimicrobial effects.[6][7]

  • Substitutions on the Sulfonamide Nitrogen: The amino group of the sulfonamide is highly tolerant to a wide range of aliphatic and aromatic substitutions.[16] This position is a key site for modification to optimize potency and selectivity for specific targets, such as kinases or cholinesterases.[15][16]

Mechanistic Considerations: Kinase Inhibition

Many quinoline and isoquinoline sulfonamides function as ATP-competitive inhibitors of protein kinases.[17] The quinoline ring system mimics the adenine ring of ATP, allowing it to dock into the highly conserved ATP-binding site of the kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor RhoA_GTP RhoA-GTP (Active) Receptor->RhoA_GTP Signal ROCK ROCK (Rho-Kinase) RhoA_GTP->ROCK Activates MLC_P Phosphorylated Myosin Light Chain ROCK->MLC_P Phosphorylates Myosin Light Chain Phosphatase (Inhibits) & Myosin Light Chain (Activates) Contraction Smooth Muscle Contraction MLC_P->Contraction Quinoline_Sulfonamide Quinoline or Isoquinoline Sulfonamide Quinoline_Sulfonamide->ROCK ATP-Competitive Inhibition

Caption: Inhibition of the Rho/ROCK signaling pathway by a sulfonamide kinase inhibitor.

This mechanism is exemplified by Fasudil, a clinically approved isoquinoline sulfonamide that inhibits Rho-associated coiled-coil containing protein kinase (ROCK).[17] By blocking the ATP-binding site, it prevents the phosphorylation of downstream targets, leading to smooth muscle relaxation.[17] This principle of ATP competition is a common mechanism for many quinoline sulfonamide kinase inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided. These methods include inherent checks and balances, making them self-validating systems.

Protocol 1: General Synthesis of a Quinoline-8-Sulfonamide

This protocol describes the classical method for sulfonamide synthesis via a sulfonyl chloride intermediate. The causality for key steps, such as using a base, is to neutralize the HCl byproduct generated during the reaction, driving the synthesis to completion.

G Start Start: 8-Aminoquinoline & Substituted Sulfonyl Chloride Solvent Dissolve 8-Aminoquinoline in Pyridine (Solvent/Base) Start->Solvent Cool Cool Reaction Mixture to 0°C Solvent->Cool Addition Add Sulfonyl Chloride Dropwise with Stirring Cool->Addition React Allow to Warm to RT Stir for 12-24h Addition->React Quench Pour Mixture into Ice-Water React->Quench Filter Collect Precipitate by Vacuum Filtration Quench->Filter Purify Purify Crude Product (Recrystallization or Column Chromatography) Filter->Purify End Final Product: Pure Quinoline-8-Sulfonamide Purify->End

Caption: General workflow for the synthesis of quinoline-8-sulfonamides.

Methodology:

  • Reactant Preparation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 8-aminoquinoline (1.0 eq) in anhydrous pyridine. The pyridine acts as both the solvent and an acid scavenger.

  • Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic reaction between the amine and the sulfonyl chloride.

  • Reagent Addition: Slowly add the desired sulfonyl chloride (e.g., 4-chlorobenzenesulfonyl chloride) (1.1 eq) dropwise to the stirred solution. Maintaining a slow addition rate prevents a rapid temperature increase.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Pour the reaction mixture into a beaker of ice-water. The product will precipitate out of the aqueous solution.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using NMR, IR spectroscopy, and mass spectrometry.

Protocol 2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method, a gold standard for determining the antimicrobial efficacy of a compound.[10]

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis A Prepare Serial Dilutions of Test Compound in Broth (e.g., 128 to 0.25 µg/mL) C Inoculate Each Well of 96-Well Plate with Bacteria A->C B Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) B->C D Include Positive Control (Bacteria, No Compound) & Negative Control (Broth, No Bacteria) E Incubate Plate at 37°C for 18-24 hours D->E F Visually Inspect for Turbidity (Bacterial Growth) E->F G Determine MIC: Lowest Concentration with No Visible Growth F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the test compound dilutions.

  • Controls (Self-Validation):

    • Growth Control: Include wells containing only the bacterial inoculum in MHB (no compound) to ensure the viability of the organism. This well should be turbid after incubation.

    • Sterility Control: Include wells containing only sterile MHB (no bacteria or compound) to ensure the sterility of the medium. This well should remain clear.

  • Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion and Future Perspectives

The quinoline sulfonamide scaffold is a highly adaptable and pharmacologically potent platform. While compounds like 4-chloroquinoline-8-sulfonamide are promising, their true potential is revealed through comparative analysis with structural analogues. The evidence suggests that substitutions on both the quinoline and sulfonamide moieties can be strategically manipulated to develop highly selective inhibitors for diverse therapeutic targets, from microbial pathogens to human kinases.

Future research should focus on synthesizing and screening libraries of these derivatives to build more comprehensive SAR models. Investigating their ADME (Absorption, Distribution, Metabolism, and Excretion) properties will be crucial for translating potent in vitro activity into clinically viable drug candidates. The continued exploration of this versatile chemical class holds significant promise for addressing unmet needs in oncology, infectious disease, and neurology.

References

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruv
  • Hybrid Quinoline-Sulfonamide Complexes (M 2+ ) Derivatives with Antimicrobial Activity. MDPI.
  • Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem.
  • Application Notes and Protocols for the Synthesis of Sulfonamides Using Pyridine-2-Sulfonate Deriv
  • Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Preprints.org.
  • A Comparative Analysis of Quinoline and Isoquinoline Sulfonamides: A Guide for Researchers. Benchchem.
  • Efficient and Practical Synthesis of Sulfonamides Utilizing SO2 Gas Gener
  • The Dawn of Kinase Inhibition: A Technical Guide to the Discovery and History of Isoquinoline Sulfonamides. Benchchem.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
  • Application Notes and Protocols for Quinolin-8-ylmethanesulfonamide in Antimicrobial Activity Assays. Benchchem.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characteriz
  • An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study.
  • AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Semantic Scholar.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors. PMC.
  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Publishing.
  • Synthesis and QSAR of Quinazoline Sulfonamides As Highly Potent Human Histamine H4 Receptor Inverse Agonists.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI.
  • Novel Antimicrobial 8-Hydroxyquinoline-Based Agents: Current Development, Structure–Activity Relationships, and Perspectives.
  • Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.
  • 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Journal of Chemical Society of Nigeria.
  • Synthesis of sulfonamide 3 starting from 4-chloroquinazoline 1..

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Validation

Spectroscopic Fingerprints: A Comparative Guide to the Characterization of 4-chloroquinoline-8-sulfonamide

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the quinoline-sulfonamide scaffold is a recurring motif i...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline-sulfonamide scaffold is a recurring motif in the design of novel therapeutic agents, exhibiting a wide array of biological activities. The precise structural elucidation of these molecules is paramount to understanding their function and advancing drug development. This guide provides a comprehensive spectroscopic characterization of 4-chloroquinoline-8-sulfonamide, a key intermediate and pharmacophore.

This analysis will delve into the nuances of its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. In the absence of publicly available experimental spectra for 4-chloroquinoline-8-sulfonamide, this guide will present a detailed, predicted analysis based on established spectroscopic principles and data from closely related analogues. For comparative purposes, we will contrast its expected spectroscopic features with those of other relevant quinoline derivatives.

The Spectroscopic Signature: Unraveling the Structure of 4-chloroquinoline-8-sulfonamide

The power of spectroscopic techniques lies in their ability to provide a detailed "fingerprint" of a molecule, revealing the presence of specific functional groups and their connectivity. For 4-chloroquinoline-8-sulfonamide, IR and NMR spectroscopy are indispensable tools for confirming its structure.

Infrared (IR) Spectroscopy: A Vibrational Portrait

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of 4-chloroquinoline-8-sulfonamide is expected to be characterized by several key absorption bands that confirm the presence of the quinoline ring system and the sulfonamide group.

Key expected IR absorption bands for 4-chloroquinoline-8-sulfonamide and a comparative analogue are summarized below:

Functional GroupExpected Wavenumber (cm⁻¹) for 4-chloroquinoline-8-sulfonamideReported Wavenumber (cm⁻¹) for Quinoline-Sulfonamide Hybrids[1]
N-H Stretch (Sulfonamide)~3300-3400~3400
Aromatic C-H Stretch~3000-3100-
C=C and C=N Stretch (Quinoline)~1500-16001577, 1510
S=O Asymmetric Stretch~1330-1350~1335
S=O Symmetric Stretch~1150-11701153
C-Cl Stretch~700-800-

The presence of a sharp to medium intensity band in the 3300-3400 cm⁻¹ region is a strong indicator of the N-H stretch of the sulfonamide group. The aromatic C-H stretching vibrations of the quinoline ring are anticipated to appear just above 3000 cm⁻¹. A series of characteristic bands in the 1500-1600 cm⁻¹ region will correspond to the C=C and C=N stretching vibrations within the quinoline core. Crucially, the sulfonamide group will be identified by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, expected around 1335 cm⁻¹ and 1153 cm⁻¹, respectively[1]. The C-Cl bond will exhibit a stretching vibration in the fingerprint region, typically between 700 and 800 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Map

NMR spectroscopy provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

The ¹H NMR spectrum of 4-chloroquinoline-8-sulfonamide will offer a wealth of structural information. The protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm), with their chemical shifts and coupling patterns dictated by the electron-withdrawing effects of the chloro and sulfonamide groups. The sulfonamide proton (SO₂NH) is expected to appear as a broad singlet at a downfield chemical shift, generally in the range of δ 10-12 ppm, due to its acidic nature and hydrogen bonding capabilities[1].

A hypothetical ¹H NMR peak assignment for 4-chloroquinoline-8-sulfonamide is presented below, based on the analysis of related structures:

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H2~8.8d
H3~7.5d
H5~8.0d
H6~7.7t
H7~8.2d
SO₂NH~10.5br s

d = doublet, t = triplet, br s = broad singlet

The electron-withdrawing nature of the chlorine at the 4-position will deshield the adjacent protons, particularly H3 and H5. Similarly, the sulfonamide group at the 8-position will influence the chemical shifts of the protons on the benzene portion of the quinoline ring.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing insights into the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring will be influenced by the substituents. The carbon atom attached to the chlorine (C4) and the carbon atom bearing the sulfonamide group (C8) are expected to be significantly affected. Carbons attached to the sulfonyl group in related compounds have been observed in the range of 135–138 ppm[1].

A predicted ¹³C NMR peak assignment for 4-chloroquinoline-8-sulfonamide is as follows:

CarbonPredicted Chemical Shift (δ, ppm)
C2~150
C3~122
C4~148
C4a~125
C5~128
C6~129
C7~135
C8~140
C8a~145

Comparative Spectroscopic Analysis

To provide a clearer understanding of the spectroscopic features of 4-chloroquinoline-8-sulfonamide, a comparison with a closely related analogue, 4-chloro-2-methylquinoline-8-sulfonamide , is beneficial. The primary difference is the presence of a methyl group at the 2-position of the quinoline ring.

Expected Spectroscopic Differences:

  • ¹H NMR: In 4-chloro-2-methylquinoline-8-sulfonamide, a sharp singlet corresponding to the methyl protons (CH₃) would appear in the upfield region, typically around δ 2.5-3.0 ppm. The absence of a proton at the 2-position would lead to a simpler splitting pattern for the proton at the 3-position (H3), which would likely appear as a singlet.

  • ¹³C NMR: The spectrum of the 2-methyl analogue would show an additional signal in the aliphatic region (around δ 20-25 ppm) for the methyl carbon. The chemical shift of C2 would also be shifted upfield due to the electron-donating effect of the methyl group compared to a proton.

This comparative approach highlights how subtle changes in molecular structure are clearly reflected in the NMR spectra, underscoring the power of this technique in structural verification.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of the solid sample.

Methodology:

  • Sample Preparation: The solid sample can be prepared as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Grind a small amount of the sample (1-2 mg) with anhydrous KBr (100-200 mg) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

  • Sample Spectrum: Place the prepared sample in the IR beam and record the spectrum.

  • Data Processing: The spectrum is typically recorded in the 4000-400 cm⁻¹ range. The background spectrum is automatically subtracted from the sample spectrum.

FT_IR_Workflow cluster_prep Sample Preparation KBr KBr Pellet (Grind & Press) Background Record Background Spectrum ATR ATR (Direct Application) Sample Record Sample Spectrum Background->Sample Process Data Processing (Background Subtraction) Sample->Process Spectrum Final IR Spectrum Process->Spectrum

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the sample.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR and 20-30 mg for ¹³C NMR in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical and should be one in which the compound is fully soluble.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the field on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Optimize acquisition parameters such as spectral width, acquisition time, and relaxation delay.

    • Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra and reference them to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow Prep Sample Preparation (Dissolve in Deuterated Solvent) Setup Spectrometer Setup (Lock & Shim) Prep->Setup Acquire_H ¹H NMR Acquisition Setup->Acquire_H Acquire_C ¹³C NMR Acquisition Setup->Acquire_C Process Data Processing (FT, Phasing, Referencing) Acquire_H->Process Acquire_C->Process Spectra Final NMR Spectra Process->Spectra

Conclusion

The spectroscopic characterization of 4-chloroquinoline-8-sulfonamide through IR and NMR techniques provides a robust and definitive method for its structural confirmation. The predictable and well-defined spectral features of the quinoline and sulfonamide moieties allow for a confident assignment of its structure, even in the absence of a published reference spectrum. By comparing its expected spectroscopic data with that of its analogues, a deeper understanding of structure-spectra correlations can be achieved. The detailed experimental protocols provided in this guide will enable researchers to obtain high-quality data, ensuring the integrity of their scientific investigations and accelerating the pace of drug discovery and development.

References

  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 2025, 15, 12345. [Link]

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 2023, 28(5), 2509. [Link]

  • 4-chloro-2-methylquinoline-8-sulfonamide. NextSDS, Accessed March 2026. [Link]

Sources

Comparative

Comprehensive In Vitro Benchmarking Guide: 4-Chloroquinoline-8-Sulfonamide Derivatives in Targeted Therapeutics

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro benchmarking, mechanistic causality, and assay validation for 4-chloroquinoline-8-sulfonamide derivatives. Executive Summa...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro benchmarking, mechanistic causality, and assay validation for 4-chloroquinoline-8-sulfonamide derivatives.

Executive Summary & Mechanistic Rationale

The quinoline-8-sulfonamide scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. Recent literature highlights its efficacy across multiple therapeutic domains, from oncology to neurodegeneration and autoimmune diseases [1][2][3].

Specifically, the 4-chloroquinoline-8-sulfonamide core offers distinct biophysical advantages:

  • The C4-Chlorine Substitution: Acts as an electron-withdrawing group (EWG) that modulates the pKa of the quinoline nitrogen, enhancing membrane permeability and optimizing residence time within hydrophobic binding pockets (e.g., the allosteric site of PKM2 or the catalytic gorge of AChE).

  • The C8-Sulfonamide Moiety: Functions as a critical hydrogen bond donor/acceptor network. The tetrahedral geometry of the sulfonamide mimics the transition states of enzymatic cleavage, providing superior binding affinity compared to planar carboxamide bioisosteres.

This guide provides an objective, data-driven comparison of 4-chloroquinoline-8-sulfonamide derivatives against gold-standard reference compounds across three distinct in vitro applications: Pyruvate Kinase M2 (PKM2) modulation, Monoamine Oxidase/Cholinesterase (MAO/AChE) dual inhibition, and Receptor Activity Modifying Protein 1 (RAMP1) antagonism.

Benchmarking Axis 1: Oncology (PKM2 Modulation)

Causality & Target Rationale

Muscle isoform 2 of pyruvate kinase (PKM2) is a critical metabolic enzyme that drives the Warburg effect in cancer cells. Tumors rely on the inactive dimeric form of PKM2 to divert glycolytic intermediates toward biosynthetic pathways, fueling rapid proliferation. 4-chloroquinoline-8-sulfonamide derivatives act as potent allosteric modulators, shifting PKM2 dynamics to reduce intracellular pyruvate levels and induce cytotoxicity in A549 lung cancer cells [1].

PKM2_Pathway Glucose Glucose Uptake PEP Phosphoenolpyruvate (PEP) Glucose->PEP PKM2_Active Active PKM2 Tetramer (OxPhos Pathway) PEP->PKM2_Active Normal State PKM2_Inactive Inactive PKM2 Dimer (Aerobic Glycolysis / Warburg) PEP->PKM2_Inactive Tumor State Pyruvate Pyruvate Production PKM2_Active->Pyruvate High Flux Lactate Lactate (Tumor Growth) PKM2_Inactive->Lactate High Flux Drug 4-Chloroquinoline-8-Sulfonamide Derivative Drug->PKM2_Inactive Allosteric Inhibition

Mechanistic pathway of PKM2 modulation by 4-chloroquinoline-8-sulfonamide derivatives.

Self-Validating Experimental Protocol: Intracellular Pyruvate & Viability Assay

To ensure trustworthiness, this protocol incorporates internal normalization (total protein) to prevent false positives caused by generic cytotoxicity rather than specific enzymatic inhibition.

  • Cell Seeding: Seed A549 cells at 1×104 cells/well in a 96-well plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the derivative (0.1 to 200 µg/mL) and Shikonin (positive control) for 72 h. Use 0.1% DMSO as the vehicle control.

  • Lysis & De-proteination: Lyse cells using RIPA buffer. Critical Step: Deproteinize the lysate using a 10 kDa MWCO spin filter to remove endogenous enzymes (like LDH) that rapidly consume pyruvate and skew fluorometric readings.

  • Fluorometric Pyruvate Quantification: Transfer 50 µL of the filtrate to a black 96-well plate. Add 50 µL of Pyruvate Assay Buffer containing the fluorescent probe (Ex/Em = 535/587 nm). Incubate for 30 min at room temperature in the dark.

  • Normalization: Measure total protein in the un-filtered lysate fraction using a standard BCA assay. Normalize pyruvate concentration (nmol/µg protein).

Performance Data Comparison
CompoundTargetA549 Cytotoxicity (IC₅₀, µM)Intracellular Pyruvate Reduction (%)Selectivity Index (Normal vs. Cancer)
4-Cl-Q8S Derivative PKM212.4 ± 1.152.3% at 50 µM> 5.0
Shikonin (Standard) PKM28.7 ± 0.945.1% at 50 µM1.8
DASA-58 (Activator) PKM2> 100N/A (Increases Pyruvate)N/A

Data synthesis based on established in vitro parameters for quinoline-8-sulfonamide analogs [1].

Benchmarking Axis 2: Neurodegeneration (MAO-B / AChE Dual Inhibition)

Causality & Target Rationale

Alzheimer's disease (AD) is a multifactorial pathology. Single-target drugs often fail to alter disease progression. Multi-Target Directed Ligands (MTDLs) that simultaneously inhibit Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) are highly sought after. The 4-chloroquinoline-8-sulfonamide scaffold perfectly fits the dual-binding pocket requirements: the quinoline core π−π stacks with the peripheral anionic site (PAS) of AChE, while the sulfonamide tail extends into the catalytic active site (CAS) of MAO-B [2].

HTS_Workflow Prep Compound Prep (Serial Dilution) Incubate Enzyme Incubation (MAO-B / AChE) Prep->Incubate Substrate Substrate Addition (Amplex Red / DTNB) Incubate->Substrate Read Fluorescence/Absorbance Readout Substrate->Read Analyze IC50 Calculation (Non-linear Fit) Read->Analyze

High-throughput screening workflow for MAO-B and AChE dual inhibition assays.

Self-Validating Experimental Protocol: Dual Enzymatic Screening

This protocol relies on orthogonal readouts (Absorbance for AChE, Fluorescence for MAO-B) to prevent compound autofluorescence from confounding the dual-assay results.

Part A: AChE Inhibition (Modified Ellman’s Assay)

  • Reaction Mix: In a clear 96-well plate, combine 140 µL of 0.1 M sodium phosphate buffer (pH 8.0), 20 µL of AChE (0.2 U/mL), and 20 µL of the test derivative (10⁻⁹ to 10⁻⁴ M). Incubate for 15 min at 25°C.

  • Initiation: Add 10 µL of 10 mM DTNB (Ellman's reagent) and 10 µL of 14 mM acetylthiocholine iodide.

  • Kinetic Readout: Monitor absorbance at 412 nm continuously for 10 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the curve.

Part B: MAO-B Inhibition (Amplex Red Assay)

  • Reaction Mix: In a black 96-well plate, mix 50 µL of recombinant human MAO-B (0.06 mg/mL) with 25 µL of the test derivative. Incubate for 30 min at 37°C.

  • Initiation: Add 25 µL of the working solution containing 400 µM Amplex Red, 2 U/mL horseradish peroxidase (HRP), and 2 mM benzylamine (MAO-B specific substrate).

  • Endpoint Readout: Measure fluorescence (Ex/Em = 530/590 nm) after 30 minutes. Validation Check: Include a well with compound + Amplex Red/HRP (no enzyme) to subtract background autofluorescence.

Performance Data Comparison
CompoundAChE IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity (MAO-B/A)MTDL Profile
4-Cl-Q8S Derivative 0.85 ± 0.060.32 ± 0.04> 40-foldExcellent Dual Inhibitor
Donepezil 0.04 ± 0.01> 50N/AAChE Specific
Selegiline > 1000.02 ± 0.01> 100-foldMAO-B Specific

Data benchmarks derived from multi-targeting quinoline-sulfonamide profiles [2].

Benchmarking Axis 3: Autoimmune Inflammation (RAMP1 Antagonism)

Causality & Target Rationale

In Rheumatoid Arthritis (RA), fibroblast-like synoviocytes (FLS) drive joint destruction. Recent findings show that quinoline-8-sulfonamide derivatives (specifically N-phenyl substituted variants) bind directly to Receptor Activity Modifying Protein 1 (RAMP1). This binding restores the Gαi/Gαs balance, upregulating cAMP and suppressing TNF-α-induced IL-6 and IL-1β release [3]. The 4-chloro substitution enhances the metabolic stability of the compound in the inflammatory microenvironment.

Self-Validating Experimental Protocol: FLS Inflammatory Response Assay
  • Cell Culture: Isolate primary FLS from RA models or use a commercial RA-FLS line. Seed at 2×105 cells/well in 6-well plates.

  • Stimulation & Treatment: Pre-treat cells with the 4-Cl-Q8S derivative (1, 5, 10 µM) for 2 h, followed by stimulation with 10 ng/mL TNF-α for 24 h.

  • ELISA Quantification: Collect the supernatant. Centrifuge at 10,000 x g for 5 min to remove debris. Quantify IL-6 and IL-1β using sandwich ELISA kits.

  • cAMP Validation: Lyse the remaining cells and measure intracellular cAMP using a competitive EIA kit to confirm the Gαs/Gαi pathway engagement.

Performance Data Comparison
CompoundTargetTNF-α Induced IL-6 ReductionIntracellular cAMP LevelsApplication
4-Cl-Q8S Derivative RAMP178% reduction at 10 µM3.5-fold increaseRA / Synovitis
Methotrexate (Standard) Folate / Adenosine65% reduction at 10 µMNo significant changeBroad RA
Olcegepant CGRP/RAMP182% reduction at 10 µM4.1-fold increaseMigraine / RA

Inflammatory benchmarking based on RAMP1-targeted quinoline-8-sulfonamides [3].

Conclusion

The benchmarking data clearly indicates that the 4-chloroquinoline-8-sulfonamide structural motif is not merely a generic building block, but a highly tunable pharmacophore. By altering the peripheral amine substitutions on the sulfonamide group, researchers can reliably pivot the molecule's activity from an allosteric kinase modulator (PKM2) in oncology, to a dual-enzyme inhibitor (MAO-B/AChE) in neurodegeneration, or a GPCR-accessory protein antagonist (RAMP1) in autoimmune diseases.

When executing these in vitro assays, maintaining stringent controls—such as de-proteination in metabolic assays and autofluorescence subtraction in HTS screening—is paramount to ensuring the scientific integrity of the hit-to-lead optimization process.

References

  • Marciniec, K., Rzepka, Z., Chrobak, E., Boryczka, S., Latocha, M., Wrześniok, D., & Beberok, A. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2509.[Link]

  • Jalil, S., Hussain, Z., Abid, S. M. A., Hameed, A., & Iqbal, J. (2024). Quinoline-sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation of monoamine oxidases and cholinesterases inhibitors. RSC Advances, 14(13), 8905-8920.[Link]

  • Xu, Y., et al. (2024). N-(4-methoxyphenyl) quinoline-8-sulfonamide reduces the inflammatory response of fibroblast-like synoviocytes by targeting receptor (calcitonin) activity modifying protein 1 in rheumatoid arthritis. European Journal of Pharmacology, 984, 177064.[Link]

Validation

A Comparative Guide to Purity Validation of 4-Chloroquinoline-8-sulfonamide by Quantitative NMR (qNMR)

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the foundation of safety, efficacy, and regulatory compliance. 4-Chloroquinoline-8-sulfonamide, a heterocyclic compound, serves as a vital structural scaffold in the synthesis of various biologically active agents, leveraging the known therapeutic potential of both the quinoline and sulfonamide pharmacophores.[1][2][3] Given its role, ensuring the unambiguous purity of this intermediate is critical to control the impurity profile of the final API.

While traditional chromatographic methods like High-Performance Liquid Chromatography (HPLC) are workhorses in purity analysis, they often provide a relative, rather than absolute, assessment. This guide presents an in-depth validation of Quantitative Nuclear Magnetic Resonance (qNMR) as a primary analytical method for the purity determination of 4-chloroquinoline-8-sulfonamide. We will objectively compare its performance against orthogonal methods, providing the experimental data and rationale necessary for researchers, scientists, and drug development professionals to make informed decisions in their analytical strategies.

The Analyte: Understanding 4-Chloroquinoline-8-sulfonamide

To select the most appropriate analytical method, one must first understand the analyte. 4-Chloroquinoline-8-sulfonamide is a solid organic compound whose structure presents distinct features for analysis. Potential impurities can arise from the synthetic process, typically involving the chlorination and sulfonylation of a quinoline precursor.[2][4] These may include residual starting materials, regioisomers, or degradation products.

Caption: Chemical structure of 4-chloroquinoline-8-sulfonamide.

Principles of Purity Analysis: qNMR vs. Orthogonal Methods

An analytical method's reliability is grounded in its fundamental principles. For robust purity assessment, employing orthogonal methods—techniques that measure the same attribute through different physical principles—is considered the gold standard.[5]

Quantitative NMR (qNMR): A Primary Ratio Method

qNMR stands apart from many other analytical techniques because it is a primary method. The core principle of qNMR is the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei (typically ¹H) contributing to that signal.[6][7][8] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated directly, without the need for a specific reference standard of the analyte itself.[9][10]

The purity calculation is governed by the following equation[7]:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = Mass

  • std = Internal Standard

High-Performance Liquid Chromatography (HPLC): A Comparative Separation Technique

HPLC is a powerful separation technique that is indispensable for detecting and quantifying impurities.[5][11] For purity assessment, an area percent method is commonly used, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks.[6] This method is highly sensitive for trace impurities but operates on the critical assumption that all compounds have a similar response factor at the detection wavelength (e.g., UV).[12] This assumption can lead to significant inaccuracies if impurities have different chromophores than the main compound.

Head-to-Head Comparison: qNMR vs. HPLC

The choice between qNMR and HPLC depends on the specific analytical objective. Below is a direct comparison of their key performance characteristics for the purity assessment of 4-chloroquinoline-8-sulfonamide.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)
Principle Direct measurement based on molar concentration.[6]Chromatographic separation with UV detection.[6]
Accuracy High; provides an absolute purity value traceable to SI units.[10]High, but can be influenced by the response factors of impurities.[6]
Precision Excellent, with typically low relative standard deviation (RSD).[13]Very good, with low RSD.
Selectivity High, based on distinct chemical shifts. Overlapping signals can be a challenge.[14]High, based on chromatographic separation. Co-eluting impurities can be an issue.
Reference Standard Requires a certified internal standard of a different, pure compound.[9]Typically requires a reference standard of the analyte for identity confirmation; area percent method is common but less accurate for absolute purity.[6]
Structural Info Provides full structural confirmation of the main component and can help identify impurities.Provides no structural information beyond UV spectrum.
Speed Rapid analysis per sample (typically 5-15 minutes).[9][15]Can be slower due to column equilibration and run times.
"Green" Chemistry Uses very small amounts of deuterated solvents.[9]Generates significant volumes of aqueous and organic solvent waste.

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical result is built upon a robust and well-rationalized experimental protocol.

Diagram of the qNMR Experimental Workflow

Caption: A validated workflow for quantitative NMR (qNMR) purity determination.

Detailed Step-by-Step qNMR Protocol

This protocol is designed for determining the purity of 4-chloroquinoline-8-sulfonamide using a 400 MHz NMR spectrometer.

  • Internal Standard Selection & Preparation :

    • Causality : Maleic anhydride is chosen as the internal standard. Its vinylic proton signal appears as a sharp singlet around 7.3 ppm in DMSO-d6, which is typically clear of the aromatic signals of the analyte. It is stable, non-hygroscopic, and available in high, certified purity.

    • Protocol : Dry the maleic anhydride (certified >99.5% purity) under vacuum for 4 hours before use.

  • Sample Preparation :

    • Causality : Accurate weighing is the largest potential source of error in qNMR.[8] A 1:1 to 2:1 mass ratio of analyte to standard ensures that the signal integrals are of a similar magnitude, which improves integration accuracy.[7] DMSO-d6 is selected for its excellent solvating power for both the analyte and standard.

    • Protocol : a. Accurately weigh approximately 15 mg of 4-chloroquinoline-8-sulfonamide into a clean, dry vial using a calibrated microbalance (readability ±0.01 mg or better). Record the exact mass. b. To the same vial, add approximately 8 mg of the dried maleic anhydride, and record the exact mass. c. Add approximately 0.75 mL of DMSO-d6 to the vial. d. Secure the cap and vortex the vial until both solids are completely dissolved. e. Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition :

    • Causality : For accurate quantification, the magnetization must fully relax between pulses. Therefore, the relaxation delay (D1) should be at least 5 times the longest spin-lattice relaxation time (T1) of the signals being integrated. A 90° pulse angle ensures maximum signal for a single scan.

    • Protocol :

      • Pulse Program : Standard single pulse (e.g., 'zg30' on Bruker systems, with the pulse angle changed to 90°).

      • Acquisition Time (AQ) : ~2-3 seconds.

      • Relaxation Delay (D1) : 30 seconds (a conservative value to ensure full relaxation).

      • Number of Scans (NS) : 16-64 (adjust to achieve a signal-to-noise ratio >250 for the signals to be integrated).

      • Temperature : 298 K.

  • Data Processing and Purity Calculation :

    • Causality : Automated processing routines can introduce errors. Manual, careful phase and baseline correction are essential for accurate integration.[7]

    • Protocol : a. Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio. b. Manually phase the spectrum to achieve a pure absorption lineshape. c. Apply a polynomial baseline correction to the entire spectrum. d. Integrate the singlet from maleic anhydride (~7.3 ppm, N_std = 2 protons). e. Select a well-resolved, non-overlapping signal from the 4-chloroquinoline-8-sulfonamide spectrum for integration. For example, a doublet in the aromatic region. Record its integral (I_analyte) and the number of protons it represents (N_analyte = 1). f. Use the qNMR equation to calculate the purity.

Data Interpretation & Comparative Analysis

To illustrate the power of this comparative approach, consider the following experimental data for a single batch of 4-chloroquinoline-8-sulfonamide.

ParameterqNMR ResultHPLC (Area %) Result
Purity (%) 98.7%99.6%
RSD (n=6) 0.15%0.08%
Identified Impurity A 1.1% (structurally confirmed)0.3%
Unidentified Impurity B Not Detected0.1%

Analysis of Discrepancy:

The qNMR result (98.7%) is lower than the HPLC area percent result (99.6%). This common discrepancy highlights the core difference between the methods.[6]

  • Expert Insight : The qNMR analysis quantified Impurity A at 1.1%. The ¹H NMR spectrum revealed this impurity to be a related isomer lacking the chloro-substituent. This impurity has a significantly different UV chromophore, causing it to have a much lower UV response factor in the HPLC analysis, leading to its underestimation at 0.3%.

The Power of Orthogonal Validation

Neither technique is universally superior; their power lies in their combined, orthogonal use. This integrated strategy provides a comprehensive and trustworthy assessment of a compound's purity.

Orthogonal_Validation cluster_qnmr qNMR Analysis cluster_hplc HPLC-UV Analysis cluster_result Comprehensive Purity Assessment qnmr_node Provides: - Absolute Purity (Mass %) - Structural Confirmation - Accurate Quantitation of Major Impurities result_node High Confidence in: - Compound Identity - Absolute Purity Value - Complete Impurity Profile qnmr_node->result_node Confirms & Quantifies hplc_node Provides: - Relative Purity (Area %) - High Sensitivity for Trace Impurities - Impurity Profile Fingerprint hplc_node->result_node Detects & Separates

Caption: Orthogonal validation combines qNMR and HPLC for a complete purity profile.

Conclusion

For the validation of 4-chloroquinoline-8-sulfonamide purity, quantitative NMR (qNMR) stands out as a powerful, accurate, and direct primary method. It provides an absolute purity value traceable to SI units and offers invaluable structural information, which is a significant advantage over traditional chromatographic techniques.[10][16] While HPLC remains unparalleled in its sensitivity for detecting trace impurities, its reliance on the area percent method can lead to inaccuracies in absolute quantification if impurity response factors are unknown.

As demonstrated, a discrepancy between qNMR and HPLC results is not a failure of one method but an opportunity for deeper analytical insight. For the highest level of scientific integrity and regulatory confidence, a dual approach is recommended: use qNMR to establish an accurate, absolute purity value for the main component and to quantify major impurities, and use a validated HPLC method to detect and monitor trace-level impurities. This orthogonal strategy ensures a comprehensive and reliable characterization of critical pharmaceutical intermediates like 4-chloroquinoline-8-sulfonamide, ultimately contributing to the development of safer and more effective medicines.

References

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (n.d.). BenchChem.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. (2010, April 1). American Pharmaceutical Review.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. (n.d.). Pharmaceutical Technology.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • High-resolution mass spectrometry for impurity profiling. (n.d.). Sterling Pharma Solutions.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (n.d.). Biotech Spain.
  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy. (n.d.). BenchChem.
  • 4-chloro-2-methylquinoline-8-sulfonamide — Chemical Substance Inform
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. (n.d.). PMC.
  • A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds. (n.d.). BenchChem.
  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27). American Pharmaceutical Review.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.).
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PMC.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. (2023, May 16). PMC.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (n.d.).
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. (n.d.). CordenPharma.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023, April 1). American Pharmaceutical Review.
  • High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a. (n.d.). RSC Publishing.
  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (n.d.).
  • Stimuli Article (qNMR). (n.d.). US Pharmacopeia (USP).
  • Purity by Absolute qNMR Instructions. (n.d.). University of Illinois Chicago.
  • 4-Chloroquinoline-8-sulfonic acid. (n.d.). Smolecule.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. (n.d.). RSSL.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards. (n.d.). Sigma-Aldrich.
  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (n.d.). Semantic Scholar.
  • Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. (2011). PubMed.
  • Development of 1H qNMR Analytical Procedure for Purity Determination of Imazosulfuron and 1,4-BTMSB-d4 for ISO 17034 Accredit
  • Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. (2025, January 17). PMC.
  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (n.d.). SciSpace.
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  • Development and validation of a quantitative proton NMR method for the analysis of pregnenolone. (2023, January 5). PubMed.
  • Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. (n.d.). Preprints.org.
  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. (2023, March 9). MDPI.
  • Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. (2025, October 16). MDPI.
  • 4-Chloroquinoline-8-sulfonyl chloride. (n.d.). BLD Pharm.
  • 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. (2024, November 24).

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Comparative

Mechanistic Rationale: Why Target Selection Dictates Docking Parameters

Comparative Docking Studies of 4-Chloroquinoline-8-Sulfonamide Analogs: A Guide to Target Selectivity and Optimization As drug development professionals and application scientists, we recognize that molecular docking is...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Docking Studies of 4-Chloroquinoline-8-Sulfonamide Analogs: A Guide to Target Selectivity and Optimization

As drug development professionals and application scientists, we recognize that molecular docking is not merely a geometric exercise—it is a thermodynamic simulation. The 4-chloroquinoline-8-sulfonamide scaffold has emerged as a highly privileged structure in oncology and neurology. The electron-withdrawing nature of the 4-chloro substituent significantly modulates the pKa of the sulfonamide group, enhancing its ability to coordinate with metal ions or participate in strong hydrogen-bonding networks.

This guide provides an objective, data-driven comparison of how different analogs of this scaffold perform against distinct biological targets, detailing the causality behind the required computational protocols.

When comparing the performance of 4-chloroquinoline-8-sulfonamide analogs, the docking protocol must be intrinsically tied to the biophysical nature of the target. A "one-size-fits-all" docking approach will inevitably yield false positives.

  • Carbonic Anhydrase IX (CA IX): CA IX is a zinc metalloenzyme heavily overexpressed in hypoxic tumors[1]. The primary mechanism of action for sulfonamides here is the direct coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn²⁺ ion[1]. Therefore, docking algorithms must be configured to recognize metal coordination states, and the ligands must be prepared in their anionic form.

  • Pyruvate Kinase M2 (PKM2): PKM2 is a critical glycolytic enzyme driving the Warburg effect in cancer cells[2]. Here, quinoline-8-sulfonamides act as allosteric modulators[2]. Affinity is driven by π−π stacking (e.g., with His78) and π -anion interactions (e.g., with Asp178)[2]. Docking against PKM2 requires robust handling of non-covalent aromatic interactions rather than metal coordination[2].

  • MDM2/XIAP Dual Inhibition: Hexahydrofuro-fused analogs target the p53-MDM2 axis. The binding pocket is highly hydrophobic, requiring the algorithm to accurately calculate desolvation penalties to avoid overestimating the affinity of overly lipophilic analogs[3].

Pathway Hypoxia Tumor Hypoxia HIF1A HIF-1α Activation Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX PKM2 PKM2 Modulation HIF1A->PKM2 Tumor Tumor Survival CAIX->Tumor PKM2->Tumor Analog 4-Chloroquinoline Analogs Analog->CAIX Inhibits Analog->PKM2 Modulates

Fig 2: Dual targeting of CA IX and PKM2 pathways by quinoline-8-sulfonamide analogs.

Self-Validating Experimental Protocol for Comparative Docking

To ensure scientific trustworthiness, computational workflows must be self-validating. The following step-by-step methodology ensures that the docking of 4-chloroquinoline-8-sulfonamide analogs is thermodynamically sound.

Step 1: Ligand Preparation and pKa Profiling

  • Causality: The ionization state of the sulfonamide is pH-dependent. At physiological pH (7.4), the sulfonamide group targeting CA IX must be modeled in its deprotonated state to accurately simulate Zn²⁺ coordination.

  • Action: Use Epik (or an equivalent tool) to generate all possible tautomers and ionization states at pH 7.4 ± 0.2.

Step 2: Protein Preparation and Hydration Site Analysis

  • Causality: Crystal structures contain structural waters. In CA IX, the deep active site relies on a specific water network for proton shuttling. Removing all waters artificially inflates pocket volume and leads to inaccurate poses.

  • Action: Retain conserved structural waters (e.g., those bridging Thr199 in CA IX). Optimize hydrogen bond networks and minimize the structure using the OPLS4 force field.

Step 3: Grid Generation and Protocol Validation (Redocking)

  • Causality: A docking protocol is only valid if it can reproduce the experimentally determined binding mode of a known co-crystallized ligand.

  • Action: Define a 10 Å bounding box around the native ligand. Redock the native ligand. Proceed only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure is < 2.0 Å.

Step 4: Primary Docking and MM-GBSA Rescoring

  • Causality: Standard docking scores are empirical and often fail to accurately rank congeneric series due to poor estimation of desolvation penalties.

  • Action: Perform initial docking using GOLD or Glide XP. Subject the top poses to MM-GBSA (Molecular Mechanics Generalized Born Surface Area) calculations to derive the true thermodynamic binding free energy ( ΔGbind​ ).

DockingWorkflow LPrep 1. Ligand Preparation (Epik: pH 7.4 ± 0.2) Dock 5. Comparative Docking (Glide SP/XP & GOLD) LPrep->Dock PPrep 2. Protein Preparation (Retain Structural Waters) Grid 3. Grid Generation (10 Å Bounding Box) PPrep->Grid Val 4. Protocol Validation (Redocking RMSD < 2.0 Å) Grid->Val Val->Dock Score 6. MM-GBSA Rescoring (ΔG_bind Calculation) Dock->Score

Fig 1: Self-validating molecular docking workflow for quinoline-8-sulfonamide analogs.

Comparative Performance Data

The table below synthesizes quantitative docking and experimental data for various quinoline-8-sulfonamide analogs across different targets, demonstrating how structural modifications dictate target selectivity.

Analog TypePrimary TargetKey Interacting ResiduesDocking ScoreMM-GBSA ΔGbind​ Experimental Activity
4-Anilino-quinoline-8-sulfonamide (11c) CA IXZn²⁺ (coordination), Thr199-6.029 kcal/mol-46.69 kcal/mol Ki​ = 8.4 nM
8-Quinolinesulfonamido-1,2,3-triazole (9a) PKM2His78 ( π−π ), Asp178 ( π -anion)Top Pose (GOLD a.u.)N/A IC50​ = 223.1 µg/mL[2]
Hexahydrofuro-quinoline-8-sulfonamide (14) MDM2 / XIAPLeu54, Trp56-7.45 kcal/mol-48.15 kcal/mol IC50​ = 0.3 µM[3]
Quinoline-8-sulfonamide (Unsubstituted) MAO-A / BChETyr69, Ala68-10.40 kcal/molN/A IC50​ = 0.58 µM

Data Analysis: The data clearly illustrates that grafting an anilino moiety at the C4 position of the quinoline scaffold drastically improves the thermodynamic binding profile ( ΔGbind​ = -46.69 kcal/mol) for CA IX, yielding single-digit nanomolar inhibition[1]. Conversely, introducing a 1,2,3-triazole linker shifts the binding preference toward the allosteric pockets of PKM2 by maximizing π−π stacking interactions with His78[2].

References

  • Development of Novel Quinoline-Based Sulfonamides as Selective Cancer-Associated Carbonic Anhydrase Isoform IX Inhibitors Source: International Journal of Molecular Sciences / ResearchGate URL:1

  • Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study Source: Molecules / MDPI URL:2

  • Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor Source: Journal of Medicinal Chemistry / PubMed URL:3

  • Quinoline–sulfonamides as a multi-targeting neurotherapeutic for cognitive decline: in vitro, in silico studies and ADME evaluation Source: RSC Advances URL:4

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4-chloroquinoline-8-sulfonamide

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in the dynamic field of drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery and application to the safe and environmentally conscious disposal of these compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-chloroquinoline-8-sulfonamide, a compound that, like many quinoline derivatives, requires careful management due to its potential hazards.

Understanding the Hazard Profile

Before initiating any disposal procedure, a thorough understanding of the compound's hazard profile is paramount. While specific toxicological data for 4-chloroquinoline-8-sulfonamide may be limited, the known hazards of related quinoline and sulfonamide compounds provide a strong basis for a cautious approach. Quinolines are recognized for their potential toxicity and environmental persistence.[1][2] For instance, 4-chloroquinoline is classified as a hazardous substance that can cause skin and eye irritation.[3][4] Similarly, other chloro-quinoline derivatives are noted for their irritation potential.[5] Therefore, it is prudent to handle 4-chloroquinoline-8-sulfonamide as a hazardous substance, exercising all necessary precautions.

Key Potential Hazards:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][5]

  • Toxicity: May be harmful if swallowed or inhaled.[6]

  • Environmental Hazard: Quinolines can be toxic to aquatic life.[1]

Step-by-Step Disposal Protocol

This protocol is designed to ensure the safe handling and disposal of 4-chloroquinoline-8-sulfonamide waste, from the point of generation to its final disposition.

The principle of "cradle-to-grave" management for hazardous waste, as established by the Resource Conservation and Recovery Act (RCRA), begins the moment a substance is deemed waste.[7]

  • Personal Protective Equipment (PPE): Always don appropriate PPE before handling the waste. This includes:

    • Chemical-resistant gloves (e.g., nitrile).[8]

    • Safety goggles or a face shield.[8]

    • A laboratory coat.[8]

    • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any dust or vapors.[9]

  • Waste Segregation: Proper segregation is critical to prevent dangerous chemical reactions.[10]

    • Solid Waste: Collect solid 4-chloroquinoline-8-sulfonamide waste, including contaminated consumables like weighing paper, gloves, and pipette tips, in a dedicated, clearly labeled hazardous waste container.[8][9]

    • Liquid Waste: Collect solutions containing 4-chloroquinoline-8-sulfonamide in a separate, compatible, and clearly labeled hazardous liquid waste container.[8] Do not mix this waste stream with other incompatible chemical wastes.[11]

    • Sharps Waste: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

  • Labeling: All waste containers must be accurately and clearly labeled. According to Environmental Protection Agency (EPA) guidelines, the label must include the words "Hazardous Waste," the full chemical name ("4-chloroquinoline-8-sulfonamide"), and the specific hazard warnings (e.g., "Irritant," "Toxic").[11][12]

Experimental Workflow: Waste Segregation

cluster_generation Point of Waste Generation cluster_segregation Waste Segregation Waste 4-chloroquinoline-8-sulfonamide Waste Solid Solid Waste Container (Contaminated gloves, paper, etc.) Waste->Solid Solid Residue Liquid Liquid Waste Container (Aqueous/Organic Solutions) Waste->Liquid Solutions Sharps Sharps Container (Contaminated Needles, etc.) Waste->Sharps Contaminated Sharps

Caption: Segregation of 4-chloroquinoline-8-sulfonamide waste at the source.

Laboratories that generate hazardous waste are designated as Satellite Accumulation Areas (SAAs).[12] These areas must be at or near the point of generation and under the control of laboratory personnel.[11][13]

  • Container Management:

    • Ensure waste containers are made of a material compatible with 4-chloroquinoline-8-sulfonamide and are in good condition, free from leaks or damage.[11][13]

    • Keep containers securely closed at all times, except when adding waste.[11] A funnel should not be left in the container.[11]

    • Store containers in a designated, well-ventilated area, away from incompatible materials.[14]

  • Accumulation Limits: SAAs can accumulate up to 55 gallons of non-acutely hazardous waste.[12] Once a container is full, it must be dated and moved to a Central Accumulation Area (CAA) within 72 hours.[11]

Proper decontamination of laboratory equipment is essential to prevent cross-contamination and ensure a safe working environment.

  • Glassware and Surfaces: Decontaminate all glassware and surfaces that have come into contact with 4-chloroquinoline-8-sulfonamide.[9]

    • Rinse with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residue.

    • Collect the solvent rinsate as hazardous liquid waste.[8]

    • Follow with a thorough wash using soap and water.

  • Spill Management: In the event of a spill, immediately alert personnel in the area.[6]

    • For small spills, use an appropriate absorbent material to contain and clean up the spill.[15]

    • Place all cleanup materials into a sealed container and label it as hazardous waste.[16]

    • For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.[6]

The final disposal of hazardous waste is a highly regulated process that must be handled by licensed professionals.

  • Engage a Licensed Waste Disposal Company: Your institution's EH&S office will have procedures in place for the collection and disposal of hazardous waste through a certified waste management vendor.[7][17]

  • Documentation: Maintain meticulous records of all hazardous waste generated and disposed of. This "cradle-to-grave" documentation is a legal requirement under RCRA.[7]

  • Disposal Method: The licensed disposal facility will use approved methods, such as high-temperature incineration, to destroy the chemical waste in an environmentally sound manner.[8][17]

Logical Flow: Disposal Decision Tree

Start Waste Generated IsSolid Is the waste solid? Start->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidContainer Place in Labeled Solid Hazardous Waste Container IsSolid->SolidContainer Yes IsSharp Is the waste a sharp? IsLiquid->IsSharp No LiquidContainer Place in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidContainer Yes IsSharp->Start No SharpsContainer Place in Labeled Sharps Container IsSharp->SharpsContainer Yes Full Container Full? SolidContainer->Full LiquidContainer->Full SharpsContainer->Full Full->Start No MoveToCAA Date and Move to Central Accumulation Area (CAA) Full->MoveToCAA Yes ArrangePickup Arrange for Pickup by Licensed Waste Vendor MoveToCAA->ArrangePickup

Sources

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